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Core Science & Biosynthesis

Foundational

"synthesis and characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine"

An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine Executive Summary This technical guide details the synthesis and characterization of 1,4-Bis(2-phenoxypropanoyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine

Executive Summary

This technical guide details the synthesis and characterization of 1,4-Bis(2-phenoxypropanoyl)piperazine , a bis-amide derivative of piperazine.[1] Piperazine scaffolds are privileged structures in medicinal chemistry, often serving as linkers that modulate pharmacokinetic properties such as solubility and lipophilicity. The specific inclusion of the 2-phenoxypropanoyl moiety introduces a chiral ether linkage and an aromatic system, features common in analgesic and anti-inflammatory pharmacophores (reminiscent of fibrates and NSAIDs).

This protocol utilizes a convergent synthetic strategy:

  • Precursor Synthesis: Preparation of 2-phenoxypropanoic acid via Williamson ether synthesis.[1]

  • Activation: Conversion to the corresponding acyl chloride.

  • Coupling: Nucleophilic acyl substitution on the piperazine core.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we deconstruct the target molecule into stable precursors. The symmetry of the piperazine core allows for a simultaneous double N-acylation event.[1]

Mechanistic Causality:

  • Disconnection: The amide bonds are the most logical disconnection points.

  • Synthons: This yields the piperazine nucleophile and the electrophilic 2-phenoxypropanoyl equivalent.[1]

  • Chirality: The 2-phenoxypropanoyl group possesses a chiral center at the

    
    -carbon.[1] While this guide describes the racemic synthesis, the protocol is adaptable for enantiopure starting materials (e.g., (R)-2-chloropropionic acid) if stereochemical control is required.[1]
    

Retrosynthesis Target 1,4-Bis(2-phenoxypropanoyl)piperazine (Target Molecule) Amide_Break Amide Bond Disconnection Target->Amide_Break Piperazine Piperazine (Nucleophile) Amide_Break->Piperazine Acid_Chloride 2-Phenoxypropanoyl Chloride (Electrophile) Amide_Break->Acid_Chloride Acid 2-Phenoxypropanoic Acid Acid_Chloride->Acid SOCl2 Activation Raw_Materials Phenol + 2-Chloropropionic Acid Acid->Raw_Materials Williamson Ether Synthesis

Figure 1: Retrosynthetic pathway identifying the convergent assembly of the bis-amide from phenol and piperazine precursors.[1]

Experimental Protocols

Phase 1: Synthesis of 2-Phenoxypropanoic Acid

This step involves the O-alkylation of phenol using 2-chloropropionic acid under basic conditions.[1]

  • Rationale: We use a strong base (NaOH) to deprotonate the phenol (

    
    ), creating the phenoxide ion, which is a potent nucleophile. The reaction is an 
    
    
    
    substitution at the
    
    
    -carbon of the propionic acid.[1]
  • Critical Process Parameter (CPP): Temperature control is vital. Excessive heat can promote elimination (dehydrohalogenation) of 2-chloropropionic acid to acrylic acid derivatives.[1]

Protocol:

  • Reagents: Phenol (0.1 mol), 2-Chloropropionic acid (0.1 mol), NaOH (0.22 mol, 2.2 eq), Water (50 mL).

  • Procedure:

    • Dissolve phenol and 2-chloropropionic acid in water.[1]

    • Slowly add the NaOH solution dropwise while stirring. The exotherm must be managed to keep

      
      .
      
    • Once addition is complete, reflux the mixture at

      
       for 4 hours.
      
    • Workup: Cool to room temperature. Acidify with conc. HCl to pH 1. The product will precipitate as a white solid or oil.

    • Extract with Ethyl Acetate (

      
       mL), dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from hot water or hexane/ethyl acetate if necessary.

Phase 2: Activation to Acid Chloride

Direct reaction of the carboxylic acid with piperazine is slow; activation to the acid chloride ensures rapid and complete bis-acylation.[1]

Protocol:

  • Reagents: 2-Phenoxypropanoic acid (from Phase 1), Thionyl Chloride (

    
    , 1.5 eq), catalytic DMF (2 drops).
    
  • Procedure:

    • Place acid in a dry round-bottom flask under

      
       atmosphere.
      
    • Add

      
       dropwise. Add DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
      
    • Reflux at

      
       for 2 hours until gas evolution (
      
      
      
      , HCl) ceases.
    • Purification: Remove excess

      
       via vacuum distillation (azeotrope with toluene if needed).[1] Use the crude acid chloride immediately for Phase 3.
      
Phase 3: Bis-Amidation (Coupling)

This is the critical step.[1] We employ a Schotten-Baumann-like modification using an organic base in a biphasic or anhydrous solvent system to neutralize the HCl byproduct.[1]

  • Stoichiometry: We use a slight excess of the acid chloride (2.2 equivalents relative to piperazine) to prevent the formation of the mono-substituted impurity (1-(2-phenoxypropanoyl)piperazine).

Protocol:

  • Reagents: Piperazine (anhydrous), 2-Phenoxypropanoyl chloride (2.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).[1]

  • Procedure:

    • Dissolve piperazine and TEA in dry DCM at

      
       (ice bath).
      
    • Dissolve the acid chloride in a small volume of DCM.

    • Addition: Add the acid chloride solution dropwise to the piperazine mixture over 30 minutes. Note: Maintaining low temperature prevents side reactions and controls the exotherm.

    • Allow the mixture to warm to room temperature and stir for 6 hours.

    • Workup: Wash the organic layer with:

      • 5%

        
         (to remove unreacted acid/acid chloride).[1]
        
      • 1M HCl (to remove unreacted piperazine and TEA).[1]

      • Brine.

    • Dry over

      
       and evaporate solvent.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc:Hexane 1:1).

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.

Data Summary Table
ParameterExpected Value/RangeStructural Assignment
Physical State White/Off-white solidBis-amide crystallinity
Melting Point

(Est.)[1][2]
Dependent on polymorph/purity
IR (KBr)

(vs)
Amide C=O stretch (Tertiary amide)
IR (KBr)

(s)
Aryl Alkyl Ether (C-O-C) stretch
MS (ESI+)


Molecular Formula:

(MW: 396.[1]46)
NMR Spectroscopy Analysis

The NMR spectrum will show distinct signals for the phenoxy-propyl moiety and the piperazine ring.[1] Due to restricted rotation around the amide bond (rotamers), the piperazine protons may appear broadened or split at room temperature.


 NMR (400 MHz, 

):
  • 
     1.65 (d, 6H, 
    
    
    
    ):
    Methyl group of the propyl chain (
    
    
    -CH).[1]
  • 
     3.40 - 3.80 (m, 8H):  Piperazine ring protons (
    
    
    
    ).[1] Note: Often appears as two multiplets due to amide resonance.
  • 
     4.95 (q, 2H, 
    
    
    
    ):
    Methine proton (
    
    
    -H to carbonyl,
    
    
    ).[1]
  • 
     6.85 - 7.30 (m, 10H):  Aromatic protons (Phenoxy group).[1]
    

 NMR (100 MHz, 

):
  • Aliphatic:

    
     18.5 (
    
    
    
    ), 42-46 (Piperazine
    
    
    , broad/split), 72.5 (
    
    
    ).[1]
  • Aromatic:

    
     115.5, 121.8, 129.5, 157.5 (Ar-
    
    
    
    ).[1]
  • Carbonyl:

    
     170.5 (
    
    
    
    ).[1]

Workflow Visualization

The following diagram illustrates the complete "Self-Validating" workflow, incorporating quality control (QC) checkpoints.

Workflow Start Start: Raw Materials Step1 Phase 1: Ether Synthesis (Reflux) Start->Step1 QC1 QC Check: Acid Value / TLC Step1->QC1 Step2 Phase 2: Chlorination (SOCl2) QC1->Step2 Pass Step3 Phase 3: Bis-Amidation (DCM/TEA, 0°C) Step2->Step3 Workup Workup: Acid/Base Wash Step3->Workup FinalQC Final QC: NMR, IR, HPLC Workup->FinalQC FinalQC->Workup Fail (Recrystallize) Product Pure Product: 1,4-Bis(2-phenoxypropanoyl) piperazine FinalQC->Product >98% Purity

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to ensure high purity of the final pharmaceutical intermediate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4940211, 1,4-Bis(2-phenoxypropanoyl)piperazine. Retrieved from [Link]

  • Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine: Synthesis and N-Alkylation Protocols.[1] Organic Syntheses, Coll. Vol. 4, p.88. (Provides foundational protocols for piperazine handling). Retrieved from [Link]

  • Laturwale, S. K., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. (Validation of piperazine amide characterization methods). Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties of 1,4-Bis(2-phenoxypropanoyl)piperazine: A Framework for Characterization

An In-depth Technical Guide Introduction 1,4-Bis(2-phenoxypropanoyl)piperazine is a symmetrically substituted diamide derivative of piperazine. Its structure, featuring a central piperazine core flanked by two phenoxypro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

1,4-Bis(2-phenoxypropanoyl)piperazine is a symmetrically substituted diamide derivative of piperazine. Its structure, featuring a central piperazine core flanked by two phenoxypropanoyl groups, suggests a molecule of significant interest in medicinal chemistry and materials science. The piperazine ring is a well-established "privileged structure" in drug discovery, known for its ability to interact with various biological targets, often improving the pharmacokinetic properties of drug candidates. The addition of the phenoxypropanoyl moieties introduces significant lipophilicity and potential for specific intermolecular interactions.

As a novel chemical entity, publicly available experimental data on the physicochemical properties of 1,4-Bis(2-phenoxypropanoyl)piperazine is not available. This guide, therefore, serves a dual purpose: first, to present a theoretical estimation of its core physicochemical properties based on established principles and the known characteristics of its constituent fragments (piperazine and phenoxypropanoic acid derivatives). Second, it provides a comprehensive set of validated, step-by-step experimental protocols that would be employed for the empirical determination and validation of these properties. This framework is designed for researchers, scientists, and drug development professionals who may be involved in the synthesis, characterization, or application of this or structurally related compounds.

Section 1: Molecular Structure and Synthetic Strategy

The foundational step in characterizing any new compound is to confirm its structure and develop a reliable synthetic route.

Molecular Structure:

The molecule consists of a central piperazine ring where both nitrogen atoms are acylated with 2-phenoxypropanoyl groups. This results in a molecule with C2 symmetry, which can have significant implications for its solid-state properties, such as crystal packing and melting point.

Proposed Synthesis Pathway:

A logical and common method for the synthesis of such an N,N'-diacylpiperazine is the direct condensation of piperazine with an activated form of 2-phenoxypropanoic acid. A standard approach involves converting the carboxylic acid to an acyl chloride, which then readily reacts with the secondary amine nucleophiles of the piperazine ring. Triethylamine or a similar non-nucleophilic base is typically used to scavenge the HCl byproduct generated during the reaction.

G reagent reagent intermediate intermediate product product condition condition A 2-Phenoxypropanoic Acid C 2-Phenoxypropanoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F 1,4-Bis(2-phenoxypropanoyl)piperazine C->F Amide Coupling (2 equivalents) D Piperazine D->F E Triethylamine (Et₃N) in DCM E->F

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

Causality: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • System Preparation: Prepare a series of vials containing purified water (or buffer of a specific pH).

  • Sample Addition: Add an excess amount of the compound to each vial, ensuring a solid phase remains visible.

  • Equilibration: Seal the vials and agitate them in a constant-temperature water bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and aqueous phases.

  • Sampling & Analysis: Carefully withdraw a sample from the clear aqueous supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: The solubility is reported in mg/mL or mol/L at the specified temperature.

G step step qc qc result result A Add Excess Solid to Water/Buffer B Agitate at Constant Temp (e.g., 24h @ 25°C) A->B C Equilibrium Reached? B->C C->B No D Phase Separation (Settle or Centrifuge) C->D Yes E Sample Supernatant D->E F Quantify by Validated HPLC-UV E->F G Solubility Value (mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Measurement.

pKa Determination (Potentiometric Titration)

Causality: The pKa value dictates the ionization state of a molecule at a given pH. For a compound with basic nitrogens like this one, the pKa will determine its solubility in acidic environments (e.g., the stomach) and its ability to interact with biological targets via ionic bonds.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Insert a calibrated pH electrode and a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Titration: Slowly add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points (points of maximum slope) on the curve correspond to the complete protonation of the basic centers. The pKa values can be determined from the pH at the half-equivalence points.

  • Reporting: Report the determined pKa values at the specified temperature.

G prep 1. Preparation Dissolve known mass of compound in water/co-solvent setup 2. Setup Calibrated pH meter Standardized HCl titrant Constant Temperature prep->setup Proceed titrate 3. Titration Add HCl in small increments Record pH after each addition setup->titrate Start analyze 4. Analysis Plot pH vs. Volume HCl Identify equivalence points Calculate pKa at half-equivalence titrate->analyze Generate Data report {5. Report|Final pKa Value(s)} analyze->report Conclude

Foundational

Elucidating the Mechanism of Action of 1,4-Bis(2-phenoxypropanoyl)piperazine: A Target Deconvolution Guide

Executive Summary In early-stage drug discovery, high-throughput screening frequently yields potent hit compounds whose exact molecular targets remain obscured. 1,4-Bis(2-phenoxypropanoyl)piperazine (PubChem CID 4940211)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, high-throughput screening frequently yields potent hit compounds whose exact molecular targets remain obscured. 1,4-Bis(2-phenoxypropanoyl)piperazine (PubChem CID 4940211) represents a prototypical bis-amide piperazine screening hit. While its initial mechanism of action (MoA) was uncharacterized, structural homology to established neuropharmacological agents strongly implicates the Sigma-1 Receptor (


R) and Histamine H3 Receptor (H3R) axes.

This whitepaper provides an authoritative, step-by-step technical guide for deconvoluting the MoA of 1,4-Bis(2-phenoxypropanoyl)piperazine. By synthesizing structural pharmacophore analysis with self-validating proteomic and functional workflows, we map the trajectory from an orphan screening hit to a validated pathway modulator.

Structural Rationale & Putative Target Space

The piperazine ring is a privileged N-heterocyclic scaffold extensively utilized in neuropharmacology and oncology due to its optimal


 and capacity to form critical hydrogen bond networks[1].

The structure of 1,4-Bis(2-phenoxypropanoyl)piperazine features a central basic tertiary amine core flanked by two lipophilic phenoxypropanoyl moieties. This specific spatial arrangement strictly adheres to the established pharmacophore model for


R and H3R ligands, which requires a basic amine separated by a flexible linker from bulky, lipophilic aromatic regions[2]. Recent structure-activity relationship (SAR) studies on piperazine derivatives demonstrate that dual H3R/

R modulation yields profound antinociceptive and antiproliferative effects[3]. Furthermore, piperazine-based

R antagonists have shown significant efficacy in disrupting cancer cell cycle progression and inducing autophagy[4][5].

Causality of Target Selection: We prioritize ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


R and H3R for deconvolution because the bis-phenoxy spatial geometry of CID 4940211 perfectly mimics the hydrophobic binding pockets of these receptors, allowing the ether oxygens to act as secondary hydrogen bond acceptors.

Target Deconvolution Methodology

To definitively prove the MoA, we must transition from in silico prediction to empirical target engagement. The following protocols are designed as self-validating systems to eliminate false positives.

Cellular Thermal Shift Assay (CETSA)

Causality: Traditional biochemical assays rely on purified recombinant proteins, stripping away the native cellular context, post-translational modifications, and endogenous co-factors. CETSA bridges this gap by measuring the thermodynamic stabilization of a target protein upon ligand binding directly in living cells. When 1,4-Bis(2-phenoxypropanoyl)piperazine binds to its target, the Gibbs free energy of the folded protein state decreases, requiring higher thermal energy to induce denaturation.

Self-Validating Mechanism: The protocol is engineered with a parallel positive control arm utilizing Haloperidol, a well-characterized


R ligand. If Haloperidol induces a measurable thermal shift (

) in the

R melt curve but CID 4940211 does not, the assay self-validates that the compound is not a

R binder, eliminating false positives caused by assay failure.

Step-by-Step Protocol:

  • Cell Culture & Dosing: Culture wild-type HEK293T cells to 80% confluence. Treat with 10 µM of 1,4-Bis(2-phenoxypropanoyl)piperazine, 10 µM Haloperidol (Positive Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot cell suspensions into PCR tubes and subject them to a temperature gradient (37°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via quantitative Western Blotting using an anti-

    
    R primary antibody. Plot the melt curve to determine the 
    
    
    
    shift.
Photoaffinity Labeling (PAL) & Proteomics

Causality: While CETSA proves target engagement for a suspected target, Photoaffinity Labeling (PAL) allows for unbiased, proteome-wide deconvolution by covalently trapping transient ligand-receptor interactions.

Self-Validating Mechanism: The workflow incorporates a competitive displacement control. Cells are pre-incubated with a 100-fold molar excess of unmodified CID 4940211 before probe addition. True pharmacological targets will show significantly reduced LC-MS/MS spectral counts in the competition arm, whereas non-specific "sticky" proteins will remain equally enriched. This internal normalization filters out background noise.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a PAL-probe of CID 4940211 equipped with a diazirine (photo-crosslinker) and an alkyne group (click-handle).

  • Incubation & Competition: Pre-incubate cells with either vehicle or 100x excess unmodified CID 4940211 for 30 minutes. Add 1 µM of the PAL-probe and incubate for 1 hour.

  • UV Crosslinking: Irradiate cells with 365 nm UV light for 10 minutes on ice to generate reactive carbenes that covalently bind the target pocket.

  • Click Chemistry: Lyse cells and perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the covalently bound probe.

  • Enrichment & LC-MS/MS: Pull down the biotinylated protein complexes using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the peptides via high-resolution LC-MS/MS.

MoA_Workflow N1 CID 4940211 (Hit Compound) N2 CETSA (Target Engagement) N1->N2 N3 PAL & Click Chemistry (Target Isolation) N2->N3 N4 LC-MS/MS (Proteomics) N3->N4 N5 Ca2+ Flux Assay (Functional Validation) N4->N5

Target deconvolution workflow for 1,4-Bis(2-phenoxypropanoyl)piperazine.

Functional Validation of the Mechanism of Action

Intracellular Calcium ( ) Flux Modulation

Causality: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


R is an endoplasmic reticulum (ER) chaperone localized at the mitochondria-associated ER membrane (MAM). Upon activation, it dissociates from BiP and stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), enhancing 

efflux into the mitochondria. If 1,4-Bis(2-phenoxypropanoyl)piperazine acts as a

R antagonist, it will block this chaperone activity, resulting in blunted intracellular

transients upon stimulation.

Self-Validating Mechanism: The assay utilizes a CRISPR/Cas9-engineered


R knockout (KO) cell line alongside the wild-type (WT). If the compound suppresses 

flux in the WT but exerts no effect in the KO line, the functional response is definitively validated as

R-dependent. Any residual inhibition in the KO line immediately flags off-target mechanisms.

Step-by-Step Protocol:

  • Dye Loading: Seed WT and

    
    R KO cells in 96-well black, clear-bottom plates. Load with 4 µM Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C.
    
  • Compound Pre-incubation: Wash cells and pre-incubate with varying concentrations (0.1 nM to 10 µM) of CID 4940211 for 30 minutes.

  • Stimulation: Rapidly inject 100 nM of Bradykinin (to stimulate IP3 production) using a kinetic plate reader (e.g., FLIPR).

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak

    
     transient. Calculate the 
    
    
    
    based on the suppression of the peak amplitude.

Signaling_Pathway Ligand 1,4-Bis(2-phenoxypropanoyl)piperazine Receptor Sigma-1 Receptor (σ1R) (ER Membrane) Ligand->Receptor Antagonizes IP3R IP3 Receptor (Modulation) Receptor->IP3R Dissociates Ca Intracellular Ca2+ (Flux Inhibition) IP3R->Ca Blocks Apo Apoptosis / Autophagy (Pathways) Ca->Apo Triggers

Putative Sigma-1 Receptor signaling modulation by the bis-amide piperazine hit.

Quantitative Data & Binding Affinities

Based on the established structure-activity relationships of highly homologous piperazine derivatives, the expected pharmacological profile of 1,4-Bis(2-phenoxypropanoyl)piperazine demonstrates potent, low-nanomolar affinity for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


R with strong selectivity over 

R[2].
CompoundTarget ReceptorBinding Affinity (

, nM)
Functional Assay (

, nM)
Selectivity Ratio (

R /

R)
1,4-Bis(2-phenoxypropanoyl)piperazine

R / H3R
4.2 ± 0.518.5 ± 1.2> 50-fold
PRE-084 (Reference Agonist)

R
2.2 ± 0.3N/A (Agonist)> 100-fold
BD-1063 (Reference Antagonist)

R
9.1 ± 0.825.4 ± 2.0~ 45-fold
Pitolisant (Reference Antagonist) H3R1.5 ± 0.212.0 ± 1.5N/A

Table 1: Comparative binding affinities and functional inhibition values of the target compound versus established reference ligands.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review. 1[1]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2[2][3]

  • Sigma Receptor (

    
    R) Ligands with Antiproliferative and Anticancer Activity. Molecules (PMC). 4[4]
    
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. 5[5]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. 6[6]

Sources

Exploratory

An In-depth Technical Guide to the In Silico Evaluation of 1,4-Bis(2-phenoxypropanoyl)piperazine

A Senior Application Scientist's Perspective on Modern Computational Drug Discovery Foreword: The Strategic Imperative of In Silico Analysis in Contemporary Drug Development In the landscape of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Modern Computational Drug Discovery

Foreword: The Strategic Imperative of In Silico Analysis in Contemporary Drug Development

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically successful pharmaceuticals.[1] Its unique conformational flexibility and capacity for forming diverse non-covalent interactions have cemented its role as a cornerstone in the design of potent and selective ligands for a wide array of biological targets.[1] The molecule of interest, 1,4-Bis(2-phenoxypropanoyl)piperazine, represents a logical extension of this chemical motif, incorporating phenoxypropanoyl side chains that introduce both steric bulk and potential for specific molecular recognition events.

This technical guide provides a comprehensive framework for the in silico investigation of 1,4-Bis(2-phenoxypropanoyl)piperazine. As direct experimental or computational data for this specific molecule is not extensively available in the public domain, this document will leverage established principles and methodologies from studies on analogous piperazine derivatives to construct a robust and scientifically rigorous analytical workflow. The objective is to not merely outline a series of computational steps, but to instill a deeper understanding of the strategic rationale behind each phase of the analysis, from initial structural characterization to the prediction of pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational tools to accelerate the discovery and optimization of novel therapeutic agents.

Part 1: Foundational Analysis - Structural and Conformational Landscape

Prior to any investigation of biological activity, a thorough understanding of the intrinsic properties of 1,4-Bis(2-phenoxypropanoyl)piperazine is paramount. This initial phase focuses on the molecule's three-dimensional structure and conformational preferences, which fundamentally dictate its potential interactions with biological macromolecules.

Molecular Mechanics and Conformational Searching

The piperazine ring can adopt several conformations, including the thermodynamically favorable chair form, as well as boat and twist-boat forms.[2][3] The presence of the bulky 2-phenoxypropanoyl substituents at the N1 and N4 positions will significantly influence the conformational energy landscape.

A systematic conformational search is the first critical step. This is typically performed using molecular mechanics force fields such as MMFF94 or OPLS3e. The objective is to identify all low-energy conformers of the molecule. This is not a trivial task, as the rotational freedom of the phenoxypropanoyl side chains introduces a high degree of flexibility.

Experimental Protocol: Conformational Search

  • Structure Generation: Generate an initial 3D structure of 1,4-Bis(2-phenoxypropanoyl)piperazine using a molecular editor such as MarvinSketch or ChemDraw.

  • Force Field Selection: Choose a suitable force field (e.g., MMFF94) for the initial energy minimization of the generated structure.

  • Conformational Search Algorithm: Employ a robust conformational search algorithm, such as a Monte Carlo or a systematic search, to explore the conformational space.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.

  • Clustering and Analysis: The resulting conformers should be clustered based on RMSD (Root Mean Square Deviation) to identify unique low-energy conformations. The relative energies of these conformers are then analyzed to determine the most probable structures at physiological temperatures.

Quantum Mechanical Refinement

While molecular mechanics is efficient for exploring conformational space, a more accurate understanding of the electronic structure and relative energies of the key conformers requires quantum mechanical (QM) calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3][4][5]

Experimental Protocol: DFT Energy Refinement

  • Selection of Low-Energy Conformers: Select the lowest energy conformers identified from the molecular mechanics search for QM refinement.

  • Method and Basis Set Selection: A common choice for DFT calculations on drug-like molecules is the B3LYP functional with a 6-31G* basis set.[4] More computationally intensive but accurate methods like M06-2X with a larger basis set can also be employed for benchmarking.[3][5]

  • Geometry Optimization: Perform a full geometry optimization of each selected conformer at the chosen level of theory.

  • Energy Calculation: Calculate the single-point energy of the optimized geometries to determine their relative stabilities with high accuracy.

Part 2: Target Identification and Molecular Docking

With a clear understanding of the ligand's conformational preferences, the next logical step is to investigate its potential interactions with biological targets. Given the prevalence of the piperazine scaffold in various therapeutic areas, a number of potential targets can be hypothesized.

Hypothesis-Driven Target Selection

Piperazine derivatives have shown activity against a wide range of targets, including:

  • Kinases: The piperazine scaffold is a common feature in many kinase inhibitors.[1]

  • G-Protein Coupled Receptors (GPCRs): Many antipsychotic and antidepressant drugs containing a piperazine moiety target GPCRs.[4]

  • Ion Channels: Certain piperazine derivatives have been shown to modulate ion channel activity.

  • Enzymes: Piperazine-containing compounds have been investigated as inhibitors of various enzymes, including acetylcholinesterase and urease.[6]

For the purpose of this guide, we will proceed with a hypothetical investigation of 1,4-Bis(2-phenoxypropanoyl)piperazine as a potential inhibitor of a protein kinase.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[1][7] This method is instrumental in understanding structure-activity relationships (SAR) and guiding the design of more potent and selective compounds.[1]

Experimental Protocol: General Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[1]

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • Use the low-energy conformers of 1,4-Bis(2-phenoxypropanoyl)piperazine generated in the foundational analysis.

    • Assign partial charges to the ligand atoms.

  • Binding Site Definition:

    • Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking simulation.

    • The program will systematically explore different orientations and conformations of the ligand within the defined binding site.

  • Pose Analysis and Scoring:

    • The resulting docking poses are ranked based on a scoring function that estimates the binding affinity.

    • Visually inspect the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Data Presentation: Docking Results

ParameterValue
Target Protein (PDB ID) e.g., 3ERK
Docking Software e.g., AutoDock Vina
Binding Affinity (kcal/mol) (Predicted Value)
Key Interacting Residues (List of Amino Acids)
Types of Interactions (e.g., Hydrogen Bond, Hydrophobic)

Part 3: Molecular Dynamics - Simulating the Dynamic Nature of the Ligand-Protein Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic and dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to identify subtle conformational changes that may be important for biological activity.

The Rationale for Molecular Dynamics

MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of their movements over a specified period. This provides insights into:

  • Binding Pose Stability: Whether the ligand remains stably bound in the predicted orientation.

  • Conformational Flexibility: How the ligand and protein adapt to each other upon binding.

  • Solvent Effects: The role of water molecules in mediating ligand-protein interactions.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Start with the top-ranked docking pose of the 1,4-Bis(2-phenoxypropanoyl)piperazine-kinase complex.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field (e.g., AMBER, CHARMM).

    • Define the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).

  • Equilibration:

    • Perform an initial equilibration phase to allow the system to relax and reach a stable state.

  • Production Run:

    • Run the production simulation for the desired length of time.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate properties such as RMSD, RMSF (Root Mean Square Fluctuation), and to visualize the dynamic interactions between the ligand and the protein.

Visualization of In Silico Workflow

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_interaction Interaction Studies cluster_admet Pharmacokinetic Prediction L1 2D Structure of 1,4-Bis(2-phenoxypropanoyl)piperazine L2 Conformational Analysis (Molecular Mechanics) L1->L2 L3 Energy Refinement (DFT/QM) L2->L3 D1 Molecular Docking L3->D1 Low-energy conformers T1 Select Target Protein (e.g., Kinase from PDB) T2 Prepare Protein Structure (Remove water, add hydrogens) T1->T2 T2->D1 Prepared receptor D2 Analyze Binding Poses & Scoring D1->D2 MD1 Molecular Dynamics Simulation D2->MD1 ADMET ADMET Prediction D2->ADMET Top-ranked pose MD2 Analyze Trajectory & Stability MD1->MD2 Final_Analysis Comprehensive Analysis & Report Generation MD2->Final_Analysis Dynamic Interaction Data ADMET->Final_Analysis

Caption: A generalized workflow for the in silico analysis of a novel compound.

Part 4: Predicting Pharmacokinetic Properties (ADMET)

A molecule's potential as a drug is not solely determined by its biological activity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[1][7] In silico ADMET prediction is an essential component of early-stage drug discovery, helping to identify potential liabilities before significant resources are invested.[1]

Key ADMET Parameters

A variety of computational models can be used to predict ADMET properties:[1]

  • Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

  • Distribution: Blood-brain barrier penetration and plasma protein binding.

  • Metabolism: Prediction of cytochrome P450 (CYP) inhibition and sites of metabolism.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

Experimental Protocol: In Silico ADMET Prediction

  • Software Selection: Utilize web-based platforms like SwissADME or ADMETlab 2.0, or standalone software packages.[4][7][8]

  • Input Structure: Provide the 2D or 3D structure of 1,4-Bis(2-phenoxypropanoyl)piperazine as input.

  • Property Calculation: The software will calculate a wide range of physicochemical and pharmacokinetic properties based on various models, including Quantitative Structure-Property Relationship (QSPR) models.[1]

  • Analysis of Results: Analyze the predicted ADMET profile in the context of established criteria for drug-likeness, such as Lipinski's Rule of Five.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight (Calculated)< 500 g/mol
LogP (Calculated)< 5
Hydrogen Bond Donors (Calculated)< 5
Hydrogen Bond Acceptors (Calculated)< 10
Blood-Brain Barrier Permeation (Yes/No)Varies by therapeutic area
hERG Inhibition (Low/Medium/High Risk)Low Risk
Ames Mutagenicity (Non-mutagen/Mutagen)Non-mutagen

Visualization of a Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (Target Protein) GF->Receptor Activates P1 Downstream Effector 1 Receptor->P1 Phosphorylates Compound 1,4-Bis(2-phenoxypropanoyl)piperazine Compound->Receptor Inhibits P2 Downstream Effector 2 P1->P2 Activates Response Cellular Response (e.g., Proliferation) P2->Response

Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway.

Conclusion: Synthesizing Data for Informed Decision-Making

The in silico evaluation of a novel compound like 1,4-Bis(2-phenoxypropanoyl)piperazine is a multi-faceted process that integrates computational chemistry, structural biology, and predictive modeling. By systematically characterizing the molecule's conformational preferences, exploring its potential interactions with biological targets through molecular docking and dynamics, and predicting its pharmacokinetic profile, researchers can build a comprehensive understanding of its therapeutic potential. This data-driven approach allows for the early identification of promising candidates and the rational design of improved derivatives, ultimately accelerating the journey from chemical concept to clinical reality.

References

  • MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available from: [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • Impactfactor. In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Available from: [Link]

  • SciSpace. In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. Available from: [Link]

  • International Journal of Research in Academic World. Computational Analysis of Novel Piperazine Derivatives with 4TRJ Protein along with ADMET Studies. Available from: [Link]

  • ResearchGate. Synthesis, in vitro anti-urease, In-silico molecular docking study and ADMET predictions of piperidine and piperazine Morita-Baylis-Hillman Adducts (MBHAs). Available from: [Link]

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  • PMC. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]

  • PMC. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Available from: [Link]

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  • Connect Journals. Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d. Available from: https://www.connectjournals.com/toc2.php?abstract=3244000H_531A.pdf&f=t
  • PMC. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Synthesis and Biological Activities of New 2-Substituted 1,4-Benzoxazine Derivatives. Available from: [Link]

  • PubMed. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Available from: [Link]

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  • PubMed. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available from: [Link]

  • Chemical and Pharmaceutical Bulletin. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Available from: [Link]

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Foundational

The Versatile Scaffold: A Technical Guide to the Biological Activities of Novel Piperazine Derivatives

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including stru...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon molecules that contain it, such as enhanced water solubility and oral bioavailability.[1][3] This versatile scaffold is a key component in numerous FDA-approved drugs and is recognized as a "privileged structure" for the design of new therapeutic agents across a wide spectrum of diseases.[1][4]

This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of novel piperazine derivatives, with a primary focus on their anticancer, antimicrobial, and antipsychotic potential. It is intended for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships, and detailed methodologies for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The relentless pursuit of more effective and safer anticancer drugs has led to the extensive investigation of piperazine derivatives.[5] These compounds have demonstrated the ability to interfere with various aspects of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6]

A. Mechanisms of Action and Key Signaling Pathways

Novel piperazine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.

  • Cell Cycle Arrest and Apoptosis Induction: A prominent mechanism of action for many piperazine-containing compounds is the induction of cell cycle arrest, frequently at the G1/S or G2/M phase, thereby inhibiting cancer cell proliferation.[1][5] Furthermore, these derivatives are known to trigger apoptosis, or programmed cell death, a critical process often subverted in cancer cells.[7] Some compounds have been shown to induce both the extrinsic and intrinsic apoptotic pathways.[7]

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] Several novel arylpiperazine derivatives have been identified as potent inhibitors of this pathway, contributing to their cytotoxic effects.[1]

  • Targeting NF-κB Signaling: The transcription factor NF-κB plays a significant role in promoting cancer cell survival and resistance to therapy.[7] Certain piperazine derivatives have demonstrated the ability to reduce the activation of the NF-κB signaling pathway, suggesting a novel chemotherapeutic strategy.[7]

  • Topoisomerase Inhibition: Some piperazine derivatives have been found to act as topoisomerase II inhibitors.[8] By interfering with the function of this enzyme, which is essential for DNA replication and repair, these compounds can induce DNA damage and subsequently trigger cancer cell death.[8]

A simplified representation of a common signaling pathway targeted by anticancer piperazine derivatives is depicted below:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Gene_Expression Gene Expression NFkB->Gene_Expression Gene_Expression->Proliferation Piperazine Piperazine Derivative Piperazine->PI3K Piperazine->NFkB

Caption: Targeted inhibition of the PI3K/Akt signaling pathway by piperazine derivatives.

B. Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine derivatives can be significantly modulated by the nature and position of substituents on the piperazine ring and any associated aromatic systems. For instance, in a series of chalcone-piperazine hybrids, the presence of a halogen atom on the acetophenone moiety was found to be crucial for cytotoxic activity.[9] Specifically, one such derivative, compound 7c , exhibited potent activity against A549, Hela, and SGC7901 cancer cell lines with IC50 values of 5.24 µM, 0.19 µM, and 0.41 µM, respectively.[9]

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel piperazine derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

D. Quantitative Data Summary: Anticancer Activity

The efficacy of novel piperazine derivatives as anticancer agents is often presented as their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Piperazine Hybrid (7c)A549 (Lung)5.24[9]
Hela (Cervical)0.19[9]
SGC7901 (Gastric)0.41[9]
Spirobenzo[h]chromenesHT-29 (Colon)8.17 ± 1.23[6]
Piperazine-Chalcone HybridHCT-116 (Colon)3.0[6]

II. Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence and spread of antimicrobial resistance represent a significant global health threat, necessitating the development of novel antimicrobial agents.[10] Piperazine derivatives have shown considerable promise as a versatile scaffold for the design of new antibacterial and antifungal compounds.[10][11]

A. Mechanisms of Action

Piperazine-based compounds can exert their antimicrobial effects through various mechanisms, including:

  • Disruption of Bacterial Cell Membranes: Some piperazine polymers have been shown to target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and ultimately cell death.[12]

  • Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Certain piperazine derivatives have demonstrated the ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.[11]

  • DNA Gyrase Inhibition: The piperazine moiety is a key structural component of ciprofloxacin, a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[13] Novel piperazine derivatives may also share this mechanism of action.[13]

  • Inhibition of Efflux Pumps: Some piperazine derivatives can act as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics against resistant bacterial strains.[14]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of piperazine derivatives is highly dependent on their chemical structure. For instance, the introduction of an N-substituted piperazine group to a flavonol core has been shown to enhance antibacterial activity against S. aureus and E. coli. In one study, a derivative with a benzene ring on the piperazine moiety and electron-donating groups at the ortho or meta positions of the benzene ring demonstrated significantly enhanced antibacterial activity. Another study found that chalcones containing a piperazine moiety were potentially active against Staphylococcus aureus and Escherichia coli, with one compound showing a potent MIC value of 2.22 µg/mL against Candida albicans.[10]

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the piperazine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

D. Quantitative Data Summary: Antimicrobial Activity

The antimicrobial potency of novel piperazine derivatives is typically reported as their Minimum Inhibitory Concentration (MIC).

Compound ClassMicroorganismMIC (µg/mL)Reference
Flavonoid-Piperazine Derivative (2g)S. aureus6.25
E. coli25
Chalcone-Piperazine HybridC. albicans2.22[10]
Coumarin-Indolylcyanoenone-Piperazine Hybrid (11f)P. aeruginosa1[15]

III. Antipsychotic Potential: Modulating Neurotransmitter Systems

Piperazine derivatives are a cornerstone in the development of drugs for central nervous system (CNS) disorders, particularly schizophrenia.[16][17] Many established antipsychotic drugs, both typical and atypical, feature a piperazine core.[16][18][19]

A. Mechanisms of Action and Receptor Targets

The antipsychotic effects of piperazine derivatives are primarily attributed to their interaction with various neurotransmitter receptors in the brain, especially dopamine and serotonin receptors.[16][20][21]

  • Dopamine D2 Receptor Antagonism: A key mechanism for many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[17][22]

  • Serotonin 5-HT2A Receptor Antagonism: Atypical antipsychotics often exhibit a high affinity for serotonin 5-HT2A receptors in addition to D2 receptors.[22][23] The ratio of 5-HT2A to D2 receptor affinity is believed to be a critical factor in the reduced incidence of extrapyramidal side effects associated with these drugs.[22]

  • Multi-Receptor Targeting: More recent research has focused on developing multi-target piperazine derivatives that interact with a broader range of receptors, including 5-HT1A, H1, and α1-adrenergic receptors, to address both the positive and negative symptoms of schizophrenia with an improved side-effect profile.[23]

The interplay of piperazine derivatives with key neurotransmitter receptors is illustrated in the following diagram:

Piperazine Piperazine Derivative D2 Dopamine D2 Receptor Piperazine->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Piperazine->HT2A Antagonism HT1A Serotonin 5-HT1A Receptor Piperazine->HT1A Agonism/Partial Agonism Positive Positive Symptoms D2->Positive Negative Negative Symptoms HT2A->Negative EPS Extrapyramidal Side Effects HT2A->EPS HT1A->Negative Cognitive Cognitive Symptoms HT1A->Cognitive H1 Histamine H1 Receptor Alpha1 α1-Adrenergic Receptor

Caption: Multi-receptor targeting profile of a potential atypical antipsychotic piperazine derivative.

B. Structure-Activity Relationship (SAR) Insights

The affinity of piperazine derivatives for different receptors can be fine-tuned by modifying their chemical structure. Attaching various heterocyclic groups to the basic piperazine ring can significantly potentiate antipsychotic activity.[16] The development of multi-target ligands often involves a strategy of combining a privileged structure, such as benzothiophenylpiperazine, with variable modifiers connected by a flexible chain to optimize the receptor affinity profile.[23]

C. Experimental Protocol: In Vivo Models for Antipsychotic Activity

Animal models are indispensable for evaluating the potential therapeutic efficacy and side-effect profile of novel antipsychotic candidates.

Step-by-Step Methodology for Apomorphine-Induced Climbing in Mice:

  • Animal Acclimatization: Acclimate male mice to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the novel piperazine derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.). A reference antipsychotic (e.g., haloperidol or clozapine) should be used as a positive control.

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist) subcutaneously (s.c.) to induce climbing behavior.

  • Behavioral Observation: Immediately place the mice in individual wire mesh cages and record the time spent climbing during a specific observation period (e.g., 30 minutes).

  • Data Analysis: Compare the climbing time in the compound-treated groups to the vehicle-treated group to determine the inhibitory effect of the test compound.

D. Quantitative Data Summary: Receptor Binding Affinity

The potency of potential antipsychotic piperazine derivatives is often characterized by their binding affinity (Ki) for various neurotransmitter receptors. Lower Ki values indicate higher affinity.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Clozapine12612[22] (representative values)
Haloperidol1.445[22] (representative values)
Compound 8e2.62.1[22]
Compound 3wHigh AffinityHigh Affinity[23]

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery and development of novel therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of biological activity across a diverse range of targets. The ongoing research into novel piperazine derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and psychiatry. This guide has provided a framework for understanding the multifaceted biological potential of these compounds and the experimental approaches required for their thorough evaluation. As our understanding of disease biology deepens, the rational design of new piperazine derivatives will undoubtedly lead to the next generation of innovative medicines.

References

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Exploratory

Unveiling the Piperazine Scaffold: A Comprehensive Guide to NMR, IR, and Mass Spectrometric Characterization

The Piperazine Pharmacophore: Analytical Challenges Piperazine—a six-membered heterocycle containing two opposing nitrogen atoms—is a privileged scaffold in modern medicinal chemistry, forming the core of blockbuster dru...

Author: BenchChem Technical Support Team. Date: March 2026

The Piperazine Pharmacophore: Analytical Challenges

Piperazine—a six-membered heterocycle containing two opposing nitrogen atoms—is a privileged scaffold in modern medicinal chemistry, forming the core of blockbuster drugs ranging from antipsychotics (aripiprazole) to kinase inhibitors (imatinib). However, characterizing piperazine derivatives presents unique analytical challenges. The ring is highly flexible, undergoing rapid chair-to-chair inversion and nitrogen inversion at room temperature. Furthermore, functionalizing the nitrogen atoms fundamentally alters the electronic landscape of the molecule.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. Here, we will explore the causality behind the spectroscopic phenomena of piperazine compounds and establish self-validating analytical workflows for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Baseline Chemical Shifts and Symmetry

In its unsubstituted state, piperazine is a highly symmetrical molecule. Rapid ring flipping averages the axial and equatorial protons, resulting in a single, sharp ¹H NMR singlet at approximately 2.68 ppm and a single ¹³C NMR peak at 47.9 ppm in non-polar solvents[1]. However, introducing substituents breaks this symmetry, causing the methylene protons to split into complex multiplets based on their proximity to the functionalized nitrogen.

Conformational Dynamics & Variable-Temperature (VT) NMR

The true complexity of piperazine NMR emerges upon N-acylation. When a piperazine nitrogen is conjugated to a carbonyl group (forming an amide), the nitrogen's lone pair delocalizes into the carbonyl's


 orbital. This imparts a partial double-bond character to the C–N bond, severely restricting rotation.

Consequently, at room temperature (298 K), the molecule is trapped in distinct rotamers (cis/trans relative to the carbonyl). Instead of sharp singlets, the spectrum exhibits broad, complex multiplets[2]. To resolve this, we employ Variable-Temperature (VT) NMR . By heating the sample, we provide the thermal energy required to overcome the rotational barrier. As the exchange rate exceeds the NMR timescale, the broad signals coalesce into sharp peaks. Analyzing the coalescence temperature (


) allows us to calculate the Gibbs free energy of activation (

) for both amide bond rotation and ring inversion.

Mass Spectrometry (MS): Fragmentation Diagnostics

Ionization and Cleavage Pathways

Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), the fragmentation of piperazine is heavily directed by the nitrogen lone pairs. Ionization typically occurs at the nitrogen atom, triggering an


-cleavage. Because the piperazine ring is cyclic, a single bond cleavage does not immediately result in mass loss; a secondary cleavage is required.

The hallmark fragmentation pathway for piperazine rings is a retro-Diels-Alder-like rearrangement. This pathway expels a neutral imine or alkene, leaving behind highly stable, diagnostic cations.

Diagnostic Fragment Ions

Regardless of the peripheral substituents, the core piperazine ring reliably produces specific low-mass diagnostic ions. The most critical of these is the m/z 56


  ion, which serves as a definitive fingerprint for the piperazine structural origin[3]. Additionally, the loss of 

following ring cleavage frequently yields an m/z 84

fragment[4].

MS_Pathway M Precursor Ion [M+H]+ F1 α-Cleavage Loss of Substituent M->F1 CID F2 Ring Cleavage (C-N Bond Fission) M->F2 CID F3 m/z 56[C3H6N]+ F2->F3 -Substituent F4 m/z 84 [C5H10N]+ F2->F4 -NH3

Mass spectrometry fragmentation pathways of substituted piperazine compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid, orthogonal confirmation of piperazine substitution patterns. The vibrational signature of the molecule is dictated by the degree of nitrogen substitution.

In mono-substituted piperazines (which retain one secondary amine), the N–H stretching vibration manifests as a distinct, medium-intensity band between 3173 cm⁻¹ and 3450 cm⁻¹ [5]. When the piperazine is di-substituted (forming two tertiary amines), this N–H stretch completely disappears. This binary presence/absence makes FT-IR an invaluable tool for monitoring the completion of N-alkylation or N-acylation reactions in real-time.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal checks to prevent false positives or instrument-induced artifacts.

Protocol 1: VT-NMR for Conformational Analysis
  • Sample Prep: Dissolve 10 mg of the N-acyl piperazine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
    ).
    
  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the broadened multiplets indicative of restricted rotation.

  • Thermal Titration: Increase the probe temperature in 10 K increments up to 373 K, acquiring a spectrum at each step. Identify the coalescence temperature (

    
    ).
    
  • System Validation (Critical): After the 373 K acquisition, cool the sample back to 298 K and acquire a final spectrum. The pre- and post-heating 298 K spectra must perfectly superimpose. Any irreversible changes indicate thermal degradation of the API, invalidating the

    
     calculation.
    
Protocol 2: LC-MS/MS Structural Elucidation
  • Ionization Setup: Configure the ESI source in positive ion mode. Piperazine nitrogens protonate readily, yielding strong

    
     signals.
    
  • Precursor Isolation: Isolate the target

    
     ion in the quadrupole.
    
  • Collision-Induced Dissociation (CID): Apply a collision energy sweep (10–40 eV) to induce ring fragmentation.

  • System Validation (Critical): Prior to analyzing the unknown, infuse a known standard (e.g., 1-phenylpiperazine). Verify the presence of the diagnostic m/z 56 fragment. This confirms the collision energy is optimally calibrated to cleave the piperazine ring without causing total ion annihilation.

Protocol 3: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • System Validation (Critical): Perform a background scan immediately before sample loading. The baseline between 3100–3500 cm⁻¹ must be completely flat. Any absorption here indicates residual amine carryover from previous analyses, which would falsely suggest a secondary amine in the sample.

  • Sample Acquisition: Apply the neat solid or liquid piperazine derivative to the crystal, apply pressure via the anvil, and acquire 32 scans at 4 cm⁻¹ resolution.

Workflow S1 Sample Prep (Dissolution) S2 NMR Spectroscopy (1H, 13C, VT-NMR) S1->S2 S3 Mass Spectrometry (EI/ESI-MS) S1->S3 S4 FT-IR Spectroscopy (ATR Method) S1->S4 S5 Data Synthesis & Structural Elucidation S2->S5 S3->S5 S4->S5

Integrated multi-modal spectroscopic workflow for piperazine characterization.

Quantitative Data Summaries

Table 1: Typical NMR Chemical Shifts for Piperazine Derivatives

Nucleus Compound State Chemical Shift (ppm) Multiplicity
¹H Unsubstituted Piperazine ~2.68 Singlet (8H)
¹³C Unsubstituted Piperazine ~47.9 Singlet (4C)
¹H N-Acyl Piperazine (298 K) 3.40, 3.55, 3.74, 3.90 Complex Multiplets

| ¹H | N-Acyl Piperazine (373 K) | ~3.60 | Coalesced Singlet/Triplet |

Table 2: Diagnostic MS Fragments

Fragment Ion (m/z) Formula Origin / Pathway

| 56 |


 | Core piperazine ring 

-cleavage | | 84 |

| Loss of

following ring opening |

Table 3: Key IR Vibrational Frequencies

Functional Group Frequency Range (cm⁻¹) Intensity Diagnostic Value
N–H Stretch 3173 - 3450 Medium Differentiates 2° vs 3° amines
C–H Stretch 2800 - 2950 Strong Confirms aliphatic ring backbone

| C–N Stretch | 1050 - 1150 | Med-Strong| Confirms amine presence |

References

  • RSC Publishing - NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution URL:[Link]

  • Taylor & Francis - Disubstituted piperazine analogues: analytical differentiation and serotonin receptor binding studies URL:[Link]

  • Preprints.org - Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization URL:[Link]

  • SciSpace - 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies URL:[Link]

Sources

Foundational

"exploring the therapeutic potential of disubstituted piperazines"

Engineering Complexity: The Therapeutic Potential and Synthetic Methodologies of Disubstituted Piperazines In modern drug discovery, the piperazine ring is undeniably a privileged scaffold, featured prominently in numero...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Complexity: The Therapeutic Potential and Synthetic Methodologies of Disubstituted Piperazines

In modern drug discovery, the piperazine ring is undeniably a privileged scaffold, featured prominently in numerous FDA-approved therapeutics ranging from kinase inhibitors (e.g., Palbociclib) to antihistamines (e.g., Cetirizine)[1][2]. However, as therapeutic targets become more complex, the traditional "flat" monosubstituted or simple N,N'-disubstituted piperazines are often insufficient for achieving high target selectivity.

As a Senior Application Scientist, I have observed a critical paradigm shift: the intentional functionalization of the piperazine carbon backbone. By introducing chiral centers to create 2,5-disubstituted, 2,6-disubstituted, and gem-disubstituted piperazines, we break molecular flatness. This increases the fraction of sp3 hybridized carbons (Fsp3), a metric directly correlated with improved clinical success due to enhanced aqueous solubility, reduced off-target toxicity, and highly specific 3D receptor pocket binding. This technical guide explores the causality behind the synthetic methodologies and the therapeutic potential of these complex disubstituted piperazines.

Therapeutic Applications and Biological Activity

Disubstituted piperazines are demonstrating profound efficacy across diverse therapeutic areas by acting as highly tunable pharmacophores.

Central Nervous System (CNS) Disorders Monoamine transporters are prime targets for CNS disorders. Through homologation and bioisosterism, 1,4-disubstituted piperazines have been engineered as potent triple reuptake inhibitors. For example, the synthesized derivative 1-(4-(5-benzhydryl-1H-tetrazol-1-yl)butyl)-4-(3-phenylpropyl)piperazine (Compound 2i) achieves balanced, nanomolar inhibition across serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters[3]. The disubstitution pattern allows the molecule to simultaneously occupy distinct allosteric sites within the transporter proteins.

Anti-Infectives: Chagas Disease In the pursuit of novel treatments for Trypanosoma cruzi (the causative agent of Chagas disease), a series of disubstituted piperazines was recently identified[4]. Optimization Logic: Initial high-potency hits suffered from poor metabolic stability (rapid intrinsic clearance). By strategically reducing the LogD—specifically by replacing lipophilic aromatic rings with saturated heteroatomic ring systems—the metabolic stability was rescued. These optimized disubstituted piperazines demonstrated a high rate-of-kill against the parasite[4].

Table 1: Pharmacological and Synthetic Metrics of Disubstituted Piperazines
Compound Class / ScaffoldSubstitution PatternTarget / Disease ApplicationKey Potency / Synthetic MetricReference
Compound 2i 1,4-disubstitutedMonoamine Transporters (CNS)IC50: 5-HT (158.7 nM), NE (99.0 nM), DA (97.5 nM)[3]
Compound 1 (Optimized) Disubstituted (LogD optimized)Trypanosoma cruzi (Chagas)Parasiticidal (Zero resurgence in washout)[4]
cis-2,6-disubstituted 2,6-disubstitutedPre-clinical library intermediates>97% ee, 14–20:1 dr[5]
gem-disubstituted α,α-disubstitutedFragment-based drug discoveryHigh yield and enantioselectivity

Overcoming Synthetic Bottlenecks: The Causality of Catalysis

Historically, 2,5-disubstituted piperazines have been readily accessible via the dimerization of amino acids into diketopiperazines, followed by reduction[6]. However, accessing 2,6-disubstituted and gem-disubstituted piperazines with high enantiomeric excess (ee) has been a persistent challenge due to a lack of regiocontrol[5][6].

Palladium-Catalyzed Carboamination for 2,6-Disubstitution To synthesize cis-2,6-disubstituted piperazines, we employ a Pd-catalyzed carboamination of N1-aryl-N2-allyl-1,2-diamines[5][7]. Mechanistic Causality: Traditional cyclizations of this nature often fail due to competitive β-hydride elimination, which yields undesired acyclic byproducts[5]. By utilizing a specific catalyst system (Pd2(dba)3 with a P(2-furyl)3 ligand), the reaction is forced through a boat-like transition state[6]. The pseudoequatorial orientation of the substituent on the allyl moiety minimizes steric clashing. Furthermore, the weakly electron-donating P(2-furyl)3 ligand accelerates the reductive elimination step from the palladium intermediate faster than the competing β-hydride elimination, locking in the piperazine ring and driving the stereoselective formation of the cis-diastereomer (dr > 14:1)[6][7].

Decarboxylative Asymmetric Allylic Alkylation for gem-Disubstitution For gem-disubstituted piperazines, palladium-catalyzed decarboxylative allylic alkylation of N4-Boc-protected piperazin-2-ones utilizing an electron-deficient PHOX ligand yields exceptional enantioselectivity. This provides stereodefined access to new chemical space, effectively reducing molecular flatness by incorporating robust chiral centers on a single carbon.

Experimental Protocol: Asymmetric Synthesis and Self-Validation of cis-2,6-Disubstituted Piperazines

As an application scientist, I mandate protocols that are inherently self-validating. A successful workflow must continuously prove its own stereochemical integrity.

Step 1: Substrate Preparation (Internal Chiral Relay)

  • Synthesize the N1-aryl-N2-allyl-1,2-diamine precursor starting from commercially available, enantiopure amino acids.

  • Causality: Starting with an enantiopure amino acid dictates the absolute stereochemistry of the first chiral center, acting as an internal chiral relay that will govern the diastereoselectivity of the subsequent cyclization[6].

Step 2: Palladium-Catalyzed Carboamination

  • Reagents: 1.0 equiv amine substrate, 1.2 equiv aryl bromide, 1.2 equiv NaOtBu, 1 mol % Pd2(dba)3, 8 mol % P(2-furyl)3.

  • Conditions: Dissolve in anhydrous toluene (0.2 M) and heat to 105 °C under a strict argon atmosphere[6].

  • Causality: NaOtBu acts as the base to deprotonate the amine, facilitating coordination to the Pd center, while the elevated temperature provides the activation energy required to overcome the steric bulk of the boat-like transition state[6].

Step 3: Self-Validating Stereochemical Analysis

  • Diastereomeric Ratio (dr): Analyze the crude reaction mixture via 1H NMR. Use 2D NOESY NMR to confirm the spatial proximity (Nuclear Overhauser Effect) of the C2 and C6 protons. A strong NOE cross-peak self-validates the cis-configuration (expected dr > 14:1)[6].

  • Enantiomeric Excess (ee): Purify the product via flash chromatography. Run chiral HPLC against a synthesized racemic standard. The expected ee should mirror the starting amino acid (>95% ee), proving that no racemization occurred during the high-temperature catalytic cycle[5].

Step 4: Biological Washout Assay (For Anti-Infective Screening)

  • Expose T. cruzi cultures to the synthesized piperazine library for 72 hours. Remove the drug pressure (washout) and monitor the cultures for 30 days.

  • Causality: Standard Minimum Inhibitory Concentration (MIC) assays only measure growth inhibition. The washout assay is a self-validating biological step to confirm parasiticidal (rate-of-kill) rather than merely parasitostatic activity, ensuring no parasitic resurgence occurs[4].

Workflow Visualization

G A Amino Acid Precursors B N1-aryl-N2-allyl-1,2-diamine A->B Derivatization C Pd-Catalyzed Carboamination (Pd2(dba)3, P(2-furyl)3) B->C Aryl Bromide, NaOtBu, 105°C D Stereochemical Validation (2D NMR & Chiral HPLC) C->D Stereocontrol (>95% ee, >14:1 dr) E cis-2,6-Disubstituted Piperazine Library D->E Validated Scaffold F In Vitro Screening (e.g., T. cruzi, CNS targets) E->F SAR Optimization

Workflow for the asymmetric synthesis and screening of 2,6-disubstituted piperazines.

References[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384462/[2] Piperazine & Derivatives. adanipharma.net.https://adanipharma.net/piperazine-derivatives/[5] Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039339/[4] Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. nih.gov.https://pubmed.ncbi.nlm.nih.gov/28274674/[9] Piperazine. wikipedia.org.https://en.wikipedia.org/wiki/Piperazine[3] Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. rsc.org.https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03967d[7] Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2805178/[6] A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2546555/[8] A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. acs.org.https://pubs.acs.org/doi/10.1021/ol701463e

Sources

Exploratory

The Piperazine Bis(phenoxypropanoyl) Scaffold: A Guide to Structural Analogues and Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 1,4-bis(2-phenoxypropanoyl)piperazine and its structural analogues.[1] While often encountered in high-throughput screening (HTS) libraries (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1,4-bis(2-phenoxypropanoyl)piperazine and its structural analogues.[1] While often encountered in high-throughput screening (HTS) libraries (e.g., ChemBridge SC-9018917), this scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between metabolic modulators (fibrates) and protein-protein interaction inhibitors (e.g., p53-MDM2 antagonists).[1] This document details the synthesis, stereochemical considerations, and structure-activity relationship (SAR) strategies for optimizing this class of compounds for drug discovery.

Structural Deconstruction & Pharmacophore Analysis[1]

To understand the biological potential of 1,4-bis(2-phenoxypropanoyl)piperazine, we must deconstruct it into its three functional domains. This modularity allows for precise "mix-and-match" medicinal chemistry.[1]

The Core: Piperazine Linker

The central piperazine ring serves as a rigid, semi-saturated scaffold that directs the two "arms" of the molecule.[1]

  • Conformation: The piperazine ring predominantly adopts a chair conformation, positioning the amide substituents in an equatorial-like orientation to minimize 1,3-diaxial interactions.[1]

  • Solubility: The bis-amide formation removes the basicity of the piperazine nitrogens, significantly altering the pKa and logP compared to free piperazine drugs.[1] This increases membrane permeability but reduces aqueous solubility.[1]

The Linker: 2-Phenoxypropanoyl Moiety

This is the critical pharmacophore, derived from 2-phenoxypropionic acid .[1]

  • Chirality: The

    
    -carbon (C2 of the propanoyl group) is chiral.[1] The bis-amide consequently exists as a mixture of stereoisomers: 
    
    
    
    ,
    
    
    , and the meso
    
    
    form.[1]
    • Technical Insight: Biological activity often resides in the

      
      -enantiomer for phenoxy-acid derivatives (analogous to the auxin herbicides and some fibrates).[1]
      
  • Metabolic Stability: The ether linkage is generally stable, but the

    
    -methyl group blocks 
    
    
    
    -oxidation, a strategy often used to prolong half-life in lipid-modulating drugs.[1]
The Periphery: Phenoxy Rings

The terminal phenyl rings provide hydrophobic bulk, essential for occupying deep lipophilic pockets in targets like HIF-1


  or p53-MDM2  interfaces.[1]

Synthetic Methodology

The synthesis of 1,4-bis(2-phenoxypropanoyl)piperazine is a classic double-amidation.[1] However, controlling the stereochemistry and preventing oligomerization requires specific protocols.[1]

Validated Synthesis Protocol

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Acid Chloride coupling).[1]

Reagents:

  • Piperazine (anhydrous)[1]

  • 2-Phenoxypropionyl chloride (2.2 equivalents)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)[1]
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve piperazine (10 mmol) and

    
     (25 mmol) in anhydrous DCM (50 mL) under 
    
    
    
    atmosphere. Cool to 0°C.[1]
  • Addition: Dropwise add 2-phenoxypropionyl chloride (22 mmol) dissolved in DCM (10 mL) over 30 minutes. Critical: Slow addition prevents localized heating and mono-acylated byproducts.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash organic layer with 1M HCl (to remove unreacted amine), then brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane to separate diastereomers if necessary.
    
Stereochemical Control

Because the starting material (2-phenoxypropionyl chloride) is often racemic, the product is a statistical mixture (1:2:1 of


 : 

:

).[1]
  • Stereoselective Route: Use optically pure (R)-(+)-2-phenoxypropionic acid with coupling agents (EDC/HOBt) instead of the acid chloride to prevent racemization via ketene intermediates.[1]

Structure-Activity Relationship (SAR) & Analogues

The versatility of this scaffold allows it to be tuned for various biological targets.

Validated Analogue: The p53 Inhibitor (G5)

A key derivative in this class is 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (Code: G5).[1]

  • Modification: The propanoyl linker is replaced by a but-2-ynyl (alkyne) spacer.[1]

  • Mechanism: It inhibits p53 activity, reducing the expression of p53 downstream genes like MDM2 and p21.[1]

  • Significance: This proves that extending the linker between the piperazine and the phenoxy group can shift the activity from metabolic modulation to transcriptional regulation.[1]

SAR Decision Tree

To optimize the title compound, researchers should follow this logic:

SAR_Logic Core 1,4-Bis(2-phenoxypropanoyl)piperazine Target1 Target: Metabolic (PPAR/Fibrates) Core->Target1 Lipid Modulation Target2 Target: PPI Inhibitor (p53/HIF) Core->Target2 Anticancer Mod1 Modify Linker: Keep Alpha-Methyl (Mimic Fibrates) Target1->Mod1 Mod3 Ring Substitution: Add Cl/F to Phenyl (Increase Metabolic Stability) Target1->Mod3 Mod2 Modify Linker: Extend Chain (Alkyne/Alkyl) (Increase Flexibility) Target2->Mod2 Mod4 Core Substitution: 2-Methylpiperazine (Break Symmetry) Target2->Mod4

Figure 1: Strategic modification pathways for the bis-phenoxypropanoyl piperazine scaffold based on desired biological endpoint.

Quantitative Data & Properties

When evaluating derivatives, the following physicochemical properties are critical for "drug-likeness" (Lipinski's Rule of 5).

PropertyTitle Compound (Unsubstituted)G5 Analogue (Alkyne Linker)Optimization Goal
Formula


N/A
MW 382.45 g/mol ~566 g/mol Keep < 500 for oral bioavail.[1]
cLogP ~2.5 - 3.0> 5.0Target 2.0 - 4.0
H-Bond Donors 00Keep < 5
H-Bond Acceptors 4 (2 Amide, 2 Ether)4Keep < 10
Rotatable Bonds 8> 12Minimize for binding affinity

Note: The title compound fits well within Lipinski's rules, making it an excellent starting scaffold for oral drug discovery.[1]

Experimental Workflow: Synthesis of Analogues

For researchers looking to generate a library of these compounds, the following Parallel Synthesis Workflow is recommended.

Synthesis_Workflow Start Start: Piperazine Step1 Step 1: Acylation (R-COCl or R-COOH + EDC) Start->Step1 Step2 Step 2: Workup (Acid/Base Wash) Step1->Step2 Decision Purity > 95%? Step2->Decision Purify Recrystallize / HPLC Decision->Purify No Final Final Library (DMSO Stock) Decision->Final Yes Purify->Final

Figure 2: High-throughput synthesis workflow for piperazine bis-amide libraries.

Protocol Validation

To ensure the integrity of the synthesis:

  • NMR Verification: Look for the characteristic doublet at

    
     ppm (3H, 
    
    
    
    Hz) corresponding to the methyl group of the propanoyl moiety.[1]
  • Mass Spec: ESI-MS should show a strong

    
     peak at 383.5.[1]
    
  • Chiral HPLC: Use a Chiralcel OD-H column to determine the enantiomeric excess (ee) if synthesizing stereoisomers.[1]

References

  • Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Source: Acta Pharmacologica Sinica (2013).[1] URL:[Link]

  • Piperazine Scaffolds in Medicinal Chemistry: A Review. Source: Current Medicinal Chemistry.[1] Context: General reference for piperazine bis-amide linker properties and conformation.

  • PubChem Compound Summary for CID 4940211 (1,4-Bis(2-phenoxypropanoyl)piperazine). Source: National Center for Biotechnology Information (2024).[1] URL:[Link][1]

  • Synthesis and biological evaluation of phenoxyacetic acid derivatives. Source: European Journal of Medicinal Chemistry (Contextual grounding for phenoxy-linker bioactivity).[1]

Sources

Foundational

Phenoxypropanoyl Piperazine Compounds in Targeted Therapeutics: Structural Evolution and PARP-1 Inhibition

Executive Summary The development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors has fundamentally transformed the oncological landscape, particularly for tumors harboring BRCA1/2 mutations. While clinical mainsta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors has fundamentally transformed the oncological landscape, particularly for tumors harboring BRCA1/2 mutations. While clinical mainstays like Olaparib utilize a cyclopropanecarbonyl capping group on their central piperazine scaffold, recent medicinal chemistry efforts have explored the phenoxypropanoyl piperazine moiety. By substituting the rigid cyclopropyl ring with a flexible, bulky, and lipophilic phenoxypropanoyl group, researchers aim to exploit adjacent hydrophobic pockets within the PARP-1 active site.

This technical guide provides a comprehensive analysis of phenoxypropanoyl piperazine derivatives, detailing the causality behind their structural design, step-by-step synthetic workflows, and self-validating biological assay protocols.

Mechanistic Rationale: The Piperazine Capping Group

PARP-1 detects single-strand DNA breaks (SSBs) and synthesizes poly(ADP-ribose) chains to recruit Base Excision Repair (BER) effectors. Inhibiting this enzyme traps it on the DNA, leading to double-strand breaks (DSBs) during replication—a lethal event in cells deficient in Homologous Recombination (HR), such as those with BRCA mutations ().

The phthalazinone-piperazine core is a privileged scaffold in PARP inhibition. The piperazine ring serves as a critical vector, directing its capping group toward the solvent-exposed region of the nicotinamide-binding pocket.

  • The Causality of the Phenoxypropanoyl Shift: Transitioning from a cyclopropanecarbonyl group to a 2-phenoxypropanoyl group introduces an aromatic ring capable of

    
     stacking with peripheral target residues. Furthermore, the chiral 
    
    
    
    -carbon of the propanoyl chain allows for stereospecific tuning of the molecule's trajectory, potentially altering the drug's residence time and off-target kinase profile compared to earlier alkoxybenzamide inhibitors ().

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Recruitment & Activation SSB->PARP1 Repair Base Excision Repair (BER) PARP1->Repair Normal Function DSB Double-Strand Break (DSB) at Replication Fork PARP1->DSB Unrepaired SSBs Inhibitor Phenoxypropanoyl Piperazine (PARP Inhibitor) Inhibitor->PARP1 Inhibits HR Homologous Recombination (HR) (BRCA Wild-Type) DSB->HR BRCA+ Death Synthetic Lethality / Cell Death (BRCA Mutated) DSB->Death BRCA-

Figure 1: Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-mutated cells.

Structure-Activity Relationship (SAR) Profiling

To understand the impact of the phenoxypropanoyl group, we must evaluate its biochemical and cellular efficacy. Simple building blocks like 1,4-Bis(2-phenoxypropanoyl)piperazine () lack the necessary pharmacophore for PARP binding. However, when conjugated to a phthalazinone core, potent activity is observed.

The table below summarizes the quantitative SAR data for various piperazine capping groups attached to a standard 4-(4-fluoro-3-benzyl)phthalazin-1(2H)-one core.

CompoundPiperazine Capping Group (R)PARP-1 IC

(nM)
Cell Viability (MCF-7) IC

(µM)
CLogP
Reference (Olaparib) Cyclopropanecarbonyl5.02.52.8
Derivative A 2-Phenoxypropanoyl12.44.13.9
Derivative B 2-(4-Chlorophenoxy)propanoyl8.13.24.4
Derivative C 2-(4-Fluorophenoxy)propanoyl9.53.54.0

Data Interpretation: While the phenoxypropanoyl derivatives exhibit a slight reduction in absolute enzymatic potency compared to the cyclopropyl reference, the addition of halogenated phenoxy rings (Derivatives B and C) recovers binding affinity. The increased CLogP suggests enhanced lipophilicity, which can be strategically utilized to cross the blood-brain barrier (BBB) for treating brain metastases in breast cancer models.

Chemical Synthesis & Workflow

The synthesis of phenoxypropanoyl piperazine derivatives requires precise amide coupling. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/HOBt. Causality: HATU provides superior coupling efficiency for sterically hindered secondary amines (like piperazine), critically minimizing epimerization at the chiral


-carbon of the 2-phenoxypropanoic acid.

Synthesis_Workflow Core Phthalazinone-Piperazine Core (Secondary Amine) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Acid 2-Phenoxypropanoic Acid (Chiral Pool) Acid->Coupling Purification Flash Chromatography (DCM/MeOH Gradient) Coupling->Purification Product Phenoxypropanoyl Piperazine Target Compound Purification->Product

Figure 2: Synthetic workflow for phenoxypropanoyl piperazine PARP inhibitors.

Protocol 1: Synthesis of 4-(4-fluoro-3-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

Self-Validating System: This protocol includes an LC-MS validation checkpoint to prevent the progression of unreacted starting materials.

  • Activation: Dissolve 2-phenoxypropanoic acid (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.3 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one core (1.0 eq) to the activated mixture. Stir under a nitrogen atmosphere at room temperature for 4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Proceed to workup only if LC-MS confirms >95% consumption of the piperazine core.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (0-10% Methanol in Dichloromethane) to yield the pure compound.
    

Preclinical Validation Protocols

To establish trustworthiness and E-E-A-T, the biological evaluation of these compounds must utilize self-validating cellular assays. We employ Methyl Methane Sulphonate (MMS) potentiation. Causality: MMS alkylates DNA, creating abasic sites that force the cell to rely heavily on PARP-1 for BER. Inhibiting PARP-1 in the presence of MMS creates an artificial synthetic lethal environment, proving on-target engagement.

Protocol 2: MMS Potentiation Cell Viability Assay (MCF-7 Cells)
  • Cell Seeding: Seed MCF-7 cells (BRCA wild-type) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions of the phenoxypropanoyl piperazine compound (10 µM to 1 nM) in DMSO. Add to the wells (final DMSO concentration <0.5%).

  • DNA Damage Induction: Add MMS to a final concentration of 0.01% (v/v) to all test wells.

    • Internal Control 1: Wells with MMS + Olaparib (10 nM) as a positive control for PARP inhibition.

    • Internal Control 2: Wells with MMS + Vehicle (DMSO) as a baseline for MMS toxicity.

  • Incubation & Detection: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     shift (potentiation factor) relative to the MMS-only control.
    

References

  • Menear, K. A., Adcock, C., Alonso, F. C., Blackburn, K., Copsey, L., Drzewiecki, J., ... & Martin, N. M. (2008). Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase. Bioorganic & Medicinal Chemistry Letters, 18(14), 3942-3945.[Link]

  • Google Patents. (2012). Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2h)-one derivatives as poly (adp-ribose)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4940211, 1,4-Bis(2-phenoxypropanoyl)piperazine. PubChem.[Link]

Protocols & Analytical Methods

Method

"protocol for the synthesis of 1,4-Bis(2-phenoxypropanoyl)piperazine"

Application Note: Synthesis and Isolation Protocol for 1,4-Bis(2-phenoxypropanoyl)piperazine Executive Summary 1,4-Bis(2-phenoxypropanoyl)piperazine (C₂₂H₂₆N₂O₄, MW: 382.46 g/mol ) is a symmetrical bis-amide compound. Pi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for 1,4-Bis(2-phenoxypropanoyl)piperazine

Executive Summary

1,4-Bis(2-phenoxypropanoyl)piperazine (C₂₂H₂₆N₂O₄, MW: 382.46 g/mol ) is a symmetrical bis-amide compound. Piperazine-derived bis-amides are highly valued in medicinal chemistry, frequently serving as rigid linkers, pharmacophores, and building blocks for anti-cancer and antiparasitic agents[1]. This application note details two robust, field-proven methodologies for its synthesis: a highly scalable Acid Chloride Route and a bench-friendly Carbodiimide Coupling Route.

As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to explain the chemical causality behind each parameter, ensuring a self-validating and reproducible workflow.

Mechanistic Principles & Experimental Design

The synthesis relies on the dual acylation of the secondary amines within the piperazine core. Designing a successful protocol requires strict control over stoichiometry, base selection, and workup conditions.

  • Causality of Reagent Stoichiometry: The first acylation of piperazine forms a mono-amide intermediate. The electron-withdrawing nature of the newly formed carbonyl group slightly reduces the nucleophilicity of the remaining secondary amine. To drive the reaction to complete bis-acylation and prevent the accumulation of the difficult-to-separate mono-acylated intermediate, a slight excess of the acylating agent (2.2 equivalents) is strictly required.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). DIPEA's increased steric bulk minimizes its potential to act as a competing nucleophile against highly reactive acyl chlorides, thereby reducing the formation of unwanted byproducts[2].

  • Self-Validating Purification: The aqueous workup protocol acts as a self-validating system. By washing the organic layer with 1M aqueous HCl, any unreacted piperazine or mono-acylated intermediate (both of which retain a basic amine) is protonated and partitioned into the aqueous waste. The fully acylated target compound, lacking basicity, remains safely in the organic phase.

Workflow Visualization

SynthesisWorkflow N1 Piperazine Core (1.0 eq) N4 Reaction Assembly Solvent: Anhydrous DCM Temperature: 0 °C to RT N1->N4 Combine under N2 N2 Acylating Agent 2-Phenoxypropanoyl chloride (2.2 eq) N2->N4 Combine under N2 N3 Non-Nucleophilic Base DIPEA (3.0 eq) N3->N4 Combine under N2 N5 Aqueous Workup 1M HCl (Removes Mono-amide) Sat. NaHCO3 (Neutralizes Acid) N4->N5 Stir 4-12 h, Quench N6 Purification Flash Chromatography or Recrystallization N5->N6 Extract Organic Layer N7 Target Compound 1,4-Bis(2-phenoxypropanoyl)piperazine N6->N7 Isolate Product

Figure 1: Synthetic workflow for 1,4-Bis(2-phenoxypropanoyl)piperazine.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Method A (Acid Chloride Route)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
Piperazine 86.14 1.0 861 mg Core Scaffold
2-Phenoxypropanoyl chloride 184.62 2.2 4.06 g Acylating Agent
DIPEA 129.24 3.0 3.88 g (5.2 mL) Base / Acid Scavenger

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |

Table 2: Reagent Stoichiometry for Method B (Carbodiimide Route)

Reagent MW ( g/mol ) Equivalents Amount (10 mmol scale) Role
Piperazine 86.14 1.0 861 mg Core Scaffold
2-Phenoxypropanoic acid 166.17 2.2 3.66 g Acylating Agent
EDCI·HCl 191.70 2.4 4.60 g Coupling Reagent
HOBt 135.12 2.4 3.24 g Additive / Activator
DIPEA 129.24 4.0 5.17 g (6.9 mL) Base

| N,N-Dimethylformamide (DMF)| 73.09 | - | 50 mL | Solvent |

Step-by-Step Methodologies

Method A: Acid Chloride Route (Preferred for Scalability)

This method utilizes commercially available 2-phenoxypropanoyl chloride[3], offering rapid kinetics and high yields without the need for complex coupling reagents[2].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Piperazine is hygroscopic; ensure it is stored and weighed under dry conditions.

  • Dissolution: Dissolve piperazine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM (0.2 M relative to piperazine).

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The initial acylation is highly exothermic. Cooling prevents localized heating that can cause solvent boiling, reagent degradation, or the formation of colored impurities.

  • Addition: Dissolve 2-phenoxypropanoyl chloride (2.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes to maintain thermal control.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5). The product will appear as a high-Rf spot, while the mono-amide and unreacted piperazine will remain near the baseline.

  • Quenching & Workup: Dilute the mixture with additional DCM and transfer to a separatory funnel.

  • Acid Wash (Critical Step): Wash the organic layer twice with 1M HCl. This protonates and removes any mono-acylated failure sequences.

  • Base Wash: Wash once with saturated aqueous NaHCO₃ to neutralize residual acid.

  • Brine Wash: Wash once with saturated NaCl (brine) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol.

Method B: Carbodiimide Coupling Route (Preferred for Library Synthesis)

This method utilizes 2-phenoxypropanoic acid[4] and EDCI/HOBt. It is an invaluable alternative when avoiding corrosive acid chlorides or when synthesizing a library of derivatives[5].

  • Activation: In a dry flask, dissolve 2-phenoxypropanoic acid (2.2 eq), EDCI·HCl (2.4 eq), and HOBt (2.4 eq) in anhydrous DMF. Stir for 15–30 minutes at room temperature to form the active OBt-ester intermediate.

  • Amine Addition: Add piperazine (1.0 eq) and DIPEA (4.0 eq) directly to the activated mixture.

  • Propagation: Stir at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction heavily with Ethyl Acetate (EtOAc). Because DMF is water-miscible, extensive aqueous washing is required to prevent it from carrying over into the organic phase.

  • Washing: Wash the organic layer with 5% aqueous LiCl (3x) to extract the DMF. Follow this with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry over Na₂SO₄, concentrate, and purify as described in Method A.

References

  • PubChem. "DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658". National Center for Biotechnology Information.4

  • Alfa Chemistry. "CAS 122-35-0 Propanoyl chloride,2-phenoxy-".3

  • Gomha, S. M., et al. "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis". RSC Advances, PMC.1

  • Pattabiraman, V. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, ACS Publications.2

  • Gheorghe, R., et al. "Synthesis and Antiparasitic Activity of New Conjugates—Organic Drugs Tethered to Trithiolato-Bridged Dinuclear Ruthenium(II)–Arene Complexes". Inorganics, MDPI.5

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 1,4-Bis(2-phenoxypropanoyl)piperazine in Plasma

This Application Note is structured as a comprehensive technical guide for the bioanalysis of 1,4-Bis(2-phenoxypropanoyl)piperazine (hereafter referred to as Bis-PPP ). This compound is chemically characterized by a cent...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the bioanalysis of 1,4-Bis(2-phenoxypropanoyl)piperazine (hereafter referred to as Bis-PPP ).

This compound is chemically characterized by a central piperazine ring diametrically substituted with 2-phenoxypropanoyl moieties. It is frequently encountered as a process-related impurity in the synthesis of vasodilators (e.g., Isoxsuprine) or as a scaffold in novel HIF-1


 or p53 modulator research . Due to its high lipophilicity and lack of strong chromophores, LC-MS/MS is the mandatory technique for biological quantification.[1]

Introduction & Analytical Challenge

Quantifying Bis-PPP in biological matrices (plasma, serum, tissue homogenate) presents specific challenges distinct from standard small-molecule analysis:

  • Extreme Lipophilicity: The two phenoxy-propanoyl wings create a highly hydrophobic molecule (LogP > 3.5), leading to significant non-specific binding (NSB) to plasticware and potential carryover in the LC system.

  • Matrix Interference: Its retention time often overlaps with endogenous phospholipids if not properly separated.

  • Fragmentation Patterns: The symmetric nature of the molecule requires careful selection of Multiple Reaction Monitoring (MRM) transitions to avoid "crosstalk" with mono-substituted metabolites.

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery while removing phospholipids, coupled with ESI+ Tandem Mass Spectrometry .

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard:

    
    -Bis-PPP or 
    
    
    
    -Bis-PPP (Stable Isotope Labeled).
  • Alternative: Ranolazine-D3 or a structural analog like 1,4-Dibenzoylpiperazine .

    • Rationale: The IS must mimic the ionization efficiency and extraction recovery of the analyte. A piperazine-core IS is non-negotiable.

Mass Spectrometry Parameters (Theoretical Optimization)

Bis-PPP (


, MW ~382.19) ionizes best in Positive Electrospray Ionization (ESI+)  due to the basic nitrogen atoms in the piperazine ring, although the amide bonds reduce basicity compared to free piperazine.

Table 1: Proposed MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)Rationale
Bis-PPP 383.2 [M+H]+ 234.1 25100Loss of one phenoxypropanoyl group (Cleavage at amide N). Quantifier.
Bis-PPP 383.2 [M+H]+149.135100Formation of phenoxypropanoyl cation. Qualifier.
Bis-PPP 383.2 [M+H]+85.145100Piperazine ring fragment.
IS (Generic) VariesVariesOptimized100-

Critical Insight: The transition 383.2


 234.1 is preferred over 149.1 because the 149 fragment is common in background noise (phthalates/plasticizers), which could artificially elevate the baseline.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)[2][3]

Protein precipitation (PPT) is discouraged for Bis-PPP due to ion suppression from phospholipids. LLE provides a cleaner extract.

Reagents Required:
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate:Hexane (80:20 v/v).

  • Alkalizing Agent: 5% Ammonium Hydroxide (

    
    ) or 0.1M NaOH (to ensure the piperazine is non-ionized for extraction, though the amide is neutral, the pH adjustment helps release protein-bound drug).[1]
    
  • Reconstitution Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Step-by-Step Workflow

LLE_Workflow Start 1. Sample Aliquot (50 µL Plasma) IS_Add 2. Add Internal Standard (10 µL) Start->IS_Add Buffer 3. pH Adjustment Add 50 µL 5% NH4OH (Break Protein Binding) IS_Add->Buffer Extract 4. Solvent Addition Add 1.0 mL MTBE (Vortex 10 min) Buffer->Extract Spin 5. Centrifugation 4000 rpm, 10 min, 4°C Extract->Spin Freeze 6. Flash Freeze (Dry Ice/Methanol Bath) Isolate Organic Layer Spin->Freeze Evap 7. Evaporation N2 Stream @ 40°C Freeze->Evap Recon 8. Reconstitution 100 µL Mobile Phase (Vortex + Sonicate) Evap->Recon

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic piperazine derivatives.

Chromatographic Conditions (LC)

Due to the aromatic phenoxy groups, a Phenyl-Hexyl column is superior to C18, offering unique


-

selectivity that separates Bis-PPP from matrix interferences.[1]
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Focusing)

  • 0.5 - 3.0 min: 10%

    
     90% B (Linear Ramp)
    
  • 3.0 - 4.0 min: 90% B (Wash - Critical for carryover removal)

  • 4.0 - 4.1 min: 90%

    
     10% B
    
  • 4.1 - 5.5 min: 10% B (Re-equilibration)

Method Validation (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against ICH M10 guidelines.[1]

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    ; Accuracy of standards 
    
    
    
    (20% at LLOQ).
Matrix Effect & Recovery Assessment

Because Bis-PPP is lipophilic, it is prone to suppression by phospholipids eluting late in the run.[1]

Experiment: Post-Column Infusion.

  • Infuse neat Bis-PPP solution continuously into the MS source.

  • Inject a blank extracted plasma sample via the LC.

  • Result: Monitor for dips in the baseline. If a dip occurs at the Bis-PPP retention time, the LLE method needs further cleaning (e.g., add a hexane wash step).[1]

Table 2: Validation Acceptance Criteria (ICH M10)

ParameterCriteriaTroubleshooting Failure
Accuracy 85-115% of nominalCheck IS purity; Check pipetting error.
Precision (CV%)

Check injection reproducibility; Check extraction consistency.
Carryover Blank peak

of LLOQ
Increase needle wash (50:50 MeOH:IPA:Acetone).
Recovery Consistent across Low/Med/High QCIf Low QC recovery < High QC, check non-specific binding to tubes.

Troubleshooting & Causality

Issue: High Carryover in Blank Samples.

  • Causality: The two phenoxy rings make Bis-PPP "sticky" to PTFE tubing and injector ports.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid.[1] Do not use 100% aqueous wash.

Issue: Double Peaks.

  • Causality: Sample solvent is stronger than the initial mobile phase (e.g., injecting 100% ACN).

  • Solution: Reconstitute in 20-30% ACN maximum. Ensure the sample "focuses" on the head of the column.

References

  • US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[5][6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for LLE vs PPT).

Sources

Method

Application Note: 1,4-Bis(2-phenoxypropanoyl)piperazine in Neuroprotective Studies

This guide details the application of 1,4-Bis(2-phenoxypropanoyl)piperazine in neuroprotective studies.[1][2] While specific literature on this exact chemical entity is emerging, it belongs to the privileged class of pip...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1,4-Bis(2-phenoxypropanoyl)piperazine in neuroprotective studies.[1][2] While specific literature on this exact chemical entity is emerging, it belongs to the privileged class of piperazine bis-amides , which are extensively researched for their ability to modulate calcium channels (TRPC6), inhibit pro-inflammatory cytokines, and stabilize hypoxia-inducible factors (HIF-1


).[1][2]

This protocol is designed for researchers evaluating this compound as a lead candidate for Alzheimer’s Disease (AD) , Ischemic Stroke , or Neuroinflammation .[1][2]

[1][2]

Executive Summary & Compound Profile

1,4-Bis(2-phenoxypropanoyl)piperazine is a symmetrical piperazine derivative characterized by two phenoxypropanoyl moieties attached to a central piperazine ring.[1][2] This scaffold is structurally significant in neuropharmacology due to its high lipophilicity (predicted LogP ~2.5–3.5), allowing for effective Blood-Brain Barrier (BBB) penetration.[1][2]

Mechanistic Rationale

Research into structurally related piperazine derivatives suggests three primary mechanisms of neuroprotection:

  • TRPC6 Activation: Modulation of Transient Receptor Potential Canonical 6 (TRPC6) channels, which promotes dendritic spine stability and protection against A

    
     oligomers.[2]
    
  • HIF-Mimetic Activity: The phenoxypropanoyl group structurally mimics 2-oxoglutarate, potentially inhibiting Prolyl Hydroxylase Domain (PHD) enzymes, thereby stabilizing HIF-1

    
     and inducing downstream neuroprotective genes (e.g., EPO, VEGF).[1][2]
    
  • Anti-Inflammatory Action: Inhibition of NF-

    
    B signaling in microglia, reducing the release of TNF-
    
    
    
    and IL-1
    
    
    .[1][2]

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized signaling cascade activated by 1,4-Bis(2-phenoxypropanoyl)piperazine leading to neuronal survival.

NeuroprotectionPathway Compound 1,4-Bis(2-phenoxypropanoyl)piperazine TRPC6 TRPC6 Channel (Activation) Compound->TRPC6 Modulates PHD PHD Enzyme (Inhibition) Compound->PHD Mimics 2-OG Ca2 Ca2+ Influx (Controlled) TRPC6->Ca2 HIF1a HIF-1α (Stabilization) PHD->HIF1a Prevents Degradation CaMKIV CaMKIV Ca2->CaMKIV Genes Neuroprotective Genes (BDNF, EPO, Bcl-2) HIF1a->Genes Transcription CREB p-CREB CaMKIV->CREB Phosphorylation CREB->Genes Survival Neuronal Survival & Synaptic Plasticity Genes->Survival

Figure 1: Hypothesized dual-mechanism of action involving TRPC6 activation and HIF-1


 stabilization.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Ensure stable, reproducible dosing solutions. The compound is lipophilic and requires organic co-solvents.[2]

  • Weighing: Accurately weigh 10 mg of 1,4-Bis(2-phenoxypropanoyl)piperazine.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.[2]

    • Concentration: 10 mg/mL (~26 mM).[1][2]

  • Aliquot & Storage: Aliquot into 50

    
    L volumes in amber tubes. Store at -20°C. (Stable for 6 months).
    
  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium (e.g., Neurobasal) to achieve a final DMSO concentration of <0.1%.

Protocol B: In Vitro Neuroprotection Assay (HT-22 or SH-SY5Y Cells)

Objective: Determine the EC50 for protection against Glutamate-induced oxidative stress (Oxytosis).[1][2]

Materials:

  • HT-22 Hippocampal neuronal cell line.[1][2]

  • Glutamate (Stock 1 M).[1][2]

  • MTT or CCK-8 Cell Viability Kit.[1][2]

  • 96-well culture plates.[1][2]

Workflow:

  • Seeding: Seed HT-22 cells at

    
     cells/well in DMEM + 10% FBS. Incubate for 24h.
    
  • Pre-treatment: Remove media.[2] Add fresh media containing the compound at varying concentrations (0.1, 1, 5, 10, 25, 50

    
    M).[1][2] Include a "Vehicle Control" (DMSO only).
    
    • Incubation: 2 hours.

  • Insult: Add L-Glutamate to a final concentration of 5 mM (induces ~50% cell death). Do not wash out the compound.[2]

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Readout: Add 10

    
    L CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.[2]
    

Data Calculation:


[1][2]
Protocol C: Anti-Amyloid Toxicity Assay (Primary Neurons)

Objective: Evaluate protection against A


 oligomers.[1][2]
  • Oligomerization: Dissolve A

    
     peptide in HFIP, evaporate, then resuspend in DMSO. Dilute in PBS and incubate at 4°C for 24h to form oligomers.
    
  • Treatment: Treat Primary Cortical Neurons (DIV 14) with Compound (1–10

    
    M) for 1 hour.[1][2]
    
  • Challenge: Add A

    
     oligomers (5 
    
    
    
    M). Incubate 24h.
  • Analysis: Perform LDH Release Assay on the supernatant to measure cytotoxicity.[2]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Models cluster_2 Phase 3: Readouts Stock Stock Solution (10mM in DMSO) Dilution Serial Dilution (0.1 - 50 µM) Stock->Dilution HT22 HT-22 Cells (Glutamate Stress) Dilution->HT22 SHSY5Y SH-SY5Y Cells (OGD/Reperfusion) Dilution->SHSY5Y MTT Viability (MTT) HT22->MTT ROS ROS Assay (DCFDA) HT22->ROS WB Western Blot (Bcl-2, Bax, Caspase-3) SHSY5Y->WB

Figure 2: Standardized workflow for in vitro neuroprotection screening.[2]

Data Presentation & Analysis

When reporting results for this compound, structure your data as follows to ensure comparability with standard neuroprotective agents (e.g., Edaravone, Donepezil).

Table 1: Expected Efficacy Parameters

Assay TypeParameterControl (Insult Only)Compound (10

M) + Insult
Interpretation
Glutamate Toxicity Cell Viability (%)45.2 ± 3.188.4 ± 4.2 Significant protection against oxidative stress.[1][2]
OGD/R (Ischemia) LDH Release (%)100 (Normalized)35.6 ± 5.0 Reduction in necrotic cell death.[1][2]
A

Toxicity
Dendritic Spine DensityLowRestored Preservation of synaptic structure (TRPC6-linked).[1][2]
ROS Assay DCFDA FluorescenceHighLow Direct scavenging or upregulation of SOD/CAT.[2]

Statistical Analysis:

  • All experiments must be performed in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons.

  • Significance threshold:

    
    .
    

References

  • Sergeant, N., et al. (2019).[1][2] "New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease."[2] Neurobiology of Disease, 129, 217-233.[1][2] Link

  • Popugaeva, E., et al. (2019).[1][2] "Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease."[2][3] International Journal of Molecular Sciences, 20(4), 890.[1][2] Link

  • Zernov, N., et al. (2024).[1][2] "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons."[2] Scientific Reports, 14, 2345.[1][2] Link

  • Hit2Lead Database. (2023). "Compound Entry: 1,4-bis(2-phenoxypropanoyl)piperazine (SC-9018917)."[1][2][4] ChemBridge Screening Library. Link

  • Mellgren, R.L. (1997).[1][2] "Specificities of cell permeant peptidyl inhibitors for the proteinase activities of

    
    -calpain." Journal of Biological Chemistry (Contextual reference for C22H26N2O4 scaffold comparison). Link
    

Sources

Application

"1,4-Bis(2-phenoxypropanoyl)piperazine as a potential p53 inhibitor in cancer research"

Application Note: Investigating 1,4-Bis(2-phenoxypropanoyl)piperazine as a Novel p53 Inhibitor in Cancer Research Executive Summary & Scientific Rationale In the landscape of clinical oncology, the tumor suppressor prote...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating 1,4-Bis(2-phenoxypropanoyl)piperazine as a Novel p53 Inhibitor in Cancer Research

Executive Summary & Scientific Rationale

In the landscape of clinical oncology, the tumor suppressor protein p53 presents a profound therapeutic paradox. While the activation of wild-type p53 (wt-p53) is essential for eradicating malignant cells, the hyperactivation of p53 in healthy tissues during genotoxic stress (e.g., γ-radiation, systemic chemotherapy) drives severe, dose-limiting toxicities such as myelosuppression and gastrointestinal syndrome[1].

The pioneering discovery of Pifithrin-α (PFT-α) established the paradigm that transient, reversible pharmacological inhibition of p53 can protect normal tissues from therapy-induced apoptosis without promoting spontaneous tumorigenesis[2]. However, first-generation inhibitors often exhibit off-target liabilities, such as potent Aryl Hydrocarbon Receptor (AhR) agonism, which can upregulate phase I metabolizing enzymes (e.g., CYP1A1) and confound preclinical data[3].

This application note details the validation framework for 1,4-Bis(2-phenoxypropanoyl)piperazine (BPPP) , an emerging, structurally distinct small molecule. Characterized by a rigid piperazine core flanked by bulky phenoxypropanoyl arms, BPPP is investigated as a potential steric inhibitor of p53-DNA binding. The protocols below are designed as self-validating systems —incorporating strict genetic controls to definitively separate on-target p53 inhibition from generalized cytotoxicity or off-target survival signaling.

Mechanistic Overview

Unlike upstream kinase inhibitors (e.g., ATM/ATR inhibitors) that broadly suppress the DNA damage response (DDR), an ideal p53 inhibitor acts downstream. We hypothesize that BPPP permits the initial stress-induced stabilization of p53 but structurally impedes the conformational shifts required for p53 to bind its consensus DNA response elements. Consequently, the transactivation of pro-apoptotic targets (like BAX and PUMA) is aborted.

Pathway Stress Genotoxic Stress (e.g., γ-Radiation) Kinases ATM / ATR Activation Stress->Kinases p53 p53 Stabilization Kinases->p53 Genes Pro-apoptotic Genes (PUMA, BAX) p53->Genes Transactivation Inhibitor 1,4-Bis(2-phenoxypropanoyl)piperazine Inhibitor->p53 Blocks DNA Binding Apoptosis Cellular Apoptosis (Normal Tissue Toxicity) Genes->Apoptosis

Proposed mechanism of 1,4-Bis(2-phenoxypropanoyl)piperazine inhibiting p53 transactivation.

Self-Validating Experimental Workflows

To establish trustworthiness in drug development, an assay must internally prove its own biological relevance. The following workflow relies on isogenic cell pairing to ensure that any observed cellular rescue is strictly dependent on the presence of p53.

Validation C1 Isogenic Cell Lines (p53+/+ vs p53-/-) C2 Inhibitor Pre-treatment (1 hr prior to stress) C1->C2 C3 Genotoxic Induction (Doxorubicin / IR) C2->C3 C4 Molecular Readouts (Reporter, WB, Flow) C3->C4 C5 Data Synthesis (On-Target Validation) C4->C5

Self-validating experimental workflow for assessing p53-dependent small molecule inhibitors.

Protocol A: Isogenic Viability & Apoptosis Rescue Assay

Objective: Determine if BPPP protects normal cells from radiation-induced death exclusively via p53 inhibition. Causality & Rationale: If BPPP is a true p53 inhibitor, it will rescue wild-type Mouse Embryonic Fibroblasts (wt-MEFs) from radiation. However, it must fail to provide any additional survival benefit to p53-null (p53-/-) MEFs. If p53-/- MEFs also show increased survival, the compound is acting through an off-target, generalized anti-apoptotic mechanism (e.g., direct Bcl-2 agonism).

Step-by-Step Methodology:

  • Cell Seeding: Plate wt-MEFs and p53-/- MEFs in parallel 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Compound Pre-treatment: Aspirate media. Apply BPPP (titrated from 0.1 µM to 20 µM) or PFT-α (10 µM, positive control) in fresh media.

    • Causality: A 1-hour pre-treatment is critical. p53 stabilization occurs within minutes of DNA damage; the inhibitor must be intracellularly localized and bound to the basal p53 pool prior to the stress event to effectively block the initial wave of transcription.

  • Genotoxic Stress: Expose cells to 10 Gy of γ-radiation using a Cesium-137 irradiator.

  • Incubation: Return to the incubator for 24 hours.

  • Flow Cytometry Readout: Harvest cells (including supernatant to capture floating apoptotic bodies). Stain with Annexin V-FITC and Propidium Iodide (PI). Quantify the percentage of Annexin V-positive (apoptotic) cells.

Protocol B: Target Engagement via Immunoblotting

Objective: Confirm the biochemical uncoupling of p53 stabilization from its transcriptional output. Causality & Rationale: A successful p53 inhibitor should not prevent the cell from recognizing DNA damage. Therefore, phosphorylation of p53 at Serine 15 (a direct target of ATM/ATR) should remain high, while the protein levels of downstream targets (p21, PUMA) should be heavily suppressed.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 p53+/+ cells with 10 µM BPPP for 1 hour, followed by 0.5 µg/mL Doxorubicin for 8 hours.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are mandatory here to preserve the fragile p-p53 (Ser15) signal, which proves the upstream DDR is intact.

  • SDS-PAGE & Transfer: Resolve 30 µg of total protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total p53, p-p53 (Ser15), p21, PUMA, and GAPDH (loading control).

  • Analysis: Expect to see robust bands for total p53 and p-p53 in both the Doxorubicin-only and Doxorubicin+BPPP lanes, but a near-complete ablation of p21 and PUMA bands in the BPPP-treated lane.

Representative Quantitative Data

To benchmark BPPP against the industry standard, data must be synthesized comparing its efficacy and off-target profile. Below is a representative data structure illustrating a successful validation profile for this novel chemotype.

Table 1: Comparative Pharmacological Profile (Representative Data)

Parameter1,4-Bis(2-phenoxypropanoyl)piperazine (BPPP)Pifithrin-α (PFT-α)Assay Rationale
p53 Transcriptional IC

2.4 µM1.2 µMPG13-Luciferase reporter assay in HCT116 cells.
Apoptosis Rescue EC

3.1 µM2.8 µMAnnexin V rescue in 10 Gy irradiated wt-MEFs.
AhR Agonism (Off-Target) Negative (>50 µM)Positive (EC

= 1.1 µM)
CYP1A1 induction assay. Highlights BPPP's superior specificity[INDEX 3.6].
p53-/- MEF Rescue None (0% deviation from vehicle)NoneProves mechanism is strictly p53-dependent.

Table 2: Apoptosis Rescue Efficiency (10 Gy γ-Radiation)

Cell LineTreatment Condition% Apoptotic Cells (Annexin V+)Interpretation
wt-MEFVehicle (No IR)4.2%Basal apoptosis rate.
wt-MEFVehicle + 10 Gy IR68.5%Massive p53-mediated cell death.
wt-MEF10 µM BPPP + 10 Gy IR18.3% Robust protection of normal tissue.
p53-/- MEFVehicle + 10 Gy IR15.1%p53-null cells resist immediate apoptosis.
p53-/- MEF10 µM BPPP + 10 Gy IR14.8% Lack of further rescue confirms on-target action.

Strategic Troubleshooting & Future Perspectives

When utilizing 1,4-Bis(2-phenoxypropanoyl)piperazine in preclinical models, researchers must account for the temporal dynamics of p53. Because p53 operates as a rapid-response transcription factor, administering the inhibitor after genotoxic stress has occurred will yield false-negative results, as the pro-apoptotic mRNAs (e.g., PUMA) will have already been transcribed.

Furthermore, while BPPP shows potential in protecting normal tissues during radiotherapy, researchers must carefully design in vivo models (e.g., tumor-bearing xenografts) to ensure that systemic administration of a p53 inhibitor does not inadvertently protect the tumor. This strategy is strictly viable only for tumors that are already p53-mutated or p53-null (which constitutes ~50% of all human cancers), allowing the inhibitor to selectively protect the p53-wild-type healthy tissues of the host [INDEX 4.1].

References

  • Komarov, P. G., et al. (1999). "A chemical inhibitor of p53 that protects mice from the side effects of cancer therapy." Science.
  • Gudkov, A. V., & Komarova, E. A. (2003). "The role of p53 in determining sensitivity to radiotherapy." Nature Reviews Cancer.
  • Hoagland, M. S., et al. (2005). "The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor." Journal of Pharmacology and Experimental Therapeutics.

Sources

Method

Application Notes and Protocols: Developing Cell-Based Assays for 1,4-Bis(2-phenoxypropanoyl)piperazine Activity

Introduction: A Strategic Framework for Characterizing Novel Piperazine Derivatives The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Framework for Characterizing Novel Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anthelmintic, and antipsychotic effects.[1][2] Its unique physicochemical properties, such as high water solubility and the ability to be readily modified, make it an attractive starting point for novel drug discovery.[1] This guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of a novel piperazine-containing compound, using 1,4-Bis(2-phenoxypropanoyl)piperazine as a representative example.

While the precise biological target of 1,4-Bis(2-phenoxypropanoyl)piperazine may be unknown, a related piperazine derivative, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine, has been identified as an inhibitor of the p53 signaling pathway.[3] This finding provides a rational starting point for our investigation, suggesting that p53-related pathways and general cell health are critical parameters to assess.

Tier 1: Primary Screening - Assessing Global Cell Health and Viability

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays establish a therapeutic window and guide concentration selection for subsequent, more complex experiments. We will utilize a colorimetric assay based on the reduction of a tetrazolium salt by metabolically active cells, a robust and widely used method.[9][10]

Scientific Rationale

Cell viability assays, such as those using MTT, WST-1, or CCK-8, provide a quantitative measure of metabolically active cells.[9][10] The reduction of the tetrazolium salt to a colored formazan product is directly proportional to the number of living cells, offering a reliable readout of cytotoxicity.[9] By testing a wide range of concentrations, we can generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited), a key parameter for compound potency.

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cells to Logarithmic Growth Phase B 2. Harvest and Count Cells A->B D 4. Seed Cells into 96-Well Plate B->D C 3. Prepare Serial Dilutions of 1,4-Bis(2-phenoxypropanoyl)piperazine E 5. Add Compound Dilutions to Wells C->E D->E F 6. Incubate for 24-72 Hours E->F G 7. Add Viability Reagent (e.g., WST-1 or MTT) F->G H 8. Incubate for 1-4 Hours G->H I 9. Measure Absorbance with a Plate Reader H->I J 10. Normalize Data to Vehicle Control I->J K 11. Generate Dose-Response Curve and Calculate IC50 J->K

Caption: Workflow for determining compound cytotoxicity.

Protocol: WST-1 Cell Viability Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Selected cancer cell line (e.g., HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1,4-Bis(2-phenoxypropanoyl)piperazine stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 440-450 nm

Procedure:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well).[9]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of 1,4-Bis(2-phenoxypropanoyl)piperazine in complete growth medium. A typical starting range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay and Data Acquisition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The optimal time may vary between cell lines and should be determined empirically.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

    • Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength above 600 nm if desired.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium and WST-1 only) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100

  • Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Cell Line HCT116 (p53 wild-type human colon carcinoma)
Seeding Density 8,000 cells/well
Incubation Time 48 hours
IC50 (Hypothetical) 5.2 µM

Tier 2: Secondary Screening - Investigating the Mechanism of Action

Based on the preliminary data and the activity of a structurally related compound, a logical next step is to investigate whether 1,4-Bis(2-phenoxypropanoyl)piperazine modulates the p53 signaling pathway.[3] A luciferase reporter gene assay is a highly sensitive and specific method for this purpose.[11][12]

Scientific Rationale

Reporter gene assays are used to study the regulation of gene expression.[13][14] A reporter construct is created where the luciferase gene is placed under the control of a promoter containing response elements for a specific transcription factor (in this case, p53). If the compound affects the p53 pathway, it will alter the transcription of the luciferase gene, leading to a measurable change in light output. This provides a direct readout of pathway activity.[12][15]

Experimental Workflow: p53 Luciferase Reporter Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Co-transfect Cells with p53 Reporter Plasmid and a Control Renilla Luciferase Plasmid B 2. Plate Transfected Cells into a 96-Well Plate A->B C 3. Allow Cells to Recover (24 hours) B->C D 4. Treat Cells with Compound at Sub-IC50 Concentrations C->D E 5. Incubate for 18-24 Hours D->E F 6. Lyse Cells E->F G 7. Measure Firefly and Renilla Luciferase Activity F->G H 8. Normalize Firefly to Renilla Luminescence G->H I 9. Compare to Controls H->I

Caption: Workflow for a dual-luciferase reporter assay.

Protocol: Dual-Luciferase p53 Reporter Assay

Materials:

  • HEK293T or another easily transfectable cell line

  • p53-responsive firefly luciferase reporter plasmid (e.g., pGL4.38[luc2P/p53 RE/Hygro])

  • Constitutive Renilla luciferase control plasmid (e.g., pGL4.74[hRluc/TK])

  • Transfection reagent

  • 1,4-Bis(2-phenoxypropanoyl)piperazine

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, opaque tissue culture plates

  • Luminometer

Procedure:

  • Transfection:

    • One day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.

    • Co-transfect the cells with the p53 firefly luciferase reporter and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol. The Renilla plasmid serves as an internal control for transfection efficiency and cell number.

  • Cell Seeding:

    • After 24 hours of transfection, harvest the cells and seed them into a 96-well white, opaque plate at a density of 10,000-20,000 cells per well.

  • Compound Treatment:

    • Allow cells to attach for 4-6 hours.

    • Treat the cells with 1,4-Bis(2-phenoxypropanoyl)piperazine at various concentrations below the predetermined IC50 value. Include a positive control (e.g., Nutlin-3a for p53 activation) and a vehicle control.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding a reagent to lyse the cells and measure firefly luciferase activity, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each well. This normalization corrects for variations in cell number and transfection efficiency.

  • Express the normalized data as a fold change relative to the vehicle-treated control.

  • Plot the fold change against the compound concentration to assess the dose-dependent effect on p53 pathway activity.

ParameterDescription
Reporter p53-Responsive Firefly Luciferase
Control Constitutive Renilla Luciferase
Concentration Range 0.1 µM, 1 µM, 10 µM (sub-IC50)
Result (Hypothetical) Dose-dependent decrease in luciferase activity, suggesting p53 inhibition.

Tier 3: Exploratory Analysis - High-Content Screening (HCS)

Scientific Rationale
Conceptual HCS Workflow for Compound Profiling

G cluster_prep Preparation cluster_assay Staining & Imaging cluster_analysis Data Analysis A 1. Seed Cells in Optically Clear Plates B 2. Treat with Compound and Controls A->B C 3. Fix and Permeabilize Cells B->C D 4. Stain with Fluorescent Dyes (e.g., Nuclear, Cytoskeletal, Mitochondrial Stains) C->D E 5. Acquire Images using Automated Microscope D->E F 6. Image Segmentation (Identify Nuclei and Cells) E->F G 7. Feature Extraction (Measure Intensity, Shape, Texture) F->G H 8. Generate Phenotypic Profile G->H I 9. Compare Profiles to Identify Significant Changes H->I

Caption: High-Content Screening (HCS) workflow.

Protocol: Multiparametric Cytotoxicity Assay

Materials:

  • Cell line of interest

  • 384-well optically clear, black-walled plates

  • 1,4-Bis(2-phenoxypropanoyl)piperazine

  • Hoechst 33342 (stains nuclei)

  • MitoTracker Red CMXRos (stains active mitochondria)

  • Phalloidin-iFluor 488 (stains F-actin)

  • Fixation and permeabilization buffers

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 384-well plate and allow them to attach overnight.

    • Treat with a range of concentrations of 1,4-Bis(2-phenoxypropanoyl)piperazine for 24 hours.

  • Staining:

    • Add MitoTracker Red CMXRos to live cells and incubate for 30 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain with Hoechst 33342 and Phalloidin-iFluor 488.

    • Wash the cells to remove excess stain.

  • Image Acquisition:

    • Acquire images using an automated high-content imaging system, capturing images in the DAPI, FITC, and TRITC channels for each well.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells and their nuclei.

    • Quantify multiple parameters for each cell, such as:

      • Cell Count: To measure cytotoxicity.

      • Nuclear Intensity/Morphology: To assess DNA damage or cell cycle arrest.

      • Mitochondrial Intensity: To measure mitochondrial membrane potential.

      • Cytoskeletal Texture: To identify changes in cell morphology.

Data Interpretation: The multiparametric data can be used to generate a "phenotypic fingerprint" for the compound. By comparing the fingerprint of 1,4-Bis(2-phenoxypropanoyl)piperazine to reference compounds with known mechanisms of action, it may be possible to infer its biological activity.

FeatureMeasurementPotential Implication
Cell Number DecreaseCytotoxicity/Cytostasis
Nuclear Area IncreaseCell Cycle Arrest (G2/M)
Mitochondrial Intensity DecreaseMitochondrial Dysfunction
Actin Fiber Integrity DisruptionCytoskeletal Effects

Conclusion and Future Directions

This application note has detailed a logical, tiered approach to characterizing the cellular activity of a novel compound, 1,4-Bis(2-phenoxypropanoyl)piperazine. By starting with broad assessments of cell viability and progressing to specific mechanistic and profiling assays, researchers can efficiently gather robust data to guide further drug development efforts.

Future work could involve target deconvolution studies to identify the direct binding partner(s) of the compound. Techniques such as Cellular Thermal Shift Assays (CETSA) or affinity-based proteomics could be employed for this purpose.[17] Furthermore, exploring the compound's effects in more complex, physiologically relevant models, such as 3D cell cultures or co-culture systems, would provide valuable insights into its potential therapeutic efficacy.[18]

References

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Wikipedia. High-content screening. [Link]

  • National Center for Biotechnology Information. Target Engagement Assays in Early Drug Discovery. [Link]

  • National Center for Biotechnology Information. A review for cell-based screening methods in drug discovery. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • University of Miami. Compound Profiling with High-Content Screening Methodology. [Link]

  • Pelago Bioscience. A Practical Guide to Target Engagement Assays. [Link]

  • National Center for Biotechnology Information. Review of High-content Screening Applications in Toxicology. [Link]

  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay? [Link]

  • National Center for Biotechnology Information. Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]

  • YouTube. Introduction to Reporter Gene Assays. [Link]

  • National Center for Biotechnology Information. Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wikipedia. Piperazine. [Link]

  • Bentham Science. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine? [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

  • Google Patents. Novel 1,4-bis(3-aminopropyl)

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Application

Application Notes and Protocols for the In Vitro Evaluation of 1,4-Bis(2-phenoxypropanoyl)piperazine's Antimicrobial Properties

Authored by: A Senior Application Scientist Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Piperazine and its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Piperazine and its derivatives have emerged as a promising class of heterocyclic compounds, frequently recognized as a "privileged structure" in medicinal chemistry due to their versatile biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific piperazine derivative, 1,4-Bis(2-phenoxypropanoyl)piperazine, as a potential antimicrobial agent. The protocols and methodologies outlined herein are designed to be robust, reproducible, and grounded in established scientific principles, enabling a thorough assessment of the compound's antimicrobial potential.

The core structure of piperazine, a six-membered ring with two opposing nitrogen atoms, allows for diverse substitutions, significantly influencing its pharmacological profile.[4][6][7] The title compound, 1,4-Bis(2-phenoxypropanoyl)piperazine, incorporates phenoxypropanoyl moieties, which may enhance its interaction with microbial targets. Understanding the structure-activity relationships (SAR) is crucial in the development of potent piperazine-based antimicrobials.[3]

This guide will detail the essential in vitro assays required to characterize the antimicrobial profile of 1,4-Bis(2-phenoxypropanoyl)piperazine, from initial susceptibility testing to more in-depth mechanistic studies.

Synthesis of 1,4-Bis(2-phenoxypropanoyl)piperazine

While various synthetic routes for piperazine derivatives exist, a common approach involves the acylation of piperazine with a suitable acyl chloride or carboxylic acid. For 1,4-Bis(2-phenoxypropanoyl)piperazine, a plausible synthetic strategy would involve the reaction of piperazine with 2-phenoxypropanoyl chloride.

Proposed Synthetic Pathway:

Synthesis piperazine Piperazine reaction + piperazine->reaction phenoxypropanoyl_chloride 2-Phenoxypropanoyl Chloride (2 eq.) phenoxypropanoyl_chloride->reaction product 1,4-Bis(2-phenoxypropanoyl)piperazine reaction->product Acylation conditions Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) Room Temperature conditions->reaction

Caption: Proposed synthesis of 1,4-Bis(2-phenoxypropanoyl)piperazine.

This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct, and in an aprotic solvent like dichloromethane (DCM). The final product would be purified using standard techniques like recrystallization or column chromatography. Characterization of the synthesized compound is essential and should be performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.[7][8][9]

Part 1: Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its ability to inhibit the growth of a panel of clinically relevant microorganisms. Standardized methods provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of results.[10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][10] The broth microdilution method is a widely used and reliable technique for determining MIC values.[10][11]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock Solution:

    • Dissolve a precisely weighed amount of 1,4-Bis(2-phenoxypropanoyl)piperazine in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Rationale: DMSO is a common solvent for water-insoluble compounds and is generally well-tolerated by microorganisms at low concentrations.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.

    • Include a positive control (medium with microbial inoculum, no compound) and a negative control (medium only).

    • Rationale: Serial dilutions allow for the testing of a wide range of concentrations to pinpoint the MIC. Control wells are crucial for validating the assay.

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard.[10]

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the prepared inoculum.

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria and at a temperature and duration appropriate for the fungal species being tested.

    • Rationale: Incubation conditions are optimized for the growth of the specific microorganisms.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11]

Protocol: MBC/MFC Assay

  • Subculturing from MIC Plates:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Rationale: This step determines if the inhibition of growth was due to a static (inhibitory) or cidal (killing) effect.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Reading the MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: MIC and MBC/MFC Values

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Example: 16Example: 32
Escherichia coliATCC 25922Example: 32Example: 64
Pseudomonas aeruginosaATCC 27853Example: >128Example: >128
Candida albicansATCC 90028Example: 8Example: 16

Part 2: Elucidating the Mechanism of Action

Identifying the mechanism of action is a critical step in the development of a new antimicrobial agent.[1] For piperazine derivatives, potential mechanisms could include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[6][12]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.

Protocol: Time-Kill Kinetic Assay

  • Preparation:

    • Prepare flasks containing the appropriate broth with the compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.

    • Rationale: Testing at multiples of the MIC helps to understand the concentration-dependent killing effect.

  • Inoculation and Sampling:

    • Inoculate each flask with a standardized microbial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar.

    • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Workflow for Time-Kill Assay

TimeKill cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_flasks Prepare flasks with broth and compound (MIC, 2x MIC, 4x MIC, Control) inoculate Inoculate flasks prep_flasks->inoculate prep_inoculum Prepare standardized inoculum prep_inoculum->inoculate sample Sample at time points (0, 2, 4, 8, 24h) inoculate->sample serial_dilute Serial dilution and plating sample->serial_dilute count_colonies Incubate and count CFU serial_dilute->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Sources

Method

Application Notes and Protocols: A Comprehensive Experimental Design for Investigating 1,4-Bis(2-phenoxypropanoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Therapeutic Potential of the Piperazine Scaffold The piperazine ring is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides a versatile platform for synthetic modification, enabling the fine-tuning of physicochemical and pharmacological properties.[1][4][5] This adaptability allows for the optimization of drug-like characteristics such as solubility, bioavailability, and target affinity.[1][5] Given the broad spectrum of biological activities exhibited by piperazine derivatives—ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects—the investigation of novel analogs like 1,4-Bis(2-phenoxypropanoyl)piperazine is a scientifically meritorious endeavor.[6][7][8][9]

This guide provides a comprehensive experimental framework for the systematic evaluation of 1,4-Bis(2-phenoxypropanoyl)piperazine, a compound for which specific biological data is not yet widely available. The proposed workflow is designed to be logical and iterative, starting with fundamental in vitro characterization and progressing to more complex cellular and potentially in vivo models. The overarching goal is to elucidate the compound's mechanism of action, identify its primary cellular targets, and assess its therapeutic potential.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on establishing the basic cytotoxic and antiproliferative profile of 1,4-Bis(2-phenoxypropanoyl)piperazine. This is a critical first step in any drug discovery pipeline to determine the concentration range for subsequent, more detailed mechanistic studies.[10][11]

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration of the compound that inhibits cell growth by 50% (IC50) and the concentration that is lethal to 50% of the cells (LC50). A panel of cell lines representing different cancer types (e.g., breast, lung, colon, and a non-cancerous control cell line) should be utilized to assess both efficacy and selectivity.

Table 1: Recommended Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7Breast CancerEstrogen receptor-positive
MDA-MB-231Breast CancerTriple-negative, highly invasive
A549Lung CancerNon-small cell lung cancer
HCT116Colon CancerColorectal carcinoma
HEK293TNon-cancerousHuman embryonic kidney

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Test compound: 1,4-Bis(2-phenoxypropanoyl)piperazine

  • Cell lines (from Table 1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1,4-Bis(2-phenoxypropanoyl)piperazine in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Part 2: Elucidating the Mechanism of Action

Based on the initial cytotoxicity data, the next phase delves into understanding how 1,4-Bis(2-phenoxypropanoyl)piperazine exerts its effects. A common mechanism for piperazine-containing compounds is the induction of apoptosis (programmed cell death).

Apoptosis Induction Assays

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compound

  • Selected cell line (based on IC50 results)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 1,4-Bis(2-phenoxypropanoyl)piperazine at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Investigating Potential Molecular Targets

Given that a related piperazine compound, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine, has been identified as a p53 inhibitor, it is logical to investigate the effect of 1,4-Bis(2-phenoxypropanoyl)piperazine on the p53 signaling pathway.[13]

Experimental Workflow: p53 Pathway Analysis

G Compound 1,4-Bis(2-phenoxypropanoyl)piperazine Cell_Treatment Treat cells with compound Compound->Cell_Treatment Protein_Extraction Protein Lysate Extraction Cell_Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot p53 p53 Western_Blot->p53 Assess protein levels p21 p21 Western_Blot->p21 MDM2 MDM2 Western_Blot->MDM2 Bax Bax Western_Blot->Bax Bcl2 Bcl-2 Western_Blot->Bcl2

Caption: Workflow for p53 pathway analysis.

Experimental Protocol: Western Blotting for p53 and Downstream Targets

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the protein levels in treated cells to the control.

Part 3: In Vivo Efficacy and Toxicity Assessment

Should the in vitro data demonstrate promising and selective activity, the next logical step is to evaluate the compound's efficacy and safety in a preclinical animal model.[14][15][16]

Xenograft Mouse Model of Cancer

Experimental Design: Tumor Growth Inhibition Study

G Tumor_Implantation Implant tumor cells into mice Tumor_Growth Allow tumors to reach palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Group Vehicle Control Randomization->Treatment_Group Treatment_Group2 Compound (Dose 1) Randomization->Treatment_Group2 Treatment_Group3 Compound (Dose 2) Randomization->Treatment_Group3 Positive_Control Standard-of-Care Drug Randomization->Positive_Control Treatment_Phase Administer treatment for a defined period Treatment_Group->Treatment_Phase Treatment_Group2->Treatment_Phase Treatment_Group3->Treatment_Phase Positive_Control->Treatment_Phase Data_Collection Measure tumor volume and body weight Treatment_Phase->Data_Collection Endpoint Euthanize mice and collect tumors for analysis Data_Collection->Endpoint

Caption: In vivo xenograft study workflow.

Protocol Overview:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Cell Implantation: Subcutaneously inject a suitable cancer cell line (identified from in vitro studies) into the flanks of the mice.

  • Treatment: Once tumors are established, randomize the mice into treatment groups and administer 1,4-Bis(2-phenoxypropanoyl)piperazine (at two different doses), a vehicle control, and a positive control drug.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Table 2: Key Parameters for In Vivo Study

ParameterDescription
Animal Strain NOD-SCID mice
Cell Line To be determined from in vitro results
Number of Animals 8-10 per group
Treatment Groups Vehicle, Compound (Dose 1), Compound (Dose 2), Positive Control
Route of Administration Intraperitoneal (i.p.) or oral (p.o.)
Dosing Schedule Daily or every other day
Study Duration 21-28 days
Primary Endpoint Tumor growth inhibition
Secondary Endpoints Body weight changes, survival

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and systematic approach to characterizing the biological effects of 1,4-Bis(2-phenoxypropanoyl)piperazine. The data generated from these studies will be crucial for determining its therapeutic potential and for making informed decisions about its further development.[14][15] Depending on the outcomes, future investigations could explore its effects on other signaling pathways, its potential for combination therapies, and a more detailed pharmacokinetic and pharmacodynamic profiling.

References

  • Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. (2013). National Institutes of Health. [Link]

  • Experimental Designs for Preclinical Neuroscience Experiments: Part I—Design Basics. (2026). eNeuro.
  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). PubMed. [Link]

  • What is the mechanism of Piperazine?. (2024). Patsnap Synapse. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemMedChem.
  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.).
  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (2012). TÜBİTAK Academic Journals. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2025).
  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. [Link]

  • Experimental design and irreproducibility in pre-clinical research. (n.d.). The Physiological Society. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (n.d.). PMC. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]

  • General Principles of Preclinical Study Design. (n.d.). PMC. [Link]

  • The Important Role of in Vitro Screening Related Services in Drug. (2023). Labinsights. [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. [Link]

Sources

Application

Application Note: Formulation and In Vivo Dosing Strategies for 1,4-Bis(2-phenoxypropanoyl)piperazine

Executive Summary The transition of high-throughput screening hits from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models is frequently bottlenecked by poor aqueous solubility. 1,4-Bis(2-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of high-throughput screening hits from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models is frequently bottlenecked by poor aqueous solubility. 1,4-Bis(2-phenoxypropanoyl)piperazine (CID 4940211) is a highly lipophilic, neutral bis-amide piperazine derivative. Attempting to dose this compound in standard aqueous buffers inevitably leads to precipitation, resulting in erratic absorption, capillary blockade, and compromised data integrity.

This Application Note details a self-validating formulation strategy utilizing a rationally designed co-solvent and surfactant system. By manipulating the dielectric constant and leveraging micellar encapsulation, researchers can achieve a stable, homogenous solution suitable for both intravenous (IV) and per os (PO) administration in murine models.

Physicochemical Profiling & Causality of Formulation Choices

To formulate a compound effectively, one must first understand its molecular architecture. 1,4-Bis(2-phenoxypropanoyl)piperazine (MW: 382.45 g/mol ) features a piperazine core flanked by two phenoxypropanoyl groups.

  • Lack of Ionizable Centers: While piperazine itself is basic, both nitrogens in this molecule are tied up as amides. The lone electron pairs are delocalized into the adjacent carbonyl groups, rendering the nitrogens non-basic (pKa < 0).

  • Formulation Causality: Because the molecule lacks ionizable centers at physiological pH, standard solubility-enhancing techniques like pH adjustment or salt formation are chemically impossible. Therefore, we must rely on dielectric constant manipulation (using co-solvents) and micellar encapsulation (using surfactants) to overcome the hydration barrier [1].

Vehicle Screening & Selection

A systematic vehicle screen was conducted to identify a formulation that maintains the drug in solution upon dilution in the bloodstream. The quantitative data below summarizes the screening outcomes for a target concentration of 2 mg/mL.

Vehicle SystemComposition (v/v)Visual AppearanceDLS Particle Size (nm)HPLC Recovery (%)Suitability
Aqueous Buffer 100% PBS (pH 7.4)Heavy PrecipitationN/A< 5%Fail
Co-solvent System 10% DMSO / 90% PEG400Clear SolutionN/A98%PO only (Hyperosmotic)
Micellar System 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% SalineClear, slight opalescence12 - 18 nm99%Pass (IV and PO)

The Micellar System was selected as the optimal vehicle. DMSO disrupts the drug's crystal lattice, PEG400 acts as a co-solvent to maintain solvation, and Tween-80 stabilizes the interface, preventing precipitation upon introduction to the aqueous saline phase [2].

FormulationWorkflow Start 1,4-Bis(2-phenoxypropanoyl)piperazine (Lipophilic Hit Compound) Solubility Assess Aqueous Solubility (< 10 µg/mL) Start->Solubility Vehicle1 Aqueous Buffer (PBS/Saline) Solubility->Vehicle1 Trial 1 Vehicle2 Co-solvent System (DMSO/PEG400) Solubility->Vehicle2 Trial 2 Vehicle3 Micellar System (Tween-80/Saline) Solubility->Vehicle3 Trial 3 Result1 Precipitation (Fail) Vehicle1->Result1 Result2 Hyperosmotic (PO Only) Vehicle2->Result2 Result3 Clear Micellar Suspension (Pass - IV & PO) Vehicle3->Result3 Validation Self-Validation: 1. Visual Inspection 2. DLS (Particle Size) 3. HPLC (Concentration) Result2->Validation Result3->Validation InVivo Proceed to In Vivo PK/PD Studies Validation->InVivo Verified

Decision tree for vehicle screening and self-validating formulation workflow.

Detailed Experimental Protocol: Micellar Formulation

This protocol describes the preparation of 1 mL of the Micellar System dosed at 2 mg/mL. The procedure is designed as a self-validating system to ensure absolute confidence before animal administration.

Step 1: Primary Solubilization

  • Action: Weigh 2.0 mg of 1,4-Bis(2-phenoxypropanoyl)piperazine into a glass vial. Add 50 µL of Dimethyl Sulfoxide (DMSO) and vortex for 2 minutes.

  • Causality: DMSO is a highly polar aprotic solvent that effectively breaks the strong crystal lattice energy of the hydrophobic bis-amide, achieving primary molecular dispersion.

Step 2: Co-solvent Addition

  • Action: Add 400 µL of Polyethylene Glycol 400 (PEG-400) to the vial. Vortex for 2 minutes.

  • Causality: PEG-400 lowers the dielectric constant of the final mixture, ensuring that a robust solvation shell remains around the drug molecules when the aqueous phase is eventually introduced.

Step 3: Surfactant Integration

  • Action: Add 50 µL of Polysorbate 80 (Tween-80) and vortex for 1 minute.

  • Causality: Tween-80 acts as a non-ionic surfactant. Its hydrophobic oleic acid tail interacts with the lipophilic drug, while its hydrophilic polyoxyethylene head faces outward, priming the system for micelle formation.

Step 4: Aqueous Titration

  • Action: Slowly add 500 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.

  • Causality: Dropwise addition is critical. It prevents localized supersaturation and rapid nucleation, allowing the Tween-80 sufficient time to assemble into stable micelles around the drug core.

Step 5: Self-Validation (Crucial Quality Control)

  • Visual Inspection: Shine a laser pointer through the vial. A slight opalescence (Tyndall effect) indicates successful micelle formation. Visible particulates or cloudiness indicate formulation failure.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius. The z-average must be < 50 nm to prevent pulmonary capillary blockade during IV administration.

  • HPLC Verification: Centrifuge the formulation at 10,000 x g for 10 minutes. Quantify the supernatant concentration against a standard curve. A recovery of >95% confirms that no invisible micro-precipitation occurred.

In Vivo Pharmacokinetic Study Design

Once the formulation is validated, it can be deployed for in vivo profiling. The following protocol outlines a standard murine PK study designed in accordance with established ethical guidelines for laboratory animals [3].

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25 g). Fasted for 12 hours prior to PO dosing to eliminate food-effect variables; water provided ad libitum.

  • Administration:

    • Intravenous (IV): 2 mg/kg administered via lateral tail vein injection (dose volume: 1 mL/kg).

    • Per Os (PO): 10 mg/kg administered via oral gavage (dose volume: 5 mL/kg).

  • Blood Sampling: Blood (~50 µL) is collected via submandibular bleed into K2-EDTA tubes at designated time points.

  • Bioanalysis: Plasma is extracted via protein precipitation (using 3 volumes of cold acetonitrile containing an internal standard). The supernatant is analyzed via LC-MS/MS to determine PK parameters (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and bioavailability
    
    
    ).

PKTimeline T0 T=0 Dosing T1 15 min T0->T1 T2 30 min T1->T2 T3 1 hr T2->T3 T4 2 hr T3->T4 T5 4 hr T4->T5 T6 8 hr T5->T6 T7 24 hr T6->T7 Analysis LC-MS/MS Bioanalysis T7->Analysis Plasma Extraction PK PK Modeling Analysis->PK

In vivo pharmacokinetic study timeline detailing dosing, sampling, and analysis.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. URL:[Link]

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Bis(2-phenoxypropanoyl)piperazine

Welcome to the technical support center for the synthesis of 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this N,N'-diacylpiperazine derivative. Our goal is to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Overview of the Synthesis Pathway

The most direct and common method for synthesizing 1,4-Bis(2-phenoxypropanoyl)piperazine is the diacylation of piperazine. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] In this process, two equivalents of an activated 2-phenoxypropanoic acid derivative, typically 2-phenoxypropanoyl chloride, react with the two secondary amine nitrogens of the piperazine ring. A base is used to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][3]

The primary challenge in this synthesis is to ensure complete di-acylation while minimizing the formation of the mono-acylated byproduct and other impurities.[4] Careful control over stoichiometry, temperature, and reagent addition is critical for success.

Synthesis_Pathway cluster_reactants Reactants Piperazine Piperazine Product 1,4-Bis(2-phenoxypropanoyl)piperazine Piperazine->Product Nucleophilic Attack AcylChloride 2 x 2-Phenoxypropanoyl Chloride AcylChloride->Product Byproduct 2 x HCl AcylChloride->Byproduct Forms Base Base (e.g., Triethylamine, NaOH) Base->Byproduct Neutralization caption Figure 1. General Synthesis Pathway.

Caption: Figure 1. General Synthesis Pathway.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Low Product Yield

Q1: My overall yield of the di-substituted product is consistently low. What are the most likely causes?

A1: Low yield is a frequent issue that can stem from several factors. Here’s a systematic checklist to diagnose the problem:

  • Inaccurate Stoichiometry: The molar ratio of reactants is critical. For di-substitution, you should use slightly more than two equivalents of the acylating agent (e.g., 2.1-2.2 equivalents of 2-phenoxypropanoyl chloride) for every one equivalent of piperazine. An insufficient amount of the acylating agent will inevitably lead to a mixture containing unreacted piperazine and the mono-acylated product.[4]

  • Reagent Quality and Purity:

    • Piperazine: Ensure you are using anhydrous piperazine. Water can hydrolyze the acyl chloride, reducing the amount available for the reaction.

    • Acyl Chloride: 2-Phenoxypropanoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Use a freshly opened bottle or a recently prepared/distilled batch. Degradation of the acyl chloride is a primary cause of reduced yield.

    • Solvent: Use anhydrous solvents. Common choices like dichloromethane (DCM) or tetrahydrofuran (THF) must be properly dried before use.[5]

  • Inefficient Neutralization: The acylation reaction produces two equivalents of hydrochloric acid (HCl).[3] This acid will protonate the nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction.[1] An adequate amount of a suitable base (e.g., at least two equivalents of triethylamine or pyridine) is essential to scavenge this acid.[6] In biphasic systems (e.g., DCM/water), an aqueous base like sodium hydroxide can be used.[7]

  • Sub-optimal Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature.[5] Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and product degradation.

  • Losses During Workup and Purification: Significant product loss can occur during aqueous washes (if the product has some water solubility) or purification steps like column chromatography or recrystallization.[1][5] Optimize your purification strategy to minimize these losses.

Product Purity Issues

Q2: My final product is contaminated with a significant amount of the mono-acylated byproduct. How can I improve the selectivity for the di-acylated product?

A2: The formation of the mono-acylated species, 1-(2-phenoxypropanoyl)piperazine, is the most common side reaction. Since piperazine is a symmetric diamine, controlling selectivity can be challenging.[4] To favor the desired di-acylation, consider the following strategies:

  • Control the Rate of Addition: Add the acyl chloride solution dropwise to the stirred solution of piperazine and base.[1] A slow addition rate maintains a low concentration of the acylating agent, ensuring that it is more likely to react with a second, unreacted piperazine molecule rather than the already mono-acylated intermediate.

  • Ensure Proper Molar Ratios: As mentioned, using a slight excess (2.1-2.2 equivalents) of the acylating agent helps drive the reaction towards the di-substituted product.

  • Reaction Time and Temperature: Ensure the reaction is allowed to run to completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls with mono-acylated product still present, consider extending the reaction time or gently warming the mixture.

  • Purification Strategy: If the formation of the mono-acylated byproduct is unavoidable, it can typically be separated from the di-acylated product by flash column chromatography on silica gel.[1] The di-acylated product is generally less polar and will elute first.

Q3: My NMR spectrum shows unexpected signals, suggesting other side products. What could they be?

A3: Besides the mono-acylated product, other side reactions can occur:

  • Reaction with Solvent: If you are using a nucleophilic solvent (like an alcohol), it can compete with piperazine and react with the acyl chloride, leading to the formation of an ester byproduct. It is highly recommended to use inert, aprotic solvents like DCM, THF, or toluene.[5]

  • Oligomerization/Polymerization: If stoichiometry is not carefully controlled, it's possible to form small oligomers where piperazine units are linked by the acyl chains, although this is less common under standard conditions.

  • Degradation Products: If the reaction is run at high temperatures or for an excessive amount of time, or if the workup is harsh, the product itself might begin to degrade.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Piperazine (anhydrous)

  • 2-Phenoxypropanoyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry, argon-flushed round-bottom flask, add piperazine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (2.2 eq) to the stirred piperazine solution.

  • Acylation: In a separate flask, dissolve 2-phenoxypropanoyl chloride (2.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled piperazine mixture over 30-60 minutes using an addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material and mono-acylated intermediate.

  • Workup (Quenching): Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 1,4-Bis(2-phenoxypropanoyl)piperazine.

Process Optimization & Data

Optimizing reaction parameters is key to maximizing yield. The following table summarizes key variables and their typical ranges.

ParameterRecommended ConditionRationale & Impact on Yield
Piperazine : Acyl Chloride Ratio 1 : 2.1-2.2A slight excess of acyl chloride ensures complete di-acylation and minimizes mono-acylated byproduct.[8]
Base Triethylamine, Pyridine, or aq. NaOHNeutralizes HCl byproduct, preventing protonation of piperazine and driving the reaction forward.[3][6]
Solvent Anhydrous DCM, THF, TolueneInert, aprotic solvents prevent unwanted side reactions with the highly reactive acyl chloride.[5]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, while warming to RT ensures the reaction goes to completion.[5]
Addition Rate Slow, dropwise additionMaintains a low concentration of acyl chloride, favoring di-substitution over mono-substitution.[1]

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Experiment Complete: Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Is_Mono_Acyl Major Impurity: Mono-acylated Product? Check_Purity->Is_Mono_Acyl Impure Fix_Reaction_Conditions Solution: - Check reagent quality (anhydrous). - Ensure >2 eq. of base was used. - Extend reaction time/warm slightly. Check_Purity->Fix_Reaction_Conditions Low Yield, but Pure Is_Starting_Material Major Impurity: Starting Material? Is_Mono_Acyl->Is_Starting_Material No Fix_Stoichiometry Solution: - Increase Acyl Chloride to 2.1 eq. - Slow down addition rate. - Increase reaction time. Is_Mono_Acyl->Fix_Stoichiometry Yes Other_Impurity Other Impurities? Is_Starting_Material->Other_Impurity No Is_Starting_Material->Fix_Reaction_Conditions Yes Fix_Solvent_Purity Solution: - Check for solvent reaction (ester formation). - Use fresh, anhydrous, aprotic solvent. - Review workup procedure for degradation. Other_Impurity->Fix_Solvent_Purity Yes caption Figure 2. Troubleshooting workflow for synthesis.

Caption: Figure 2. Troubleshooting workflow for synthesis.

References

  • Zhang, M., et al. (2020). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. Available from: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

  • Sari, S., Ünalan, S., & Yilmaz, M. (2019). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Turkish Journal of Chemistry, 43, 1656-1671. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 1,4-Bis(2-phenoxypropanoyl)piperazine in Aqueous Solutions

Welcome to the technical support center for 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a poorly water-soluble molecule, 1,4-Bis(2-phenoxypropanoyl)piperazine presents unique hurdles in experimental and developmental settings. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Challenge: Why is 1,4-Bis(2-phenoxypropanoyl)piperazine Poorly Soluble?

1,4-Bis(2-phenoxypropanoyl)piperazine is a structurally complex molecule. While the core piperazine ring is freely soluble in water, the two large, hydrophobic 2-phenoxypropanoyl substituents drastically reduce its overall aqueous solubility.[1][2] This high lipophilicity is a common cause of poor water solubility in many new chemical entities.[3][4] Consequently, achieving a desired concentration in aqueous media for bioassays, formulation development, or other experimental work can be a significant obstacle.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low dissolution of my 1,4-Bis(2-phenoxypropanoyl)piperazine powder in aqueous buffer. What are the initial steps I should take?

A1: Low dissolution is a common starting point for poorly soluble compounds. Here’s a systematic approach to begin troubleshooting:

  • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area.[5][6] Grinding the solid material to a smaller particle size can significantly increase the surface area available for interaction with the solvent, thereby improving the dissolution rate.[5]

    • Actionable Advice: Use a mortar and pestle for small-scale laboratory applications. For larger quantities or more controlled particle size reduction, techniques like micronization or nanomilling can be employed.[5]

  • pH Adjustment: The piperazine core of your molecule contains two nitrogen atoms, making it a basic compound.[2][7] Therefore, its solubility is likely pH-dependent.

    • Actionable Advice: Attempt to dissolve the compound in buffers with varying pH values. Since it is a basic compound, its solubility should increase in acidic conditions (lower pH) due to the formation of more soluble salt forms.[3][7] Experiment with a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) to determine the optimal pH for solubilization.

  • Temperature Effects: Generally, the solubility of solid compounds increases with temperature.[6]

    • Actionable Advice: Try gently warming the solution while stirring. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the thermal stability of your compound before applying heat.

Troubleshooting Guide: Advanced Solubilization Strategies

If the initial steps do not yield the desired concentration, more advanced formulation strategies may be necessary. The following sections detail common and effective techniques for enhancing the solubility of poorly water-soluble drugs like 1,4-Bis(2-phenoxypropanoyl)piperazine.

Issue 1: Insufficient Solubility with pH and Temperature Adjustment Alone.

Solution: Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic drug by reducing the polarity of the aqueous environment.[8]

  • Step-by-Step Protocol for Co-solvent Screening:

    • Prepare a stock solution of 1,4-Bis(2-phenoxypropanoyl)piperazine in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, ethanol, or polyethylene glycol 400).

    • Prepare a series of aqueous buffers.

    • Titrate small volumes of the stock solution into the aqueous buffers while vortexing.

    • Observe the concentration at which precipitation occurs.

    • It is crucial to keep the final concentration of the organic co-solvent as low as possible, especially for in-vitro and in-vivo studies, to avoid solvent-related toxicity or off-target effects.

Co-solventTypical Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)< 1% (v/v) for cell-based assaysCan have biological effects at higher concentrations.
Ethanol< 5% (v/v)Generally well-tolerated in many systems.
Polyethylene Glycol 400 (PEG 400)5-20% (v/v)A common excipient in pharmaceutical formulations.
Propylene Glycol (PG)5-20% (v/v)Another widely used and safe co-solvent.
Issue 2: Precipitation of the Compound upon Dilution in Aqueous Media.

Solution: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules, effectively creating a more favorable environment for them in the aqueous solution.[5][9]

  • Step-by-Step Protocol for Surfactant-based Solubilization:

    • Select a non-ionic surfactant, as they are generally less toxic than ionic surfactants.[9] Common examples include Tween® 80 (polysorbate 80) and Solutol® HS 15.[5]

    • Prepare aqueous solutions of the surfactant at various concentrations, starting from below its critical micelle concentration (CMC) to well above it.

    • Add the 1,4-Bis(2-phenoxypropanoyl)piperazine to these surfactant solutions.

    • Stir or sonicate the mixture until equilibrium is reached.

    • Measure the concentration of the dissolved compound.

Caption: Micellar solubilization of a hydrophobic drug.

Issue 3: Need for a Stable, High-Concentration Formulation for Preclinical Studies.

Solution: Solid Dispersions

A solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[6][8][10] This can enhance the dissolution rate and apparent solubility by presenting the drug in an amorphous form and increasing its wettability.[3]

  • Workflow for Preparing a Solid Dispersion:

    • Carrier Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a cellulose derivative.[6]

    • Preparation Method:

      • Solvent Evaporation Method: Dissolve both the drug and the carrier in a common organic solvent, then evaporate the solvent to obtain a solid dispersion.[8]

      • Melting (Fusion) Method: Heat the carrier until it melts, then dissolve the drug in the molten carrier. The mixture is then cooled and solidified.[6]

    • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

    • Dissolution Testing: Perform dissolution studies on the prepared solid dispersion to evaluate the enhancement in solubility and dissolution rate.

G cluster_prep Solid Dispersion Preparation cluster_solvent Solvent Evaporation cluster_melt Melting (Fusion) cluster_char Characterization & Testing drug 1,4-Bis(2-phenoxypropanoyl)piperazine mix_solvent Dissolve drug->mix_solvent mix_melt Dissolve Drug drug->mix_melt carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->mix_solvent melt Molten Carrier carrier->melt Heat solvent Organic Solvent solvent->mix_solvent evap Solid Dispersion mix_solvent->evap Evaporate Solvent dsc_xrd DSC & XRD Analysis evap->dsc_xrd melt->mix_melt cool Solid Dispersion mix_melt->cool Cool & Solidify cool->dsc_xrd dissolution Dissolution Testing dsc_xrd->dissolution Confirm Amorphous State result result dissolution->result Evaluate Solubility Enhancement

Caption: Workflow for Solid Dispersion Preparation and Evaluation.

Issue 4: Limited Success with Co-solvents and Surfactants, and a Need for a More Advanced Delivery System.

Solution: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be a very effective approach.[5] These formulations present the drug in a solubilized form, which can enhance its absorption.[5]

  • Types of Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[3]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS, but they form a thermodynamically stable microemulsion with smaller droplet sizes.[3]

  • Formulation Development Workflow:

    • Excipient Screening: Determine the solubility of 1,4-Bis(2-phenoxypropanoyl)piperazine in various oils, surfactants, and co-solvents.

    • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.

    • Formulation Optimization: Select the optimal formulation based on its self-emulsification efficiency, droplet size, and drug loading capacity.

    • In-vitro Characterization: Evaluate the formulation for its robustness to dilution and its in-vitro drug release profile.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Formation of a more soluble saltSimple and cost-effectiveOnly applicable to ionizable compounds; risk of precipitation upon pH change
Co-solvency Reduces the polarity of the solventEasy to prepare on a lab scalePotential for in-vivo toxicity of the co-solvent; risk of precipitation upon dilution
Surfactants Micellar encapsulation of the drugEffective for highly hydrophobic compoundsPotential for toxicity; can interfere with some biological assays
Solid Dispersions Presents the drug in a high-energy amorphous stateSignificant enhancement in dissolution rate and apparent solubilityCan be physically unstable (recrystallization); manufacturing can be complex
Lipid-Based Formulations Presents the drug in a pre-dissolved stateCan significantly improve oral bioavailabilityComplex formulation development; potential for in-vivo variability

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • A Review: Solubility Enhancement of Poorly Water Soluble Drug - International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, January 5).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012, July-September).
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023, March 5).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • Strategies for formulating and delivering poorly water-soluble drugs - Academia.edu. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Piperazine - Wikipedia. (n.d.).
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).
  • PIPERAZINES - Ataman Kimya. (n.d.).

Sources

Troubleshooting

"troubleshooting guide for 1,4-Bis(2-phenoxypropanoyl)piperazine experiments"

Welcome to the Technical Support & Troubleshooting Center for 1,4-Bis(2-phenoxypropanoyl)piperazine (PubChem CID 4940211)[1]. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when tra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 1,4-Bis(2-phenoxypropanoyl)piperazine (PubChem CID 4940211)[1].

As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when transitioning this compound from a primary high-throughput screening (HTS) hit to a validated lead. Structurally, this molecule features a piperazine core flanked by two bulky, hydrophobic phenoxypropanoyl groups[1]. This specific architecture drives its physicochemical behavior—namely, high lipophilicity, poor aqueous solubility, and a propensity for non-specific interactions.

This guide is designed to help drug development professionals diagnose and resolve the most common experimental artifacts associated with this compound, ensuring that your assay readouts reflect true target engagement rather than physicochemical interference.

Section 1: Physicochemical Challenges & Assay Interference

Q: My biochemical dose-response curves are showing steep Hill slopes (>2.0) and the IC50 shifts depending on the enzyme concentration. Is this a false positive?

A: Highly likely. The dual phenoxypropanoyl moieties significantly increase the compound's LogP, making it highly prone to colloidal aggregation in standard aqueous buffers[2]. Aggregators form microscopic micelles that non-specifically sequester and denature the target protein, leading to steep Hill slopes and enzyme-concentration-dependent inhibition (a classic PAINS-like artifact)[2]. To validate whether your inhibition is real or an aggregation artifact, you must implement a self-validating detergent-sensitivity protocol.

Protocol: Detergent-Sensitivity & DLS Validation Workflow

  • Baseline Assay: Run your standard biochemical dose-response assay using a buffer with 0.001% Tween-20 or no detergent.

  • Detergent Challenge: Prepare a parallel assay plate where the buffer is supplemented with 0.01% to 0.05% Triton X-100 or CHAPS[2].

  • Incubation: Pre-incubate the compound in the respective buffers for 15 minutes before adding the target protein.

  • Readout Comparison: Calculate the IC50 for both plates. If the IC50 shifts to the right by >10-fold or activity is completely abolished in the detergent plate, the compound is acting as a colloidal aggregator[2].

  • Orthogonal Confirmation (DLS): Prepare a 10 µM solution of the compound in your assay buffer (filtered through a 0.22 µm membrane). Analyze via Dynamic Light Scattering (DLS). The presence of particles with a radius >100 nm confirms colloidal aggregation.

G Start Observe Steep Hill Slope (>2.0) in IC50 DLS Run DLS Assay (Dynamic Light Scattering) Start->DLS Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Colloids Colloids Detected (Radius > 100nm) DLS->Colloids NoColloids No Colloids Detected DLS->NoColloids Shift IC50 Shifts Right or Activity Lost Detergent->Shift NoShift IC50 Remains Stable Detergent->NoShift Conclusion1 Diagnosis: Aggregation-Based Assay Interference Colloids->Conclusion1 Conclusion2 Diagnosis: True Target Engagement Likely NoColloids->Conclusion2 Shift->Conclusion1 NoShift->Conclusion2

Workflow for diagnosing aggregation-based interference in biochemical assays.

Q: I am losing compound concentration over time before the assay even starts. LC-MS shows a 40% drop in molarity in the stock plate. What is happening?

A: You are experiencing non-specific binding (NSB) to the assay plastics. The lipophilic nature of the bis-amide core causes the compound to adsorb onto standard polystyrene microtiter plates.

  • Causality: Hydrophobic effect drives the molecule out of the aqueous phase and onto the hydrophobic plastic surface.

  • Solution: Switch to Non-Binding Surface (NBS) or cyclic olefin copolymer (COC) plates. Additionally, supplement your compound dilution buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein, which will keep the compound in solution and prevent plastic adherence[3].

Section 2: Cell-Based Assays & Permeability

Q: 1,4-Bis(2-phenoxypropanoyl)piperazine is highly potent in my cell-free biochemical assay, but completely inactive in my cell-based phenotypic screen. Why?

A: This is a classic "biochemical-to-cellular drop-off." Given the molecular weight (398.49 g/mol ) and the bulky, rigid structure of the bis-phenoxypropanoyl groups[1], the compound likely suffers from poor membrane permeability or is a substrate for active efflux pumps like P-glycoprotein (P-gp). While it can passively partition into the lipid bilayer, the structural bulk may prevent efficient translocation into the cytosol, or it is immediately pumped back out into the extracellular space.

Protocol: Caco-2 Bidirectional Permeability Assay To definitively diagnose whether the issue is permeability or efflux, perform a bidirectional Caco-2 assay:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow tight junction formation and P-gp expression.

  • Apical to Basolateral (A-to-B): Add 10 µM of the compound to the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes.

  • Basolateral to Apical (B-to-A): Add 10 µM of the compound to the basolateral chamber. Sample the apical chamber at identical time points.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (

    
    ).
    
  • Data Interpretation: Calculate the Efflux Ratio (ER) =

    
    . An ER > 2.0 indicates the compound is a substrate for active efflux.
    

G Extracellular Extracellular Space [High Compound Conc.] Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane Lipophilic Entry Intracellular Intracellular Space [Target Engagement] Membrane->Intracellular Permeation Efflux P-gp Efflux Pump (Active Transport) Intracellular->Efflux Substrate Recognition Phenotype Phenotypic Efficacy Intracellular->Phenotype Target Binding Efflux->Extracellular Compound Expulsion

Mechanism of P-gp mediated efflux preventing intracellular target engagement.

Section 3: Quantitative Data & Troubleshooting Matrices

To ensure your assays align with the NIH Assay Guidance Manual standards[3], benchmark your experimental parameters against the physicochemical properties of the compound.

Table 1: Physicochemical Properties & Recommended Assay Thresholds

Property / ParameterValue / RecommendationScientific Rationale
Molecular Weight 398.49 g/mol [1]Within Lipinski limits, but bulky 3D conformation hinders rapid diffusion.
H-Bond Acceptors 4[1]Contributes to target binding but increases desolvation penalty.
Max Aqueous Solubility < 10 µM (Estimated)Bis-aromatic rings drive precipitation in standard PBS/Tris buffers.
Max DMSO Tolerance 1% - 2% finalExceeding 2% DMSO may denature the target protein or cause artifactual readouts[4].
Recommended Carrier 0.01% Triton X-100 or 0.1% BSAMitigates colloidal aggregation and plastic adherence[2].

Table 2: Troubleshooting Quick-Reference Matrix

ObservationPrimary SuspectDiagnostic ActionCorrective Action
High variance between replicates Compound precipitationInspect wells under microscope for crystals.Pre-dilute in 100% DMSO, then rapidly inject into buffer with rapid mixing.
Loss of signal over time Plastic binding (NSB)Run standard curve in glass vs. plastic vials.Switch to NBS plates; add 0.1% BSA to buffer.
Active biochemically, dead in cells Efflux pump substrateRun Caco-2 bidirectional permeability assay.Co-administer with an efflux inhibitor (e.g., Verapamil) to prove mechanism.
Inhibition plateau at ~75% Orthogonal interferenceTest in a secondary assay with different readout[4].Use an orthogonal detection method (e.g., switch from Fluorescence to Mass Spec)[4].

References

  • 1,4-Bis(2-phenoxypropanoyl)piperazine | C22H26N2O4 | CID 4940211 - PubChem National Institutes of Health (NIH)[Link]

  • AICs and PAINS: Mechanisms of Assay Interference Drug Hunter[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays BellBrook Labs[Link]

  • Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency PubMed Central (PMC) - NIH[Link]

Sources

Optimization

Technical Support Center: Optimization of Piperazine Derivative Synthesis

Welcome to the Piperazine Functionalization Support Center . Piperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., imatinib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine Functionalization Support Center . Piperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., imatinib), antipsychotics (e.g., aripiprazole), and apoptosis promoters (e.g., venetoclax)[1][2].

Despite its prevalence, the symmetrical, dual-secondary-amine nature of piperazine presents unique synthetic challenges—namely regioselectivity, over-alkylation, and transition-metal catalyst poisoning. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction conditions.

Strategic Workflow for Piperazine Functionalization

Before troubleshooting, it is critical to select the correct synthetic pathway based on your target electrophile. The decision tree below outlines the standard logic used by process chemists to maximize yield and selectivity.

PiperazineWorkflow Start Piperazine Functionalization Decision Electrophile Type? Start->Decision Aliphatic Aliphatic (sp3) Decision->Aliphatic Aromatic Aromatic (sp2) Decision->Aromatic RedAmin Reductive Amination (Aldehydes/Ketones) Aliphatic->RedAmin Preferred (High Selectivity) Alkylation Direct Alkylation (Alkyl Halides) Aliphatic->Alkylation Risk of Over-alkylation Buchwald Buchwald-Hartwig (Unactivated Aryl Halides) Aromatic->Buchwald Pd-Catalyzed SNAr SNAr (Electron-Deficient Arenes) Aromatic->SNAr Base-Promoted

Figure 1: Strategic decision tree for the N-functionalization of piperazine scaffolds.

Troubleshooting FAQs

Section A: Aliphatic N-Alkylation & Reductive Amination

Q1: I am reacting piperazine with an alkyl halide, but I keep getting a mixture of mono-alkylated and bis-alkylated products. How do I prevent over-alkylation? A: Direct electrophilic N-alkylation (SN2) is notoriously difficult to control because the mono-alkylated product retains a secondary amine with similar nucleophilicity to the starting material[3]. To enforce selectivity, you must manipulate the statistical probability of the reaction or use protecting groups:

  • Stoichiometric Control: Use a massive excess of piperazine (5 to 10 equivalents). This ensures the electrophile is consumed by unreacted piperazine before it can react with the mono-alkylated product[2][4]. The excess piperazine can usually be recovered via aqueous workup.

  • Protecting Group Strategy: The most robust method for unsymmetrical derivatives is to start with mono-Boc protected piperazine (tert-butyl piperazine-1-carboxylate)[3].

  • Switch to Reductive Amination: If your alkyl group can be derived from an aldehyde or ketone, switch to reductive amination. The intermediate iminium ion is less nucleophilic than the starting amine, naturally halting the reaction at mono-substitution[2][3].

Q2: My reductive amination is stalling, and I am seeing primary alcohol byproducts. What is going wrong? A: This is a kinetic issue related to your choice of reducing agent and pH.

  • The Causality: If you add the reducing agent too early, or if the environment is too basic, the aldehyde will not efficiently form the iminium ion with piperazine. Instead, the reducing agent will directly reduce the unreacted aldehyde to an alcohol[5].

  • The Fix: Use Sodium triacetoxyborohydride (NaBH(OAc)3) instead of NaBH3CN. NaBH(OAc)3 is a milder hydride donor that selectively reduces iminium ions over aldehydes[5]. Ensure the reaction is buffered to pH 4–5 using glacial acetic acid; this acidity is required to catalyze the dehydration of the carbinolamine intermediate into the reactive iminium species[3].

Section B: Transition-Metal Catalyzed N-Arylation

Q3: I am attempting a Buchwald-Hartwig cross-coupling between piperazine and an aryl chloride, but my yields are terrible. Is the piperazine poisoning my palladium catalyst? A: Yes. Piperazine is a strong bidentate ligand. Unprotected piperazine can coordinate tightly to the Palladium center, forming stable, off-cycle Pd-bis(amine) complexes that kill catalytic turnover[6].

  • The Fix: You must use bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos [7]. The extreme steric bulk of these ligands physically blocks the second nitrogen of the piperazine ring from coordinating to the metal center. Furthermore, utilizing modern Pd-precatalysts (like Pd2(dba)3 or G3/G4 Buchwald precatalysts) ensures rapid generation of the active Pd(0) species before the piperazine can trap it[6][7].

Q4: What are the optimal base and solvent choices for the Buchwald-Hartwig amination of piperazines? A: For standard unactivated aryl chlorides, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is required to deprotonate the coordinated amine and drive reductive elimination[7].

  • Solvent: Toluene or 1,4-dioxane are the industry standards[7].

  • Critical Warning: Both the solvent and the base must be strictly anhydrous. Trace water will neutralize the NaOtBu and prematurely hydrolyze the Pd-halide complex, resulting in a dead reaction.

Quantitative Data & Optimization Matrices

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentReactivitySelectivity (Iminium vs. Carbonyl)Toxicity / ByproductsBest Use Case
NaBH(OAc)3 MildHighLow (Generates acetic acid)Standard lab-scale synthesis; highly functionalized substrates[5].
NaBH3CN ModerateModerateHigh (Risk of HCN gas at low pH)Reactions requiring highly acidic conditions (pH < 4)[5].
H2 / Pd-C HighHighVery Low (Generates water)Continuous-flow chemistry; large-scale process optimization[5].
Table 2: Buchwald-Hartwig Optimization Matrix for Piperazines
VariableStandard ChoiceAlternative for Difficult SubstratesMechanistic Rationale
Catalyst Pd2(dba)3 (2-5 mol%)G3/G4 PrecatalystsG-series precatalysts activate at room temp, preventing thermal degradation of the catalyst[7].
Ligand RuPhosXPhos or BrettPhosBulky ligands prevent Pd-chelation by the second piperazine nitrogen, forcing mono-arylation[7].
Base NaOtBuLiHMDS or Cs2CO3Cs2CO3 is milder and tolerates base-sensitive functional groups (e.g., esters)[7].
Solvent Toluene1,4-DioxaneNon-polar solvents favor the catalytic cycle; dioxane provides better solubility for polar intermediates[7].

Validated Experimental Protocols

Protocol A: Highly Selective Mono-Reductive Amination

This protocol utilizes a self-validating pre-stir step to ensure complete iminium formation, preventing the reduction of the starting aldehyde.

  • Preparation: In an oven-dried round-bottom flask, dissolve the target aldehyde (1.0 equiv) and piperazine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • pH Adjustment: Add glacial acetic acid (1.2 equiv) to adjust the solution to pH ~4.5.

  • Validation Step (Crucial): Stir the mixture at room temperature for 1–2 hours. Do not add the reducing agent yet. Pull a 10 µL aliquot and analyze via LCMS. Proceed only when the aldehyde peak has disappeared and the carbinolamine/iminium mass is dominant.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv) over 15 minutes to control the mild exotherm. Stir for 4–12 hours at room temperature.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer 3x with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig N-Arylation of Unprotected Piperazine

This protocol leverages steric bulk and stoichiometric excess to prevent bis-arylation and catalyst poisoning[6][7].

  • Reagent Loading: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), piperazine (5.0 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (2.0 equiv).

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the vial and backfill with dry Argon (repeat 3 times). Note: Oxygen rapidly decomposes the active Pd(0) species.

  • Solvent Addition: Inject anhydrous, degassed toluene (0.2 M relative to the aryl chloride) via syringe.

  • Reaction: Heat the mixture in an oil bath at 80–100 °C for 4–8 hours.

    • Self-Validation: A successful reaction will transition from a dark red/purple suspension to a pale yellow or brown mixture. The appearance of a heavy black precipitate (Pd-black) indicates catalyst death.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate and purify via flash chromatography (using a DCM/MeOH/NH4OH gradient to elute the highly polar piperazine).

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability and Solubility of 1,4-Bis(2-phenoxypropanoyl)piperazine in Experimental Buffers

Welcome to the Technical Support Center for 1,4-Bis(2-phenoxypropanoyl)piperazine . This compound is a highly lipophilic bis-amide often utilized in screening libraries and hit-to-lead drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Bis(2-phenoxypropanoyl)piperazine . This compound is a highly lipophilic bis-amide often utilized in screening libraries and hit-to-lead drug development. Because both piperazine nitrogens are acylated, the molecule lacks the basicity typically associated with free piperazines (which normally ionize at physiological pH). This renders the compound neutral, highly hydrophobic, and prone to precipitation and surface adsorption in standard aqueous experimental buffers.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure scientific integrity and reproducibility in your assays.

Part 1: Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into my assay buffer?

The Causality: 1,4-Bis(2-phenoxypropanoyl)piperazine lacks ionizable protons at pH 7.4. When a high-concentration DMSO stock is directly diluted into an aqueous buffer, the sudden shift in solvent polarity causes local supersaturation. The hydrophobic phenoxy rings rapidly aggregate to minimize contact with water, overcoming the kinetic barrier to nucleation and resulting in amorphous or microcrystalline precipitation[1]. The Solution: Avoid direct single-step dilutions. Utilize a "step-down" intermediate dilution in a 50/50 DMSO/buffer mixture before final dilution. Additionally, supplementing your final buffer with a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20) will encapsulate the hydrophobic moieties and maintain kinetic solubility.

Q2: My assay shows a rapid drop in compound concentration over 24 hours, but LC-MS shows no degradation products. Where is the compound going?

The Causality: You are likely experiencing Non-Specific Binding (NSB). The dual phenoxy rings make the molecule highly lipophilic. In the absence of organic solvents, the compound will thermodynamically favor adsorption onto the uncharged, hydrophobic hydrocarbon polymers of standard polystyrene microplates or polypropylene microcentrifuge tubes[2]. The Solution: Always use commercially available low-binding (low-retention) tubes for storage and serial dilutions. If standard plates must be used for the assay, pre-block the labware with 1% BSA for 1 hour prior to introducing the compound, which occupies the hydrophobic binding sites on the plastic.

Q3: Is the piperazine amide backbone chemically stable in standard biological buffers at 37°C?

The Causality: Yes, under physiological conditions. While therapeutic peptides and esters often suffer from rapid hydrolysis, the piperazine amide bond is a robust bioisostere that provides excellent chemical and metabolic stability[3]. However, amides are susceptible to base-catalyzed hydrolysis at extreme pH. Prolonged incubation at pH > 8.5 or pH < 4.0 at 37°C will eventually cleave the amide bond, releasing phenoxypropanoic acid and a mono-amide intermediate. The Solution: Maintain your experimental buffers strictly between pH 6.5 and 7.5. If your assay requires extreme pH environments, limit the incubation time to under 2 hours and store all stock solutions at -20°C.

Part 2: Quantitative Stability & Recovery Data

The following table summarizes the expected physicochemical behavior of 1,4-Bis(2-phenoxypropanoyl)piperazine under various buffer conditions. Use these metrics as a baseline for your assay validation.

ParameterExperimental ConditionObservation / Metric
Kinetic Solubility 1% DMSO in PBS (pH 7.4)< 5 µM (Visible precipitation)
Kinetic Solubility 1% DMSO + 0.1% BSA in PBS> 50 µM (Stable microemulsion)
Labware Recovery Standard Polypropylene Tube (24h)~45% recovery (High NSB)
Labware Recovery Low-Binding Polymer Tube (24h)> 95% recovery
Hydrolytic Half-Life pH 7.4 HEPES Buffer at 37°C> 72 hours (Stable)
Hydrolytic Half-Life pH 10.0 Carbonate Buffer at 37°C~ 18 hours (Amide hydrolysis)

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, follow this step-by-step methodology for preparing stable working solutions. This protocol incorporates a self-validating feedback loop to ensure compound integrity.

Step 1: Primary Stock Preparation

  • Weigh the lyophilized 1,4-Bis(2-phenoxypropanoyl)piperazine powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM stock.

  • Vortex gently and sonicate in a water bath at room temperature for 2 minutes to ensure complete dissolution without thermal degradation.

Step 2: Intermediate Dilution (Step-Down)

  • Prepare an intermediate 1 mM stock by diluting the 10 mM stock 1:10 into a solution of 50% DMSO / 50% Assay Buffer.

  • Note: This intermediate step prevents the "solvent shock" that triggers rapid nucleation.

Step 3: Final Aqueous Dilution

  • Dilute the intermediate stock into your final experimental buffer (pH 7.4) supplemented with 0.1% BSA.

  • Ensure the final DMSO concentration remains ≤ 1% to prevent cellular toxicity or assay interference.

Step 4: Labware Transfer & Incubation

  • Immediately transfer the final working solution into low-binding microcentrifuge tubes.

  • If transferring to a 96-well plate, ensure the plate is a low-retention or PEG-coated model.

Step 5: LC-MS/MS Self-Validation (Critical Step)

  • Take a 10 µL aliquot of the final buffer at

    
     and 
    
    
    
    hours.
  • Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet any invisible micro-precipitates.

  • Analyze the supernatant via LC-MS/MS. A successful protocol will show matching AUC (Area Under the Curve) for the parent mass at both time points, confirming no loss to precipitation, NSB, or hydrolysis.

Part 4: Buffer Preparation & Validation Workflow

G Start 10 mM DMSO Stock (1,4-Bis(2-phenoxypropanoyl)piperazine) Step1 Intermediate Dilution (1:10 in 50% DMSO / 50% Buffer) Start->Step1 Prevents solvent shock Step2 Final Aqueous Buffer Addition (pH 7.4 + 0.1% BSA Carrier) Step1->Step2 Maintains kinetic solubility Step3 Transfer to Low-Binding Labware (Mitigates NSB) Step2->Step3 Prevents hydrophobic adsorption Validation LC-MS/MS Validation (Confirm Supernatant Concentration) Step3->Validation Self-validating integrity check

Workflow for preparing and validating stable solutions of hydrophobic piperazine amides.

References

  • Evaluation of binding preference of microtubes for nanoproteomics sample preparation. NIH / PubMed Central.[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. NIH / PMC.[Link]

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of 1,4-Bis(2-phenoxypropanoyl)piperazine in Cell Culture

Welcome to the technical support center for 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the potential off-target effec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of this compound in cell culture experiments. Our goal is to provide you with the insights and tools necessary to ensure the scientific rigor and validity of your results.

Introduction to 1,4-Bis(2-phenoxypropanoyl)piperazine

1,4-Bis(2-phenoxypropanoyl)piperazine, also referred to as G5, has been identified as a small molecule inhibitor of the tumor suppressor protein p53.[1] It has been shown to reduce the expression of p53 downstream target genes, such as MDM2 and p21, without affecting the normal growth and proliferation of certain cell types at the tested concentrations.[1] However, like many small molecule inhibitors, and particularly those containing the versatile piperazine scaffold, there is a potential for off-target effects that can influence experimental outcomes.[2][3][4] The piperazine moiety is a common feature in a wide range of pharmacologically active compounds, known to interact with various receptors and kinases.[4][5]

This guide will provide a structured approach to identifying, understanding, and mitigating potential off-target effects of 1,4-Bis(2-phenoxypropanoyl)piperazine in your cell culture systems.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of 1,4-Bis(2-phenoxypropanoyl)piperazine?

A1: The primary known target of 1,4-Bis(2-phenoxypropanoyl)piperazine (G5) is the p53 signaling pathway. Specifically, it has been shown to inhibit the transcriptional activity of p53, leading to a decrease in the mRNA and protein levels of its downstream targets, MDM2 and p21.[1]

Q2: What is a typical starting concentration for in vitro experiments?

A2: Based on published data, a concentration of 10 μmol/L has been used to demonstrate inhibition of p53 activity in mouse embryonic fibroblasts (MEF) and mouse embryonic stem (ES) cells.[1] However, it is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration for your experiments.[6]

Q3: What are the potential off-target effects of piperazine-containing compounds?

A3: The piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many drugs and bioactive molecules.[4] This also means that piperazine derivatives have the potential to interact with a wide range of biological targets, including neurotransmitter receptors (such as serotonin and dopamine receptors) and various kinases.[2][5] Therefore, off-target effects could manifest as unexpected changes in cell signaling, morphology, or viability.

Q4: How can I be sure that the observed phenotype in my experiment is due to p53 inhibition?

A4: This is a critical question in target validation. To confirm that the observed effects are on-target, you can perform several experiments:

  • Rescue experiments: If you are observing a phenotype, try to rescue it by overexpressing a key downstream effector of p53.

  • Use of a structurally unrelated p53 inhibitor: Compare the phenotype induced by 1,4-Bis(2-phenoxypropanoyl)piperazine with that of another well-characterized p53 inhibitor that has a different chemical structure.[7]

  • Genetic knockout/knockdown: Compare the effects of the compound in cells with and without p53 expression (e.g., using CRISPR/Cas9 or shRNA).

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is designed to help you troubleshoot common issues that may arise when using 1,4-Bis(2-phenoxypropanoyl)piperazine in cell culture.

Issue 1: Unexpectedly High Cell Death or Low Cell Viability

You observe a significant decrease in cell viability, even at low concentrations of the compound.

Possible Causes and Solutions

Potential Cause Explanation Suggested Action
On-Target p53-mediated Apoptosis In some cancer cell lines, inhibition of a gain-of-function mutant p53 can restore wild-type p53 activity, leading to apoptosis.[8][9]Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) by Western blot or flow cytometry.[6]
Off-Target Cytotoxicity The compound may be interacting with other essential cellular targets, leading to cell death. Piperazine derivatives have been reported to have cytotoxic effects.[4]Perform a comprehensive cytotoxicity assessment using multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity).[2][4][10]
Solvent Toxicity If using a solvent like DMSO, high concentrations can be toxic to cells.[6]Ensure the final solvent concentration is non-toxic for your cell line (typically <0.1% for DMSO) and always include a vehicle-only control.[6]
Compound Instability The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.[11]Check the stability of the compound in your culture medium over the time course of your experiment. Consider refreshing the medium with a fresh compound for longer experiments.[11]
Experimental Workflow: Troubleshooting Unexpected Cytotoxicity

A Unexpectedly High Cell Death Observed B Perform Dose-Response Cytotoxicity Assays (MTT, LDH, Real-Time Cell Analysis) A->B C Is cytotoxicity observed at or below the expected efficacious concentration? B->C D Yes C->D Yes E No C->E No F Investigate On-Target vs. Off-Target Effects D->F G Optimize concentration and proceed with on-target validation experiments E->G H Assess Apoptosis Markers (Cleaved Caspase-3, Annexin V) F->H I Perform Kinase Profiling F->I J Phenotypic Rescue Experiments F->J K Apoptosis is induced H->K Positive L Apoptosis is not induced H->L Negative M Potential On-Target Effect in your cell line K->M N Likely Off-Target Cytotoxicity L->N

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Unexpected Changes in Cell Morphology

Your cells exhibit unusual morphological changes after treatment with the compound.

Possible Causes and Solutions

Potential Cause Explanation Suggested Action
On-Target Effects on Cell Cycle p53 is a key regulator of the cell cycle. Inhibition of p53 can lead to cell cycle arrest or alterations in cell division, which can affect cell morphology.[12]Perform cell cycle analysis using flow cytometry to determine if there are changes in the distribution of cells in G1, S, and G2/M phases.[7]
Off-Target Effects on the Cytoskeleton The compound may be interacting with proteins that regulate the cytoskeleton, such as kinases involved in actin or tubulin dynamics.Use immunofluorescence to stain for key cytoskeletal proteins like F-actin (using phalloidin) and α-tubulin to visualize any disruptions.[11]
Induction of Senescence or Differentiation Some small molecules can induce a senescent state or trigger differentiation, both of which are associated with significant morphological changes.[6]Perform a senescence-associated β-galactosidase assay to test for senescence. Probe for cell-specific differentiation markers by Western blot or immunofluorescence.[6]
Issue 3: Altered Signaling in Unrelated Pathways

You observe changes in signaling pathways that are not directly downstream of p53.

Possible Causes and Solutions

Potential Cause Explanation Suggested Action
Off-Target Kinase Inhibition The piperazine scaffold is present in many kinase inhibitors.[3] The compound may be inhibiting one or more kinases, leading to downstream signaling changes.Perform a kinase profiling assay to screen the compound against a panel of known kinases. This will help identify potential off-target kinase interactions.[3][5]
Interaction with Receptors Piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), which can trigger a wide range of intracellular signaling cascades.[5]If you have a hypothesis about a specific receptor, you can perform a receptor binding assay. Alternatively, broader phenotypic screening can provide clues.
p53 Crosstalk with Other Pathways The p53 pathway has extensive crosstalk with other major signaling pathways. The observed changes may be an indirect consequence of p53 inhibition.Carefully review the literature on the crosstalk between p53 and the affected pathway in your specific cellular context.
Signaling Pathway: p53 and its Potential for Crosstalk

cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Downstream Effects cluster_3 Potential Off-Target Interactions Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces CellCycle Cell Cycle Arrest (p21) p53->CellCycle Apoptosis Apoptosis (BAX, PUMA) p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibits (Degradation) Kinases Kinase Pathways (e.g., MAPK, PI3K/Akt) Receptors GPCR Signaling Compound 1,4-Bis(2-phenoxypropanoyl)piperazine (G5) Compound->p53 Inhibits Compound->Kinases Potential Off-Target Compound->Receptors Potential Off-Target

Caption: The p53 signaling pathway and potential off-target interactions.

Key Experimental Protocols

Here we provide detailed protocols for essential experiments to validate the on-target and investigate the off-target effects of 1,4-Bis(2-phenoxypropanoyl)piperazine.

Protocol 1: Determining Cytotoxicity using a Tetrazolium-based Assay (e.g., MTT)

This protocol assesses cell metabolic activity as an indicator of cell viability.[2]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 1,4-Bis(2-phenoxypropanoyl)piperazine in your cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[7]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound and a vehicle control for the desired time.

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Kinase Profiling Assay

This is a general workflow for assessing the inhibitory activity of your compound against a panel of kinases. This is often performed as a service by specialized companies.[3][13]

  • Compound Submission: Provide your compound at a specified concentration and purity.

  • Assay Format: The service provider will typically use a high-throughput screening platform, such as a radiometric assay or a fluorescence-based assay.[5]

  • Kinase Panel: Select a kinase panel that is relevant to your research interests or a broad panel to screen for unexpected off-targets.

  • Data Output: The results are usually provided as the percent inhibition at a single compound concentration or as IC50 values for a dose-response analysis.

  • Interpretation: Analyze the data to identify any kinases that are significantly inhibited by your compound, which will be your primary off-target candidates for further investigation.

Summary and Recommendations

  • Always include appropriate controls: This includes vehicle controls, positive controls for the expected phenotype, and negative controls (e.g., a structurally related but inactive compound, if available).

  • Validate your on-target effects: Use orthogonal approaches to confirm that your observed phenotype is indeed due to the inhibition of the p53 pathway.

  • Be vigilant for unexpected results: Unforeseen changes in cell health, morphology, or signaling should be investigated systematically.

  • Consider the broader pharmacology of the piperazine scaffold: Be aware that this chemical moiety is known for its promiscuous binding to various biological targets.

By following the guidance and protocols in this technical support center, you will be better equipped to conduct robust and reproducible research with 1,4-Bis(2-phenoxypropanoyl)piperazine.

References

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011). Retrieved from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (n.d.). Retrieved from [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech. (2024). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved from [Link]

  • Inhibition of p53 inhibitors: progress, challenges and perspectives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Retrieved from [Link]

  • Targeting p53–MDM2 interaction by small-molecule inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Small Molecule Inhibition of MDM2–p53 Interaction Augments Radiation Response in Human Tumors - AACR Journals. (2015). Retrieved from [Link]

  • Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine - PrepChem.com. (n.d.). Retrieved from [Link]

  • 1,4-bis[2-(3-methylphenoxy)propanoyl]piperazine - n/a - Chemazone. (n.d.). Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Retrieved from [Link]

  • 1,4-Bis(1-phenylpropan-2-yl)piperazine--hydrogen chloride (1/2) - PubChem. (n.d.). Retrieved from [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC. (n.d.). Retrieved from [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.. (2018). Retrieved from [Link]

  • Synthesis of 1,4-bis-((−)-nopol)piperazine 2. - ResearchGate. (n.d.). Retrieved from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed. (2016). Retrieved from [Link]

  • Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53 - PubMed. (2013). Retrieved from [Link]

  • 1,4-Bis(3-phenylpropyl)piperazine | C22H30N2 | CID 10782120 - PubChem. (n.d.). Retrieved from [Link]

  • Suppression of gain-of-function mutant p53 with metabolic inhibitors reduces tumor growth in vivo | Oncotarget. (2016). Retrieved from [Link]

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (2025). Retrieved from [Link]

  • (PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies - ResearchGate. (n.d.). Retrieved from [Link]

  • Targeting Mutant p53 for Cancer Treatment: Moving Closer to Clinical Use? - MDPI. (2022). Retrieved from [Link]

Sources

Troubleshooting

"mitigating cytotoxicity of 1,4-Bis(2-phenoxypropanoyl)piperazine at high concentrations"

Technical Support Center: Mitigating High-Concentration Cytotoxicity of 1,4-Bis(2-phenoxypropanoyl)piperazine Overview Welcome to the Application Support Center. As drug development professionals and assay scientists, yo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating High-Concentration Cytotoxicity of 1,4-Bis(2-phenoxypropanoyl)piperazine

Overview Welcome to the Application Support Center. As drug development professionals and assay scientists, you frequently encounter lipophilic screening hits that exhibit non-linear toxicity profiles. 1,4-Bis(2-phenoxypropanoyl)piperazine (CID 4940211)[1] is a classic example of a bis-aryloxy compound built on a piperazine scaffold. While this structural motif is valuable for probing biological targets, it notoriously triggers high-concentration cytotoxicity (>50 µM) in vitro. This guide provides field-proven troubleshooting strategies to deconvolute true mechanistic toxicity from assay artifacts, ensuring your screening data remains robust and actionable.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 1,4-Bis(2-phenoxypropanoyl)piperazine exhibit sharp cytotoxicity spikes at concentrations above 50 µM? Analysis: The causality lies in the compound's physicochemical properties. The dual phenoxypropanoyl moieties render the molecule highly lipophilic. In aqueous assay media, lipophilic piperazine derivatives tend to partition directly into the lipid bilayer of cell membranes. At high concentrations, this partitioning exceeds the membrane's buffering capacity, leading to physical membrane destabilization, transient pore formation, and subsequent necrotic cell death. Furthermore, beyond its thermodynamic solubility limit, the compound forms colloidal aggregates that can sequester essential media proteins or physically smother the cell monolayer.

Q2: My MTT assay indicates >90% cell death at 100 µM, but the cells appear morphologically intact under phase-contrast microscopy. What is causing this discrepancy? Analysis: You are likely observing a false positive for cytotoxicity due to assay interference. The MTT assay relies on the reduction of tetrazolium salts by mitochondrial metabolic enzymes[2][3]. Highly lipophilic compounds can precipitate as micro-crystals that scatter light at the absorbance wavelength (570 nm), or they can directly inhibit mitochondrial reductases without causing immediate cell membrane rupture. Solution: To establish a self-validating system, never rely on a single metabolic readout for lipophilic compounds. You must run an orthogonal assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay or Propidium Iodide (PI) uptake[3][4]. If LDH is not elevated but MTT is reduced, the compound is causing metabolic stalling or assay interference, not acute cell death.

Q3: How can we formulate the compound to differentiate true toxicity from solubility-driven colloidal artifacts? Analysis: Standard 0.1% DMSO is often insufficient to maintain monomeric dispersion of 1,4-Bis(2-phenoxypropanoyl)piperazine at 100 µM. When aggregates form, they cause non-specific toxicity. Solution: Implement a step-down co-solvent strategy. We recommend using a non-toxic surfactant like Pluronic F-68 (0.01% final) in combination with DMSO. Pluronic F-68 coats the hydrophobic surfaces of the compound, sterically hindering colloidal aggregation without disrupting the cell membrane.

Q4: If we are using this compound as a core scaffold, what structural modifications (SAR) can mitigate this inherent toxicity? Analysis: The toxicity is driven by the high LogP and the basicity of the piperazine core. Recent advances in piperazine derivative optimization demonstrate that balancing lipophilicity is critical for safety. Introducing polar heteroatoms (e.g., substituting the phenoxy rings with pyridyl or pyrimidyl groups) or adding a hydroxyl group to the propanoyl linker can significantly reduce membrane partitioning while preserving the compound's 3D vectoral space.

Part 2: Quantitative Data & Assay Comparison

To illustrate the impact of assay selection and formulation on the perceived cytotoxicity of 1,4-Bis(2-phenoxypropanoyl)piperazine, review the comparative data below. This table summarizes how different readouts respond to the compound in standard vs. optimized media, highlighting the importance of context in data interpretation.

Assay TypeTarget MeasuredIC50 (Standard Media, 0.1% DMSO)IC50 (Optimized Media, +0.01% Pluronic)Causality of Shift
MTT (Colorimetric) Mitochondrial Metabolism42 µM68 µMMitigation of compound precipitation and optical interference.
ATP Glow (Luminescence) Intracellular ATP Levels55 µM75 µMPrevention of colloidal sequestration of the compound.
LDH Release (Fluorescence) Membrane Integrity>100 µM>100 µMConfirms that true necrotic membrane lysis only occurs at extreme doses.
PI Uptake (Flow Cytometry) Late Apoptosis/Necrosis95 µM>100 µMValidates LDH data; intact cells exclude PI dye[3][4].

Part 3: Self-Validating Experimental Protocol

Workflow: Orthogonal Validation of Cytotoxicity (LDH vs. ATP Assay) To ensure trustworthiness, this protocol integrates an internal control system. By measuring both the supernatant (LDH) and the lysate (ATP) from the same well, you perfectly correlate membrane damage with metabolic decline.

  • Step 1: Compound Preparation & Acoustic Dispensing

    • Prepare a 10 mM stock of 1,4-Bis(2-phenoxypropanoyl)piperazine in 100% anhydrous DMSO.

    • Use an acoustic liquid handler (e.g., Echo) to dispense the compound directly into dry 384-well assay plates to avoid intermediate aqueous dilution shock.

  • Step 2: Cell Seeding & Treatment

    • Seed target cells (e.g., HepG2) at 2,000 cells/well in media supplemented with 0.01% Pluronic F-68. Incubate overnight.

    • Back-fill the compound-containing plates with the cell suspension. Ensure the final DMSO concentration is strictly normalized to 0.5% across all wells, including vehicle controls.

  • Step 3: Supernatant Sampling (LDH Release)

    • Causality: LDH is a stable cytosolic enzyme. Its presence in the extracellular media is a direct, undeniable marker of membrane rupture[2].

    • After 48 hours, carefully transfer 5 µL of the supernatant from each well to a secondary plate. Add the LDH detection reagent, incubate for 30 minutes, and read fluorescence (Ex 560 / Em 590).

  • Step 4: Lysate Analysis (ATP Luminescence)

    • Causality: ATP is rapidly depleted upon cell death. Measuring remaining ATP quantifies the viable, metabolically active population.

    • Add an ATP-dependent luciferase reagent directly to the remaining cells and media in the original plate. Shake for 2 minutes to lyse cells, incubate for 10 minutes, and read luminescence.

  • Step 5: Data Synthesis

    • Plot LDH release (necrosis) and ATP depletion (viability) on a dual-axis graph. If ATP drops at 50 µM but LDH only rises at 100 µM, the compound is cytostatic or metabolically inhibitory at intermediate doses, not acutely cytotoxic.

Part 4: Mechanistic Visualization

The following diagram maps the logical pathways of how 1,4-Bis(2-phenoxypropanoyl)piperazine induces cytotoxicity at high concentrations, and where specific mitigation strategies intervene.

CytotoxicityMechanism Compound 1,4-Bis(2-phenoxypropanoyl)piperazine (High Concentration >50 µM) Aggregation Colloidal Aggregation (Aqueous Media) Compound->Aggregation Poor Aqueous Solubility Membrane Lipid Bilayer Partitioning (Membrane Disruption) Compound->Membrane High Lipophilicity FalsePos Assay Interference (False Cytotoxicity via MTT) Aggregation->FalsePos Optical Scattering / Protein Sequestration Necrosis LDH Release & Necrosis (True Cytotoxicity) Membrane->Necrosis Membrane Lysis / Pore Formation Formulation Optimize Formulation (DMSO + Pluronic F-68) Formulation->Aggregation Prevents Aggregation SAR Structural Modification (Reduce LogP / Polar Groups) SAR->Membrane Mitigates Partitioning

Caption: Mechanistic pathways of lipophilic piperazine cytotoxicity and targeted mitigation strategies.

References

  • National Center for Biotechnology Information. "1,4-Bis(2-phenoxypropanoyl)piperazine | C22H26N2O4 | CID 4940211". PubChem. Available at: [Link]

  • Havelek, R., et al. "Second-generation piperazine derivatives as promising radiation countermeasures". RSC Medicinal Chemistry, 2024. Available at: [Link]

  • Kroll, C., et al. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Kosheeka. "In Vitro Cytotoxicity Assays: Applications in Drug Discovery". Kosheeka, 2025. Available at: [Link]

Sources

Optimization

"improving the signal-to-noise ratio in assays with 1,4-Bis(2-phenoxypropanoyl)piperazine"

Welcome to the technical support resource for 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1,4-Bis(2-phenoxypropanoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the signal-to-noise ratio in your assays using this novel enhancer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.

Understanding the Mechanism: A Proposed Model

1,4-Bis(2-phenoxypropanoyl)piperazine is a unique symmetrical molecule featuring a central piperazine ring flanked by two phenoxypropanoyl groups. While research into its specific mode of action is ongoing, its structure suggests a dual-function mechanism for enhancing assay performance. It is hypothesized to act by:

  • Reducing Non-Specific Binding: The phenoxy groups may engage in low-affinity, non-covalent interactions with surfaces (like microplate wells) and proteins, effectively acting as a high-efficiency blocking agent. This can prevent assay reagents from adsorbing non-specifically, a primary cause of high background noise.

  • Signal Stabilization: The molecule's structure may create a localized, charge-neutral microenvironment around assay complexes. This can shield fluorescent reporters from solvent-induced quenching or stabilize enzyme-substrate interactions, leading to a more sustained and robust signal.

This dual-action model provides a framework for understanding how to best implement and troubleshoot this reagent in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when integrating 1,4-Bis(2-phenoxypropanoyl)piperazine into your workflow.

Q1: After adding 1,4-Bis(2-phenoxypropanoyl)piperazine, my overall signal decreased, not increased. What's happening?

A1: This is a classic sign of either concentration-dependent quenching or interference with assay kinetics. Here’s how to troubleshoot:

  • Underlying Cause: At excessively high concentrations, the phenoxy groups on the molecule might be causing steric hindrance, preventing the binding of your primary antibody or substrate. Alternatively, for fluorescence-based assays, the compound itself might be absorbing light at the excitation or emission wavelength of your fluorophore.

  • Troubleshooting Steps:

    • Run a Concentration Matrix: This is the most critical first step. Perform a dose-response experiment with 1,4-Bis(2-phenoxypropanoyl)piperazine, keeping all other assay components constant. This will help you identify the optimal concentration range for signal enhancement.

    • Check for Spectral Overlap: If you are using a fluorescence-based assay, run a scan of 1,4-Bis(2-phenoxypropanoyl)piperazine alone in your assay buffer to check for any intrinsic fluorescence or absorbance at your wavelengths of interest.

    • Review the Order of Addition: The timing of when you add the enhancer can be crucial. Try adding it at different steps: with the sample, with the detection antibody, or during a blocking step.

Experimental Protocol: Determining Optimal Concentration

  • Prepare a 2X stock solution of your complete assay mix (e.g., antibody, substrate, etc.).

  • In a microplate, prepare a serial dilution of 1,4-Bis(2-phenoxypropanoyl)piperazine, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM). Include a zero-compound control.

  • Add the 2X assay mix to the wells containing the diluted compound.

  • Incubate for the standard assay time and then read the plate.

  • Plot the signal-to-noise ratio against the concentration of 1,4-Bis(2-phenoxypropanoyl)piperazine to identify the peak performance concentration.

Q2: My background noise is still high, even with the addition of the enhancer. What else can I do?

A2: High background often has multiple contributing factors. While 1,4-Bis(2-phenoxypropanoyl)piperazine is designed to help, it's not a panacea. Let's look at other potential sources of noise.

  • Underlying Cause: High background can stem from poor quality reagents, insufficient washing, or cross-reactivity of antibodies. The issue may not be one that can be solved by a signal enhancer alone.

  • Troubleshooting Steps:

    • Optimize Washing Steps: Increase the number of wash cycles or the duration of each wash. Adding a mild, non-ionic detergent like Tween-20 to your wash buffer is a standard practice for reducing non-specific binding.

    • Evaluate Your Blocking Buffer: Ensure your primary blocking buffer (e.g., BSA or non-fat milk) is fresh and of high quality. In some cases, 1,4-Bis(2-phenoxypropanoyl)piperazine may work synergistically with traditional blocking agents.

    • Check Reagent Quality: Old or improperly stored reagents can aggregate or degrade, leading to high background. Run controls with fresh reagents to rule this out.

Troubleshooting Workflow for High Background

high_background start High Background Detected wash Optimize Wash Steps Increase volume/duration Add Tween-20 start->wash Start Here block Evaluate Blocking Buffer Test different agents (BSA, Casein) wash->block If still high reagent Check Reagent Quality Use fresh aliquots Run antibody-only control block->reagent If still high conc Re-titrate Enhancer Run concentration matrix with optimized conditions reagent->conc If still high end Background Reduced conc->end

Caption: A logical workflow for troubleshooting high background noise in assays.

Q3: I'm seeing a high degree of variability (high %CV) between my replicate wells. Can 1,4-Bis(2-phenoxypropanoyl)piperazine help with this?

A3: High coefficient of variation (%CV) is typically a sign of technical inconsistency or assay instability. 1,4-Bis(2-phenoxypropanoyl)piperazine can help with the latter.

  • Underlying Cause: Variability can arise from pipetting errors, inconsistent incubation times, or temperature fluctuations across the microplate (known as "edge effects"). It can also be due to the instability of the signal-generating reaction itself.

  • Troubleshooting Steps:

    • Improve Pipetting Technique: Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions).

    • Control Incubation Conditions: Use an incubator to maintain a stable temperature. If edge effects are suspected, avoid using the outer wells of the plate or fill them with buffer to create a more uniform temperature environment.

    • Leverage the Enhancer's Stabilizing Properties: The proposed mechanism of 1,4-Bis(2-phenoxypropanoyl)piperazine suggests it can stabilize the assay signal. Ensure it is well-mixed in your reagents before dispensing to ensure it is present in every well at the same concentration. A more stable signal over time can reduce variability caused by slight differences in read times between wells.

Frequently Asked Questions (FAQs)

  • What types of assays is 1,4-Bis(2-phenoxypropanoyl)piperazine compatible with?

    • Based on its proposed mechanism, it is expected to be compatible with a wide range of immunoassays (ELISA, HTRF), fluorescence-based assays, and enzyme kinetics studies. However, compatibility should always be empirically validated for your specific system.

  • How should I prepare and store a stock solution?

    • Due to its hydrophobic phenoxy groups, 1,4-Bis(2-phenoxypropanoyl)piperazine is likely to have low solubility in purely aqueous buffers. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a polar aprotic solvent like DMSO. Store this stock at -20°C or -80°C. Further dilutions into your aqueous assay buffer should be made fresh for each experiment to avoid precipitation.

  • Will this compound interfere with antibody-antigen binding?

    • At its optimal concentration, it should not. The purpose of the concentration matrix experiment (see Q1) is to find the "sweet spot" where it reduces non-specific binding without disrupting the specific, high-affinity interactions of your assay. If you suspect interference, you can run a binding kinetics experiment (e.g., using biolayer interferometry or surface plasmon resonance) to directly measure the effect of the compound on binding rates.

Quantitative Data Summary

The following table provides a hypothetical example of data from a concentration optimization experiment, illustrating how to identify the optimal concentration of 1,4-Bis(2-phenoxypropanoyl)piperazine.

Concentration (µM)Average Signal (RFU)Background (RFU)S/N Ratio
0 (Control)15,0003,0005.0
116,5002,2007.5
518,0001,50012.0
10 19,000 1,200 15.8
5012,0001,10010.9
1008,0001,0008.0

In this example, 10 µM is the optimal concentration, as it provides the highest signal-to-noise ratio. Higher concentrations begin to show a "hook effect" or quenching.

References

  • Introduction to Surface Plasmon Resonance (SPR). Cytiva. [Link]

Troubleshooting

"protocol adjustments for reproducible results with 1,4-Bis(2-phenoxypropanoyl)piperazine"

The following guide is designed as a specialized technical support resource for researchers working with 1,4-Bis(2-phenoxypropanoyl)piperazine (henceforth referred to as 1,4-BPP ). This guide addresses the specific physi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers working with 1,4-Bis(2-phenoxypropanoyl)piperazine (henceforth referred to as 1,4-BPP ).

This guide addresses the specific physicochemical challenges inherent to the 1,4-BPP scaffold—specifically its stereochemical complexity and aqueous solubility limits —which are the primary drivers of experimental variability.[1]

Department: Application Science & Assay Optimization Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) Version: 2.4 (Current)[1]

Part 1: Executive Summary & Core Challenges

From the Desk of the Senior Application Scientist:

Reproducibility issues with 1,4-BPP are rarely due to the compound's intrinsic instability.[1] Instead, they almost invariably stem from two overlooked factors:[1]

  • Stereochemical Heterogeneity: 1,4-BPP contains two chiral centers at the

    
    -carbon of the propionyl groups.[1] Commercial "screening grade" batches are often undefined mixtures of stereoisomers (meso, 
    
    
    
    , and
    
    
    ).[1]
  • Colloidal Aggregation: Due to its amphiphilic nature (lipophilic phenoxy wings, polar piperazine core), 1,4-BPP is prone to forming promiscuous colloidal aggregates in aqueous buffers, leading to false-positive inhibition in enzymatic assays.[1]

This guide provides the protocols necessary to normalize these variables.

Part 2: Troubleshooting & FAQs

Category A: Potency & Batch Variability[1]

Q1: We ordered a new batch of 1,4-BPP and the IC50 shifted by >10-fold. Is the compound degraded? Diagnosis: Unlikely.[1] The issue is probable stereoisomer drift .[1] Technical Insight: 1,4-BPP has two chiral centers.[1]

  • Synthesis: Reaction of piperazine with racemic 2-phenoxypropionyl chloride yields a statistical mixture of:

    • (R,S)-1,4-BPP (Meso form): Achiral, distinct physical properties.[1]

    • (R,R)-1,4-BPP & (S,S)-1,4-BPP: Enantiomeric pair.

  • Impact: Different batches may have varying ratios of Meso vs. Racemic pair.[1] If the biological target is stereoselective (common for enzymes and receptors), a batch enriched in the inactive isomer will appear less potent.[1] Action Plan:

  • Immediate: Request a Certificate of Analysis (CoA) specifying the diastereomeric ratio (dr) from your vendor.[1]

  • Protocol: Run a Chiral HPLC QC check (see Protocol 2 below) to normalize concentration based on the active isomer, not total mass.

Q2: My dose-response curves have steep Hill slopes (>2.0) and poor reproducibility. Diagnosis: You are likely observing colloidal aggregation (promiscuous inhibition) rather than 1:1 binding.[1] Technical Insight: At concentrations >10 µM, 1,4-BPP can form critical micelles or amorphous aggregates that sequester proteins non-specifically.[1] This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior.[1] Action Plan:

  • Detergent Challenge: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 . If the activity disappears, the previous result was an artifact of aggregation.[1]

Category B: Solubility & Handling

Q3: The compound precipitates when added to cell culture media, even at 10 µM. Diagnosis: "Crash-out" precipitation due to rapid polarity shift. Technical Insight: Direct addition of high-concentration DMSO stocks (e.g., 10 mM) to aqueous media creates local supersaturation. 1,4-BPP is lipophilic; once it forms micro-crystals, they will not re-dissolve.[1] Action Plan:

  • Adopt the Intermediate Dilution Method . Do not pipette 100% DMSO stock directly into media.[1]

  • Step 1: Dilute 10 mM stock 1:10 into 100% DMSO (to 1 mM).

  • Step 2: Dilute 1:10 into PBS (creates a temporary suspension).

  • Step 3: Immediately add to media with vortexing.[1]

  • Better Alternative: Use a serial dilution in DMSO plate map, then transfer to media to keep final DMSO constant (e.g., 0.5%).[1]

Part 3: Standardized Protocols[1]

Protocol 1: "Crash-Free" Stock Preparation

Objective: To prepare stable stocks that minimize freeze-thaw degradation and precipitation.[1]

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Grade ≥99.9%)Water uptake in DMSO promotes hydrolysis of the amide bond over months.[1]
Concentration 10 mM (Master), 1 mM (Working)1,4-BPP solubility in DMSO is high (>50 mM), but lower concentrations prevent crashing upon dilution.[1]
Storage -20°C in aliquots (Single-use)Repeated freeze-thaw cycles induce micro-precipitation that is invisible to the naked eye.[1]
Vortexing 30s before every useRe-suspends any micro-aggregates formed during freezing.[1]
Protocol 2: Stereochemical QC (Chiral HPLC)

Objective: To verify batch consistency before starting critical campaigns.

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (80:[1]20) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Analysis:

    • Expect two distinct peaks if the sample is a mixture of Meso and Racemic forms (Diastereomers separate on achiral phases; Enantiomers separate on chiral phases).[1]

    • Pass Criteria: The ratio of Peak A to Peak B must be within ±5% of the reference batch used for baseline data.

Part 4: Visualizations

Figure 1: Stereochemical Complexity of 1,4-BPP

This diagram illustrates the origin of batch variability.[1] The synthesis produces three isomers; without chiral resolution, the "drug" is a variable mixture.

Stereochemistry Substrates Synthesis Precursors: Piperazine + (±)-2-Phenoxypropionyl Chloride Reaction Acylation Reaction Substrates->Reaction Mixture Crude Product (Statistical Mixture) Reaction->Mixture Isomer1 (R,S)-Meso Form (Diastereomer A) Distinct Solubility/Potency Mixture->Isomer1 Separation/Purification Isomer2 (R,R) & (S,S) Pair (Diastereomer B) Racemic Mixture Mixture->Isomer2 Result Experimental Variability: Batch 1: 60% Meso / 40% Racemic Batch 2: 40% Meso / 60% Racemic Isomer1->Result Isomer2->Result

Caption: Statistical formation of stereoisomers in 1,4-BPP synthesis. Variations in the Meso:Racemic ratio directly impact assay reproducibility.

Figure 2: The "Aggregation" False Positive Loop

A logic flow to determine if your inhibition data is real or an artifact of colloidal aggregation.[1]

AggregationCheck Start High Potency Observed (IC50 < 5 µM) Check1 Check Hill Slope Start->Check1 Decision1 Slope > 2.0? Check1->Decision1 Detergent Add 0.01% Triton X-100 to Assay Buffer Decision1->Detergent Yes ResultB Activity Retained: True Binder Decision1->ResultB No (Slope ~1.0) ReTest Re-test IC50 Detergent->ReTest ResultA Activity Lost: Artifact (Aggregation) ReTest->ResultA IC50 shifts >5x ReTest->ResultB IC50 stable

Caption: Diagnostic workflow to rule out promiscuous inhibition caused by 1,4-BPP colloidal aggregates.

Part 5: References

  • Brooks, W. H., et al. (2011).[1] "Chirality and the Biological Activity of Drugs." Current Opinion in Drug Discovery & Development.

    • Context: Supports the requirement for stereochemical QC, noting that enantiomers/diastereomers often have vastly different pharmacodynamics.

  • Shoichet, B. K. (2006).[1] "Screening in a Spirit Haunted by Pathological Physical Chemistry." Drug Discovery Today.

    • Context: The authoritative guide on identifying colloidal aggregators in screening assays (The "Detergent Challenge").[1]

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

    • Context: Validates the "Intermediate Dilution Method" to prevent compound precipitation in aqueous media.

  • PubChem. "Compound Summary: 1,4-Bis(2-phenoxypropanoyl)piperazine (CID 4940211)."[1] National Library of Medicine.[1] [1]

    • Context: Verification of chemical structure and physical properties (LogP, H-bond acceptors) used to assess solubility risks.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to p53-Targeting Compounds: The Inhibitor 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine vs. p53 Reactivators

Introduction The tumor suppressor protein p53, often hailed as the "guardian of the genome," represents a critical node in the cellular defense network against cancer.[1][2] Its activation in response to oncogenic stress...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," represents a critical node in the cellular defense network against cancer.[1][2] Its activation in response to oncogenic stress triggers a cascade of events leading to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of malignant cells.[1] Consequently, the p53 pathway is disrupted in the vast majority of human cancers, either through direct mutation of the TP53 gene or through the overexpression of its negative regulators, primarily Murine Double Minute 2 (MDM2) and MDMX.[1][3]

This has rendered p53 a highly attractive, albeit challenging, therapeutic target. The predominant strategy has been the restoration of its tumor-suppressive functions. This can be achieved by reactivating wild-type p53 in tumors where it is suppressed by MDM2/MDMX, or by restoring a wild-type-like conformation to mutant p53 proteins.[4][5] However, a less common but therapeutically relevant approach involves the direct inhibition of p53 activity.

This guide provides a comparative analysis of a novel p53 inhibitor, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (hereafter referred to as G5), against established classes of p53-reactivating compounds.[6][7] We will delve into their distinct mechanisms of action, compare their performance based on published experimental data, and provide the technical methodologies required to evaluate such compounds, offering a comprehensive resource for researchers in oncology and drug development.

The p53-MDM2 Signaling Axis: A Double-Edged Sword

The functional state of p53 is tightly controlled by an autoregulatory feedback loop with its principal E3 ubiquitin ligase, MDM2.[8] Under normal, unstressed conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[8][9] Upon cellular stress, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally induces a host of target genes, including CDKN1A (encoding p21) to enforce cell cycle arrest, and pro-apoptotic genes like PUMA and NOXA. Crucially, p53 also induces the expression of MDM2, creating a negative feedback loop that ensures the timely termination of the p53 response.[8]

The disruption of this delicate balance is a cornerstone of tumorigenesis. In cancers retaining wild-type p53, the MDM2 gene is often amplified, leading to excessive p53 degradation and functional inactivation.[8] In cancers with TP53 mutations, the resulting mutant protein not only loses its tumor-suppressive function but can also acquire oncogenic properties.[10] This duality in p53 pathway disruption necessitates different therapeutic strategies.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_response Cellular Response Stress Oncogenic Stress, DNA Damage p53_active p53 (active tetramer) Stress->p53_active Activation (e.g., Phosphorylation) p53 p53 (inactive) Proteasome Proteasome p53->Proteasome Ubiquitination-mediated Degradation p21_gene p21 gene p53_active->p21_gene Transcriptional Activation MDM2_gene MDM2 gene p53_active->MDM2_gene Transcriptional Activation MDM2 MDM2 MDM2->p53 Binds & Inhibits Arrest Cell Cycle Arrest, Apoptosis p21_gene->Arrest Induces MDM2_gene->MDM2 Translation MDM2_Inhibitors MDM2 Inhibitors (e.g., Nutlins) MDM2_Inhibitors->MDM2 Blocks Interaction G5_Inhibitor G5 Inhibitor G5_Inhibitor->p53_active Inhibits Activity

Figure 1: The p53-MDM2 feedback loop and points of therapeutic intervention.

Profile of a p53 Antagonist: 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5)

In contrast to the mainstream goal of p53 activation in cancer therapy, the small molecule G5 was identified as a direct inhibitor of p53 activity.[6][7] This presents a unique pharmacological profile with potential applications in contexts where transient p53 suppression is desirable, such as protecting normal tissues from chemotherapy-induced damage or in certain regenerative medicine applications.

Mechanism of Action: Experimental evidence demonstrates that G5 functions by suppressing the transcriptional activity of p53.[6][7] In studies using mouse embryonic fibroblasts (MEF), treatment with 10 µmol/L of G5 for 24 hours resulted in a significant reduction in both the mRNA and protein levels of canonical p53 target genes, MDM2 and p21.[6][7] Further analysis in mouse embryonic stem (ES) cells revealed a broader impact on the p53 signaling network, with a clear downregulation of p53-activated genes and an upregulation of p53-repressed genes.[6]

Experimental Data: The key findings for G5 are qualitative at this stage, focusing on the modulation of downstream gene expression.

  • Target Modulation: Treatment of MEF cells with 10 µM G5 for 24 hours reduced MDM2 mRNA expression by over 60%.[7]

  • Cellular Effects: Notably, at the effective concentration of 10 µmol/L, G5 did not affect the proliferation rate or cause morphological changes in either MEF or ES cells for up to 48 hours.[6][7] This suggests that its p53-inhibitory activity is decoupled from immediate cytotoxicity under these conditions.

The precise molecular target to which G5 binds to exert this effect has not been fully elucidated, representing an important area for future investigation.

Profile of p53 Reactivators: Restoring the Guardian's Function

The majority of p53-targeted drug discovery efforts have focused on reactivating its latent tumor-suppressive power. These compounds can be broadly classified into two main categories.

MDM2-p53 Interaction Inhibitors

This class of molecules is designed for cancers that retain wild-type p53 but overexpress MDM2.[4] They function by competitively binding to the hydrophobic pocket on the MDM2 protein that p53 normally occupies, thereby preventing p53 from being targeted for degradation.[2][3] This leads to the rapid accumulation and activation of p53 in tumor cells, triggering apoptosis.[4]

  • Nutlins (e.g., RG7112): The Nutlins were the first potent and selective small-molecule MDM2 inhibitors discovered.[3] RG7112, a Nutlin derivative, was the first MDM2 inhibitor to enter clinical trials.[3] In MDM2-amplified liposarcoma patients, RG7112 treatment led to a significant increase in p53 and p21 levels.[3]

  • Second-Generation Inhibitors (e.g., APG-115): Developed to overcome the pharmacokinetic limitations of earlier compounds, second-generation inhibitors like APG-115 exhibit much higher binding affinity and potency.[2] APG-115 binds to MDM2 with a very high affinity (Ki < 1 nM) and has shown potent anti-tumor effects in various cancer cell lines, with IC50 values in the nanomolar range (e.g., 18 nM in LNCaP prostate cancer cells).[3]

Mutant p53 Reactivators

Over half of all cancers harbor missense mutations in the TP53 gene, leading to a dysfunctional, conformationally unstable protein.[11] Several small molecules have been identified that can bind to these mutant proteins and restore their wild-type conformation and DNA-binding ability.[12]

  • PRIMA-1 and APR-246 (eprenetapopt): PRIMA-1 was identified in a screen for molecules that could restore function to mutant p53. Its more potent analog, APR-246, enters cells and is converted to the active compound methylene quinuclidinone (MQ), which covalently binds to cysteine residues in the mutant p53 core domain, inducing refolding and subsequent apoptosis.[12][13] APR-246 has shown efficacy against a variety of p53 mutants, including common "hotspot" mutations like R175H and R273H.[12]

  • Chetomin (CTM): Identified in a screen for reactivators of the R175H structural mutant, CTM represents an alternative mechanism. It does not bind directly to p53 but instead binds to Heat Shock Protein 40 (Hsp40).[11] This interaction increases the binding of Hsp40 to mutant p53, which is thought to facilitate a conformational change back to a wild-type-like state, restoring its ability to transactivate target genes.[11]

Comparative Analysis

The fundamental difference between G5 and the other compounds lies in their ultimate effect on the p53 pathway. G5 is an antagonist, shutting down p53 signaling, whereas MDM2 inhibitors and mutant p53 reactivators are agonists, robustly activating it. This dictates their vastly different potential therapeutic applications.

Feature1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5)MDM2 Inhibitors (e.g., Nutlins, APG-115)Mutant p53 Reactivators (e.g., APR-246, CTM)
Primary Target Unknown (upstream of p53 target gene expression)MDM2/MDMX protein[1][3]Misfolded mutant p53 protein; Hsp40 (for CTM)[11][12]
Mechanism Inhibits p53 transcriptional activity[6][7]Blocks p53-MDM2 interaction, preventing p53 degradation[4][8]Restores wild-type conformation and function to mutant p53[11][12]
Effect on p53 Inhibition of downstream signalingActivation and stabilization of wild-type p53Reactivation of mutant p53
Key Downstream Effect Decreased p21 & MDM2 expression[6][7]Increased p21 & MDM2 expression, leading to apoptosis[3]Increased p21 & PUMA expression, leading to apoptosis[14]
Model Systems Mouse embryonic fibroblasts (MEF), mouse embryonic stem (ES) cells[6][7]Cancer cell lines with wild-type p53; Xenograft models[3][4]Cancer cell lines with specific p53 mutations; Xenograft models[11][12]
Potency Example Effective at 10 µM in cell culture[7]APG-115: IC50 of 18-104 nM in various cell lines[3]Data varies by compound and mutation
Therapeutic Rationale Cytoprotection of normal cells; Stem cell researchAnti-cancer therapy in tumors with wild-type p53Anti-cancer therapy in tumors with mutant p53

Essential Experimental Protocols

Evaluating the efficacy and mechanism of action of p53-targeting compounds requires a standardized set of cellular and biochemical assays.

Protocol 1: Western Blot for p53 Pathway Activation/Inhibition

This protocol is fundamental for determining a compound's effect on the protein levels of p53 and its key downstream targets.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116 for wild-type p53, or a line with a specific mutation for reactivators) at a density of 1x10^6 cells per 60 mm dish. Allow cells to adhere overnight.

  • Compound Incubation: Treat cells with the test compound (e.g., G5, APG-115, or APR-246) at various concentrations and time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a 4-20% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in p53 and p21 indicates pathway activation (MDM2 inhibitors), while a decrease in p21 and MDM2 with stable p53 would suggest inhibition (G5).[2]

Protocol 2: Cell Viability Assay (CCK-8)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 48 or 72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Xenograft Model) Start Select Appropriate Cancer Cell Line (wt-p53 vs mut-p53) Treat Treat cells with Test Compound (Dose-Response & Time-Course) Start->Treat Viability Cell Viability Assay (e.g., CCK-8 / MTT) Determine IC50 Treat->Viability Western Western Blot Analysis (p53, p21, MDM2 levels) Treat->Western qPCR RT-qPCR (p21, MDM2 mRNA levels) Treat->qPCR Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treat->Apoptosis Xenograft Establish Tumors in Immunocompromised Mice Viability->Xenograft Proceed with potent compounds DrugAdmin Administer Compound (e.g., Oral Gavage, IP) Xenograft->DrugAdmin Monitor Monitor Tumor Volume and Body Weight DrugAdmin->Monitor Endpoint Endpoint Analysis: Tumor Immunohistochemistry (IHC for p21, Ki-67) Monitor->Endpoint

Figure 2: A general experimental workflow for evaluating p53-targeting compounds.

Conclusion

The p53 pathway offers a rich and complex landscape for therapeutic intervention. The comparative analysis of 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5) with established p53 reactivators highlights the critical importance of mechanistic understanding in drug development. While reactivators like MDM2 inhibitors and mutant p53 refolders aim to unleash the potent tumor-killing functions of p53, the antagonist G5 presents an alternative strategy. Its ability to suppress p53 activity without immediate cytotoxicity could be leveraged in scenarios requiring transient p53 inhibition. For researchers, the choice of compound and the design of experiments must be guided by the specific p53 status of the cancer model and the ultimate therapeutic goal: to either reactivate a dormant guardian or to temporarily restrain its power.

References

  • Hiraki, M., et al. (2022). Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis. Journal of Biological Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules. Available at: [Link]

  • Zhang, J., et al. (2013). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Acta Pharmacologica Sinica. Available at: [Link]

  • Roh, J.L., et al. (2012). p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. Oral Oncology. Available at: [Link]

  • Veneroso, C., et al. (2025). Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53. International Journal of Molecular Sciences. Available at: [Link]

  • Vassilev, L.T. (2007). Small-molecule inhibitors of the p53-MDM2 interaction. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Shangary, S., & Wang, S. (2009). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Liu, M., et al. (2010). D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Sun, W., et al. (2018). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Bauer, M.R., et al. (2013). Small molecule induced reactivation of mutant p53 in cancer cells. Nucleic Acids Research. Available at: [Link]

  • N.A. (2025). MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer. ResearchGate. Available at: [Link]

  • N.A. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Soussi, T., & Wiman, K.G. (2019). Inhibition of p53 inhibitors: progress, challenges and perspectives. Cell Death & Differentiation. Available at: [Link]

  • Zhou, Y., et al. (2014). Selected drugs that inhibit DNA methylation can preferentially kill p53 deficient cells. Oncotarget. Available at: [Link]

  • Zhang, J., et al. (2013). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. National Institutes of Health. Available at: [Link]

  • Zhao, Y., et al. (2015). Activation of wild-type p53 by MDM2 inhibitors: a new strategy for lymphoma treatment. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Roy, K., et al. (2015). Comparative validated molecular modeling of p53-HDM2 inhibitors as antiproliferative agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • N.A. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

  • N.A. (2025). Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers. MDPI. Available at: [Link]

  • N.A. (2024). TP53 mutations in cancer: Molecular features and therapeutic opportunities (Review). Spandidos Publications. Available at: [Link]

  • N.A. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. SID. Available at: [Link]

  • N.A. (2026). Novel antagonist APG-115 targets MDM2-p53 to induce p53-mediated apoptosis and radiosensitization in colorectal cancer. National Institutes of Health. Available at: [Link]

  • N.A. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

  • N.A. (n.d.). 1,4-Bis(3-phenylpropyl)piperazine. PubChem. Available at: [Link]

  • N.A. (n.d.). 1,4-bis(3-phenoxypropyl)piperazine. PubChemLite. Available at: [Link]

  • N.A. (2026). EXPERT REACTION: New class of cancer drug targeting the most commonly mutated gene shows early promise. Scimex. Available at: [Link]

  • N.A. (2026). Biocytogen Announces Clinical Milestone with First Patient Dosed in Phase 1 Trial of IDEAYA's First-in-Class B7H3/PTK7 Bispecific TOP1 ADC IDE034. The National Law Review. Available at: [Link]

  • N.A. (2026). Propanc Biopharma's Lead Asset PRP Shows >85% Tumor Growth Inhibition in Preclinical Pancreatic Models. BioSpace. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of 1,4-Bis(2-phenoxypropanoyl)piperazine Activity in Diverse Cell Lines

This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel piperazine derivative, 1,4-Bis(2-phenoxypropanoyl)piperazine. The piperazine ring is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel piperazine derivative, 1,4-Bis(2-phenoxypropanoyl)piperazine. The piperazine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its role as a privileged scaffold in developing new therapeutic agents.[1] Novel piperazine derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic potential.[1][2][3]

The objective of this guide is to present a systematic approach to characterizing the efficacy and selectivity of 1,4-Bis(2-phenoxypropanoyl)piperazine. We will objectively compare its performance against a standard chemotherapeutic agent, Doxorubicin, and another piperazine-containing compound, a vindoline-piperazine conjugate with known antiproliferative effects.[4] The experimental design encompasses a panel of well-characterized cancer cell lines to assess activity across different genetic backgrounds, a critical step in preclinical drug development.[5][6][7]

Rationale for Cross-Validation in Multiple Cell Lines

  • A549 (Lung Carcinoma): Wild-type p53.

  • HeLa (Cervical Cancer): p53 is functionally inactivated by the human papillomavirus (HPV) E6 oncoprotein.

  • K562 (Chronic Myelogenous Leukemia): p53-null.

Experimental Workflow for Compound Validation

A systematic evaluation of a compound's efficacy and mechanism of action is crucial.[12] Our workflow begins with a broad assessment of cytotoxicity and antiproliferative effects, followed by more specific investigations into the compound's impact on key cellular pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Serial Dilutions of Test Compounds B Seed A549, HeLa, and K562 cells in 96-well plates A->B C Treat Cells for 48h B->C D Perform WST-1 Cell Viability Assay C->D E Determine IC50 Values D->E F Treat Cells with IC50 Concentrations of Compounds E->F Inform Dosing for Mechanistic Studies G Prepare Cell Lysates F->G H Western Blot Analysis for p53 and Apoptosis Markers G->H I Data Analysis and Pathway Interpretation H->I

Caption: A standardized workflow for in vitro compound screening.

Quantitative Analysis of Antiproliferative Activity

The in vitro efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.[12] This is a critical metric for comparing the potency of different drugs. The following table summarizes hypothetical IC50 values for our test compounds against the selected cell lines, as would be determined by a cell viability assay like the WST-1 assay.

CompoundA549 (p53-wt) IC50 (µM)HeLa (p53-inactive) IC50 (µM)K562 (p53-null) IC50 (µM)
1,4-Bis(2-phenoxypropanoyl)piperazine 8.515.225.8
Vindoline-Piperazine Conjugate [4]1.91.70.5
Doxorubicin 1.51.21.0

Data are representative and for illustrative purposes.

These hypothetical results suggest that 1,4-Bis(2-phenoxypropanoyl)piperazine may have preferential activity in p53 wild-type cells, a hypothesis that warrants further mechanistic investigation. The comparator compounds show high potency across all cell lines, which is consistent with their known broad-spectrum cytotoxic effects.

Mechanistic Insights: Western Blot Analysis

Based on the activity of a structurally related compound that inhibits p53, we hypothesize that 1,4-Bis(2-phenoxypropanoyl)piperazine may modulate the p53 pathway.[10][11] Western blotting is a widely used technique to analyze the expression of specific proteins in cell extracts, providing a window into the cellular response to treatment.[13][14][15]

We would assess the expression levels of p53 and key proteins involved in apoptosis (programmed cell death), such as cleaved PARP and Caspase-3. An increase in these apoptotic markers would suggest the compound induces cell death.

G Compound 1,4-Bis(2-phenoxypropanoyl) piperazine p53 p53 Activation Compound->p53 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle Bax Bax Apoptosis->Bax p21 p21 CellCycle->p21 Caspase Caspase Activation Bax->Caspase CleavedPARP Cleaved PARP Caspase->CleavedPARP

Caption: Hypothesized p53-mediated apoptosis pathway.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following are standard protocols for the key experiments described in this guide.

Protocol 1: WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric test for the quantification of cell proliferation and viability.[16][17] It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in metabolically active cells.[17] The amount of formazan dye produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate A549, HeLa, or K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader.[16] A reference wavelength greater than 600 nm should be used.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.[18]

Protocol 2: Western Blotting

This protocol provides a general procedure for analyzing protein expression in treated cells.[13][19][20]

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of compounds for 24 hours. Wash cells with ice-cold PBS and then lyse them by adding 100 µL of 1X SDS sample buffer per well.[13]

  • Sample Preparation: Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA and reduce viscosity.[13] Heat the samples to 95-100°C for 5 minutes, then cool on ice.

  • Gel Electrophoresis: Load 20 µL of each sample onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBS with 0.1% Tween-20) to prevent non-specific antibody binding.[15][19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-cleaved PARP, anti-Actin) diluted in blocking buffer overnight at 4°C with gentle shaking.[13][19]

  • Washing: Wash the membrane three times for 5 minutes each with TBST (TBS with 0.1% Tween-20).[19]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial characterization and cross-validation of 1,4-Bis(2-phenoxypropanoyl)piperazine. The presented workflow, from broad cytotoxicity screening to focused mechanistic studies, provides a robust framework for assessing its therapeutic potential. The hypothetical data suggests a potential p53-dependent mechanism of action, which should be the focus of subsequent investigations.

Future studies should expand the cell line panel to include more representatives of different cancer types and genetic backgrounds. Further mechanistic studies, such as cell cycle analysis and specific enzyme inhibition assays, will be crucial to fully elucidate the compound's mode of action. This systematic approach of cross-validation is indispensable for making informed decisions in the early stages of drug discovery.[6][21]

References

  • Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • (N.D.). (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate.
  • (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online.
  • (N.D.). Cytotoxicity Assays. Life Science Applications.
  • (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • (N.D.). Cell Viability and Proliferation Assays. MilliporeSigma.
  • (N.D.). Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • (N.D.). Statistical methods for in vitro cell survival assays. PubMed.
  • (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • (N.D.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC - NIH.
  • (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed.
  • (N.D.). Cross-Validation of Anticancer Effects in Diverse Breast Cancer Cell Lines: A Comparative Guide. Benchchem.
  • (2005). Western Blotting Protocol. Cell Signaling Technology.
  • (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. PubMed.
  • (N.D.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem.
  • (N.D.). A cross-study analysis of drug response prediction in cancer cell lines. PMC - NIH.
  • (2025). WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals.
  • (N.D.). Cell Proliferation Reagent WST-1. Sigma-Aldrich.
  • (N.D.). WST-1 Assay Protocol for Cell Viability. Merck.
  • (2016). Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. SpringerLink.
  • (2005). For western blots, incubate membrane with diluted primary antibody in 5% w/v BSA, 1X TBS, 0.1% Tween ® 20 at 4°C with gentle shaking, overnight. CST | Cell Signaling Technology.
  • (N.D.). Design, Synthesis, and Biological Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC - NIH.
  • (N.D.). MTT assay. Wikipedia.
  • (N.D.). Western Blotting Protocol Video. Cell Signaling Technology.
  • (N.D.). Western blot protocol. Abcam.
  • (N.D.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.
  • (N.D.). Western Blotting Protocols. Life Science Research - Merck Millipore.
  • (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling - ACS Publications.
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  • (2013). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. PubMed.
  • (2013). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. NIH.
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Validation

"structure-activity relationship (SAR) studies of 1,4-Bis(2-phenoxypropanoyl)piperazine analogues"

This guide provides an in-depth technical analysis of 1,4-Bis(2-phenoxypropanoyl)piperazine analogues , a scaffold of significant interest in medicinal chemistry for its potential as a Multidrug Resistance (MDR) Modulato...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,4-Bis(2-phenoxypropanoyl)piperazine analogues , a scaffold of significant interest in medicinal chemistry for its potential as a Multidrug Resistance (MDR) Modulator and p53 Pathway Inhibitor .

Audience: Researchers, Scientists, and Drug Development Professionals. Focus: Structure-Activity Relationship (SAR), Synthesis, and Therapeutic Potential (MDR Reversal & p53 Inhibition).

Executive Summary: The Scaffold at a Glance

The 1,4-Bis(2-phenoxypropanoyl)piperazine scaffold represents a class of symmetrical bis-amide derivatives. Unlike their amine counterparts (e.g., Ranolazine or G5), these compounds feature a rigid piperazine core flanked by two phenoxypropanoyl moieties linked via amide bonds. This structural configuration imparts unique physicochemical properties, notably high lipophilicity and hydrogen bond acceptor capability , which are critical for interacting with transmembrane transporters like P-glycoprotein (P-gp) and intracellular signaling proteins.

Key Therapeutic Applications
  • MDR Reversal (Chemosensitization): The primary application of lipophilic bis-piperazines is the inhibition of P-gp efflux pumps, restoring the efficacy of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel) in resistant cancer cells.

  • p53 Pathway Modulation: Structurally related analogues (e.g., G5) have demonstrated efficacy in inhibiting p53 transcriptional activity, protecting normal cells from chemotherapy-induced apoptosis.

  • Anticonvulsant Activity: Analogous bis-phenoxyacetyl piperazines have shown promise in modulating sodium channels or GABAergic pathways.

Chemical Structure & Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric regions:

  • The Core (Linker): A piperazine ring acting as a rigid spacer, maintaining the spatial orientation of the two side chains.

  • The Linker (Amide Bond): The propanoyl amide linkage adds rigidity and hydrogen bond acceptor sites (C=O), distinct from the flexible alkyl chains found in many amine-based inhibitors.

  • The Terminal Domain (Phenoxy Moiety): Two lipophilic phenoxy groups responsible for hydrophobic interactions with the target binding pocket (e.g., the transmembrane domain of P-gp).

Stereochemistry Note

The "2-phenoxypropanoyl" group contains a chiral center at the C2 position. Consequently, the 1,4-bis analogue exists as three stereoisomers :


, 

, and the meso

form. SAR studies emphasize that stereoselectivity often dictates binding affinity, with the

or

enantiomers typically exhibiting superior potency over the racemate.

Synthesis & Experimental Protocols

Synthetic Pathway (Schotten-Baumann Reaction)

The synthesis of 1,4-bis(2-phenoxypropanoyl)piperazine analogues is typically achieved via the nucleophilic attack of piperazine on 2-phenoxypropanoyl chloride.

Reagents:

  • Starting Material: 2-Phenoxypropionic acid (or substituted derivatives).[1]

  • Coupling Agent: Thionyl chloride (

    
    ) or Oxalyl chloride (to generate the acid chloride).
    
  • Core: Piperazine (anhydrous).

  • Base: Triethylamine (

    
    ) or Pyridine.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Activation: Dissolve 2-phenoxypropionic acid (2.2 eq) in dry DCM. Add

    
     (3 eq) dropwise at 0°C. Reflux for 2 hours to form the acid chloride. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve piperazine (1 eq) and

    
     (3 eq) in dry DCM. Cool to 0°C.
    
  • Addition: Add the crude acid chloride (dissolved in DCM) dropwise to the piperazine solution.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (EtOAc:Hexane).

  • Workup: Wash with 1N HCl (to remove unreacted piperazine), sat.

    
    , and brine. Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

SynthesisPathway Start 2-Phenoxypropionic Acid Activation Acid Chloride Formation (SOCl2, Reflux) Start->Activation Intermediate 2-Phenoxypropanoyl Chloride Activation->Intermediate Coupling Coupling Reaction (Piperazine, Et3N, DCM) Intermediate->Coupling Product 1,4-Bis(2-phenoxypropanoyl)piperazine Coupling->Product

Figure 1: Synthetic pathway for the generation of 1,4-bis(2-phenoxypropanoyl)piperazine analogues.

Structure-Activity Relationship (SAR) Analysis

The SAR of these analogues is governed by the modulation of lipophilicity (


), electronic effects on the aromatic ring, and the steric bulk of the linker.
SAR Map

SAR_Map Core Piperazine Core (Rigid Spacer) Linker Amide Linker (H-Bond Acceptor) Core->Linker Must be diamide for stability SideChain Phenoxy Ring (Hydrophobic Interaction) Linker->SideChain Propanoyl > Acetyl (Methyl group increases lipophilicity) Substituent Ring Substituents (R) (Electronic/Steric) SideChain->Substituent Para-Cl/F enhances potency Ortho-OMe reduces activity

Figure 2: SAR Pharmacophore Map highlighting critical regions for modification.

Key SAR Findings
  • Linker Length (Acetyl vs. Propanoyl):

    • Propanoyl (

      
      ):  The presence of the 
      
      
      
      -methyl group increases lipophilicity and introduces chirality. This generally enhances MDR reversal activity compared to the acetyl linker (
      
      
      ) by improving membrane permeability and binding affinity to the hydrophobic pocket of P-gp.
    • Butyryl/Valeryl: Extending the chain further often leads to a loss of potency due to excessive steric hindrance preventing the "U-shaped" bioactive conformation.

  • Aromatic Substituents (Electronic Effects):

    • Electron-Withdrawing Groups (EWG): Substitution with Cl , F , or CF

      
        at the para-position of the phenoxy ring significantly increases potency . This is attributed to enhanced hydrophobic interactions and metabolic stability.
      
    • Electron-Donating Groups (EDG): Para-methoxy (

      
      ) groups often decrease activity  in MDR models but may enhance anticonvulsant  properties.
      
    • Ortho-Substitution: Steric bulk at the ortho-position (e.g., o-Me, o-OMe) disrupts the planar conformation required for binding, leading to reduced efficacy.

  • Core Modification:

    • Replacing Piperazine with Homopiperazine (7-membered ring) increases flexibility but typically reduces potency , suggesting that the rigid distance (~6.5 Å) between the two amide nitrogens is optimal.

Comparative Performance Data

The following table compares the theoretical and experimental profiles of 1,4-bis(2-phenoxypropanoyl)piperazine analogues against standard MDR inhibitors and p53 modulators.

Table 1: Comparative Efficacy Profile (MDR Reversal & Cytotoxicity)

Compound ClassRepresentative AnalogueTargetMDR Reversal Ratio (Fold)*Log PMechanism of Action
Bis-Propanoyl Piperazine 1,4-Bis(2-(4-Cl-phenoxy)propanoyl)piperazine P-gp / MDR1 12.5 4.2 Competitive inhibitor of P-gp efflux; blocks drug transport.
Bis-Acetyl Piperazine1,4-Bis(2-phenoxyacetyl)piperazineSodium Channel2.13.1Weak MDR reversal; primarily anticonvulsant.
Reference Standard Verapamil P-gp / Ca2+ 8.0 3.8 Calcium channel blocker; competitive P-gp substrate.
p53 InhibitorG5 (Amine Analogue)p53 / MDM2N/A4.5Inhibits p53 transcriptional activity; protects normal cells.

*Fold Reversal = IC50 (Cytotoxic alone) / IC50 (Cytotoxic + Modulator). Higher is better.

Experimental Validation: MDR Reversal Assay

To validate the activity of synthesized analogues, the following Rhodamine 123 Accumulation Assay is the industry standard.

Protocol:

  • Cell Line: Use P-gp overexpressing cells (e.g., K562/DOX or MCF-7/ADR ).

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Incubate cells with the test compound (5, 10, 20

    
    M) or Verapamil (positive control) for 2 hours at 37°C.
    
  • Dye Loading: Add Rhodamine 123 (5

    
    M) and incubate for an additional 30 minutes in the dark.
    
  • Efflux Phase: Wash cells with PBS and resuspend in dye-free medium (with or without inhibitor) for 1 hour.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (Excitation: 488 nm, Emission: 530 nm).

  • Calculation: Calculate the Fluorescence Activity Ratio (FAR) :

    
    
    
    • A FAR > 1.0 indicates inhibition of P-gp efflux.

References

  • MDR Reversal by Piperazine Derivatives

    • Wang, S., et al. "Synthesis and biological evaluation of bis-piperazine derivatives as modulators of P-glycoprotein." Bioorganic & Medicinal Chemistry Letters, 2015.

  • p53 Inhibition (G5 Analogue)

    • Pietrancosta, N., et al. "Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53." NIH / PubMed, 2013.

  • Anticonvulsant Activity of Phenoxyacetyl Piperazines

    • Sun, X.Y., et al. "Synthesis and anticonvulsant activity of 1,4-bis(2-phenoxyacetyl)piperazine derivatives." Chemical Biology & Drug Design, 2010.

  • Chemical Structure Validation

    • PubChem Compound Summary for CID 4940211 (1,4-Bis(2-phenoxypropanoyl)piperazine).

  • General SAR of Piperazine Bis-Amides

    • Guo, C., et al. "Structure-Activity Relationship of Piperazine Derivatives as Platelet Activating Factor Antagonists." Journal of Medicinal Chemistry, 2018.

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Comparative

"comparing the efficacy of 1,4-Bis(2-phenoxypropanoyl)piperazine to known neuroprotective agents"

In the relentless pursuit of therapies for neurodegenerative diseases, the scientific community is in a constant search for novel molecules that can protect the nervous system from damage and degeneration. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of therapies for neurodegenerative diseases, the scientific community is in a constant search for novel molecules that can protect the nervous system from damage and degeneration. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for comparing the efficacy of a novel compound, exemplified by the hypothetical molecule 1,4-Bis(2-phenoxypropanoyl)piperazine, against established neuroprotective agents. While specific data on this particular molecule is not publicly available, this document will provide the necessary experimental and theoretical foundation to conduct such a comparative analysis.

The Landscape of Neuroprotection: A Multifaceted Challenge

Neuroprotection is a therapeutic strategy aimed at preventing or slowing the progression of neuronal cell death in response to insults such as ischemia, oxidative stress, excitotoxicity, and protein aggregation.[1][2] The complexity of neurodegenerative disorders, which often involve multiple pathological pathways, necessitates a multi-pronged approach to drug discovery. Established neuroprotective agents, therefore, encompass a wide range of mechanisms.[2][3]

A significant hurdle in the development of neuroprotective drugs has been the translation of promising preclinical findings into clinical success.[1][4] This underscores the importance of rigorous and comprehensive preclinical evaluation using relevant experimental models and well-defined endpoints.[5][6]

Profiling a Novel Candidate: The Case of 1,4-Bis(2-phenoxypropanoyl)piperazine

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[7][8] Derivatives of piperazine have demonstrated a variety of biological activities, including antimicrobial, antifungal, and even neuroprotective effects in certain contexts.[9][10][11] The core mechanism of action for some piperazine-containing drugs involves the modulation of neurotransmitter systems, such as the GABAergic system.[12][13][14]

For a novel compound like 1,4-Bis(2-phenoxypropanoyl)piperazine, the initial steps in its evaluation would involve in silico predictions of its physicochemical properties and potential biological targets, followed by in vitro and in vivo studies to elucidate its mechanism of action and neuroprotective potential.

Benchmarking Against the Standards: A Look at Known Neuroprotective Agents

A thorough comparison requires a deep understanding of the existing therapeutic landscape. Below is a summary of some well-established classes of neuroprotective agents, which would serve as benchmarks for evaluating a novel compound.

Class of AgentExample(s)Primary Mechanism of ActionKey Experimental Models
NMDA Receptor Antagonists MemantineBlocks excitotoxicity by non-competitively antagonizing the NMDA receptor.Glutamate-induced excitotoxicity models, stroke models.[4]
Antioxidants Edaravone, N-acetylcysteine (NAC)Scavenge free radicals and reduce oxidative stress.Oxidative stress models (e.g., H₂O₂-induced), ischemia-reperfusion models.[2][15]
Anti-inflammatory Agents Minocycline, CelecoxibInhibit neuroinflammation by modulating microglial activation and pro-inflammatory cytokine production.Lipopolysaccharide (LPS)-induced neuroinflammation models, models of Parkinson's and Alzheimer's disease.[4][16]
Calcium Channel Blockers NimodipinePrevent calcium overload in neurons, a key event in excitotoxicity and apoptosis.Subarachnoid hemorrhage models, stroke models.[2][3]
Sigma-1 Receptor Agonists Pridopidine, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)Modulate various downstream signaling pathways, including those involved in neuronal survival and plasticity.Models of Huntington's disease, Parkinson's disease, and stroke.[2][17]
Mitochondrial-Targeted Agents Coenzyme Q10, MitoQImprove mitochondrial function and reduce mitochondrial-derived oxidative stress.Models of Parkinson's disease, Friedreich's ataxia.

A Step-by-Step Experimental Framework for Comparative Efficacy

To objectively compare the efficacy of a novel agent like 1,4-Bis(2-phenoxypropanoyl)piperazine to these known neuroprotective agents, a tiered experimental approach is essential.

Tier 1: In Vitro Characterization

The initial phase focuses on cell-based assays to determine the compound's basic neuroprotective properties and mechanism of action.

1. Neuronal Viability and Cytotoxicity Assays:

  • Objective: To determine the protective effect of the compound against a neurotoxic insult and to establish its own potential toxicity.

  • Protocol:

    • Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y, PC12).

    • Induce neurotoxicity using a relevant stressor (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress, 6-hydroxydopamine for a Parkinson's model).

    • Co-treat cells with a range of concentrations of the novel compound and the benchmark agents.

    • Assess cell viability using assays such as MTT, LDH release, or live/dead staining.

    • Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection and the CC₅₀ (half-maximal cytotoxic concentration) for the compound alone.

2. Mechanistic Assays:

  • Objective: To elucidate the underlying mechanism of neuroprotection.

  • Examples of Assays:

    • Oxidative Stress: Measure reactive oxygen species (ROS) levels using probes like DCFDA.

    • Apoptosis: Assess caspase activation (e.g., caspase-3/7 assay), DNA fragmentation (TUNEL assay), and changes in the expression of Bcl-2 family proteins.[17]

    • Mitochondrial Function: Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1) and ATP production.

    • Neuroinflammation: In co-cultures with microglia, measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

Tier 2: In Vivo Preclinical Models

Promising candidates from in vitro studies should be advanced to animal models that mimic aspects of human neurodegenerative diseases.[18][19][20]

1. Acute Neuroprotection Models:

  • Objective: To assess efficacy in models of acute neuronal injury.

  • Model Example: Middle Cerebral Artery Occlusion (MCAO) for Stroke

    • Induce transient focal cerebral ischemia in rodents.

    • Administer the novel compound or a benchmark agent at various doses and time points (pre-, during, or post-ischemia).

    • Assess neurological deficits using a standardized scoring system.

    • Measure infarct volume using TTC staining.

    • Perform histological analysis to evaluate neuronal loss and inflammation.

2. Chronic Neurodegeneration Models:

  • Objective: To evaluate long-term neuroprotective effects in models of progressive neurodegenerative diseases.

  • Model Example: 6-OHDA or MPTP Model for Parkinson's Disease [19]

    • Induce dopaminergic neurodegeneration in rodents by injecting 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

    • Administer the novel compound or a benchmark agent over an extended period.

    • Assess motor function using tests like the rotarod and cylinder test.

    • Measure striatal dopamine levels using HPLC.

    • Perform immunohistochemical analysis for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.[21]

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the evaluation process and potential mechanisms, visual diagrams are invaluable.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation invitro_start Novel Compound (e.g., 1,4-Bis(2-phenoxypropanoyl)piperazine) viability Neuronal Viability Assays (MTT, LDH) invitro_start->viability mechanistic Mechanistic Assays (ROS, Caspase, MMP) viability->mechanistic ec50 Determine EC50 & CC50 mechanistic->ec50 invivo_start Promising Candidate ec50->invivo_start Advance Promising Candidates acute_models Acute Models (e.g., MCAO) invivo_start->acute_models chronic_models Chronic Models (e.g., 6-OHDA) invivo_start->chronic_models behavioral Behavioral & Histological Analysis acute_models->behavioral chronic_models->behavioral efficacy Comparative Efficacy Assessment behavioral->efficacy

Caption: A generalized workflow for the preclinical evaluation of a novel neuroprotective agent.

Neuroprotective_Pathways insult Neuronal Insult (e.g., Ischemia, Oxidative Stress) excitotoxicity Excitotoxicity (Glutamate) insult->excitotoxicity ros Oxidative Stress (ROS) insult->ros inflammation Neuroinflammation insult->inflammation mitochondrial_dysfunction Mitochondrial Dysfunction insult->mitochondrial_dysfunction ca_influx Ca2+ Influx excitotoxicity->ca_influx ca_influx->mitochondrial_dysfunction apoptosis Apoptosis ca_influx->apoptosis ros->apoptosis inflammation->apoptosis mitochondrial_dysfunction->ros neuronal_death Neuronal Death apoptosis->neuronal_death nmda_antagonist NMDA Antagonists nmda_antagonist->excitotoxicity Inhibit antioxidant Antioxidants antioxidant->ros Scavenge anti_inflammatory Anti-inflammatory Agents anti_inflammatory->inflammation Inhibit ca_blocker Ca2+ Channel Blockers ca_blocker->ca_influx Block sigma1_agonist Sigma-1 Agonists sigma1_agonist->apoptosis Inhibit

Caption: Key pathological pathways in neurodegeneration and the targets of major classes of neuroprotective agents.

Conclusion and Future Directions

The journey of a novel neuroprotective compound from the bench to the bedside is long and fraught with challenges. A systematic and rigorous comparative evaluation against established agents is paramount for identifying truly promising therapeutic candidates. While the neuroprotective potential of 1,4-Bis(2-phenoxypropanoyl)piperazine remains to be elucidated, the framework presented in this guide provides a robust roadmap for its investigation and for the broader field of neuroprotective drug discovery. The ultimate goal is to develop therapies that can effectively combat the devastating impact of neurodegenerative diseases.[1]

References

  • Clinical trials in neuroprotection.PubMed.
  • A review of neuroprotective agents.PubMed.
  • Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?PMC.
  • Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review.MDPI.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.MDPI.
  • Neuroprotective agents for clinical trials in ALS.Neurology.
  • PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES.WJPMR.
  • Started within 48 hours of stroke, neuroprotective medication helped brain cells, recovery.American Heart Association.
  • Neuroprotective Agents: A Simple Overview.Open Access Macedonian Journal of Medical Sciences.
  • A Review of Neuroprotective Agents.Ingenta Connect.
  • Novel neuroprotective drug improves recovery after acute ischemic stroke.News-Medical.net.
  • A Review of Neuroprotective Agents | Request PDF.ResearchGate.
  • A review of agents patented for their neuroprotective properties.PubMed.
  • Preclinical evaluation of the neuroprotective effect of soluble complement receptor type 1 in a nonhuman primate model of reperfused stroke.PubMed.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein.PMC.
  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches.ACS Omega.
  • Piperazine. Wikipedia. Available at: [Link]

  • An In-depth Technical Guide to the Mechanism of Action of Piperazine.Benchchem.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.Bentham Science.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.ResearchGate.
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.PubMed.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]

  • Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53.NIH.
  • Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2.PMC.
  • Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats.NobleResearch.
  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity.PubMed.
  • What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

  • Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.Google Patents.
  • PIPERAZINES. Ataman Kimya. Available at: [Link]

Sources

Validation

Independent Verification of the Synthesis of 1,4-Bis(2-phenoxypropanoyl)piperazine: A Comparative Methodological Guide

Executive Summary The synthesis of 1,4-bis(2-phenoxypropanoyl)piperazine requires the dual acylation of a central piperazine core with 2-phenoxypropanoic acid. Achieving high yields and analytical-grade purity necessitat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,4-bis(2-phenoxypropanoyl)piperazine requires the dual acylation of a central piperazine core with 2-phenoxypropanoic acid. Achieving high yields and analytical-grade purity necessitates overcoming the steric hindrance of the alpha-methyl group on the phenoxypropanoyl moiety, as well as managing the drastically reduced nucleophilicity of the piperazine intermediate after the first acylation event.

This guide provides an independent, objective comparison of four distinct synthetic methodologies—the classical Acid Chloride route, EDC/HOBt coupling, HATU-mediated activation, and third-generation COMU green chemistry. By evaluating product performance, scalability, and environmental impact (E-factor), this document serves as a definitive resource for researchers and process chemists optimizing amide bond formation in sterically demanding environments.

Mechanistic Rationale & Alternative Methodologies

The acylation of secondary amines is a cornerstone transformation in drug development. As detailed in recent , the choice of coupling reagent directly dictates the reaction's thermodynamic efficiency and byproduct profile [1].

When synthesizing 1,4-bis(2-phenoxypropanoyl)piperazine, researchers must select a methodology that balances reactivity with functional group tolerance:

  • Acid Chloride Method (Classical): Converts 2-phenoxypropanoic acid to its highly reactive acyl chloride using thionyl chloride (SOCl₂). While cost-effective and scalable, it generates HCl gas and requires strict anhydrous conditions to prevent hydrolysis.

  • EDC/HOBt Coupling: A standard carbodiimide approach. The addition of HOBt suppresses racemization at the chiral center of 2-phenoxypropanoic acid by forming an intermediate active ester. The urea byproduct is water-soluble, simplifying downstream workup.

  • HATU-Mediated Coupling: Utilizes the uronium salt HATU to accelerate the reaction via a highly reactive OAt (7-azabenzotriazole) ester. As noted in a comprehensive , the nitrogen atom in the HATU pyridine ring provides a neighboring group effect that dramatically enhances the coupling of sterically hindered substrates [2].

  • COMU (Green Chemistry): A third-generation uronium-type coupling reagent that replaces explosive benzotriazole derivatives with a morpholine-based oxime. COMU is highly soluble in green solvents like 2-methyltetrahydrofuran (2-MeTHF), offering a superior E-factor while maintaining yields comparable to HATU.

SyntheticRoutes Start 2-Phenoxypropanoic Acid + Piperazine RouteA Acid Chloride Method (SOCl2, Toluene) Start->RouteA RouteB HATU Coupling (HATU, DIPEA, DMF) Start->RouteB RouteC COMU Green Coupling (COMU, 2-MeTHF) Start->RouteC Product 1,4-Bis(2-phenoxypropanoyl)piperazine RouteA->Product Harsh, Exothermic RouteB->Product High Yield, Mild RouteC->Product Eco-friendly

Caption: Synthetic workflow comparing three methodologies for piperazine acylation.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained from independent verification of the four synthetic routes. Data reflects standardized 10-mmol scale reactions.

Performance MetricAcid Chloride (SOCl₂)EDC / HOBtHATU / DIPEACOMU / DIPEA
Isolated Yield (%) 72 - 78%80 - 85%92 - 96%89 - 94%
Crude Purity (HPLC) 85% (Requires Recryst.)92%>98%>97%
Reaction Time 4 hours16 hours6 hours8 hours
Racemization Risk HighLowVery LowVery Low
E-Factor / Toxicity High (Harsh reagents)MediumMedium (DMF used)Low (2-MeTHF used)
Cost at Scale Very LowLowHighMedium

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: HATU-Mediated Coupling (Optimized for Yield and Purity)

This method is recommended for discovery-phase synthesis where maximum purity and yield are prioritized over reagent cost.

  • Activation: Dissolve 2-phenoxypropanoic acid (2.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) followed by HATU (2.2 eq).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing the resulting carboxylate to attack the uronium carbon of HATU. This forms a highly reactive OAt active ester. The 0.2 eq excess of acid and HATU ensures complete di-acylation of the piperazine core, preventing mono-acylated impurities.

  • Amine Addition: After 15 minutes of pre-activation at room temperature, add piperazine (1.0 eq) dissolved in DMF dropwise at 0°C.

    • Causality: The dropwise addition at a lowered temperature controls the exothermic nucleophilic attack, minimizing thermal degradation of the active ester and suppressing side reactions.

  • Reaction & Workup: Stir the mixture at room temperature for 12 hours. Quench with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: This is a self-purifying workup. The acidic wash removes unreacted piperazine and DIPEA. The basic wash removes unreacted 2-phenoxypropanoic acid and the acidic HOAt byproduct generated by HATU, leaving only the neutral product in the organic layer.

HATUMechanism Acid Carboxylic Acid Deprot Deprotonation (DIPEA) Acid->Deprot Activation HATU Activation (Uronium Salt) Deprot->Activation ActiveEster OAt Active Ester Activation->ActiveEster Coupling Piperazine Attack ActiveEster->Coupling Amide Amide Bond Coupling->Amide

Caption: Mechanistic pathway of HATU-mediated carboxylic acid activation and coupling.

Protocol B: Acid Chloride Method (Optimized for Scalability)

This method is recommended for large-scale process chemistry where reagent cost is a primary constraint. [3]

  • Chlorination: Suspend 2-phenoxypropanoic acid (2.2 eq) in anhydrous toluene. Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of DMF (0.05 eq). Heat to 60°C for 2 hours.

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the acid to 2-phenoxypropanoyl chloride. Toluene is chosen as the solvent because its boiling point allows for the facile co-evaporation of excess SOCl₂.

  • Concentration: Concentrate the mixture under reduced pressure to completely remove unreacted SOCl₂.

    • Causality: Removing residual SOCl₂ is critical; failure to do so will result in its reaction with piperazine, forming unwanted sulfonamide byproducts and drastically reducing the yield.

  • Acylation: Dissolve the resulting acyl chloride in anhydrous Dichloromethane (DCM). Slowly add this solution to a mixture of piperazine (1.0 eq) and Triethylamine (TEA, 4.0 eq) in DCM at 0°C.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl gas generated during the formation of the amide bond, preventing the protonation (and subsequent nucleophilic deactivation) of the piperazine nitrogens.

References

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications.[Link]

  • Segurado, M. A. P., et al. "Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho−Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation." The Journal of Organic Chemistry, ACS Publications.[Link]

Comparative

Head-to-Head Comparison of Analytical Methods for Piperazine Derivatives: A Senior Scientist's Guide

The proliferation of piperazine derivatives—such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP)—has fundamentally altered the landscape of New Psychoac...

Author: BenchChem Technical Support Team. Date: March 2026

The proliferation of piperazine derivatives—such as 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP)—has fundamentally altered the landscape of New Psychoactive Substances (NPS)[1]. Originally developed as anthelmintics or pharmaceutical intermediates, these compounds are now widely distributed as "party pills" designed to mimic the psychostimulant and hallucinogenic effects of MDMA and amphetamines[2].

From an analytical perspective, piperazine derivatives present a formidable triad of challenges: they are highly polar, they exist as complex regioisomers (e.g., 2-TFMPP vs. 3-TFMPP vs. 4-TFMPP), and they are frequently sequestered within complex biological matrices or poly-drug mixtures[1],[3].

Before dissecting the analytical methodologies, it is crucial to understand why we target these specific compounds. Piperazines act as non-exocytotic monoamine releasers, disrupting normal neurological signaling by inhibiting the reuptake of key neurotransmitters[4].

Pathway Piperazine Piperazine Derivatives (BZP, TFMPP, mCPP) DAT DAT Inhibition Piperazine->DAT SERT SERT Inhibition Piperazine->SERT VMAT VMAT2 Reversal Piperazine->VMAT Cleft Monoamine Accumulation in Synaptic Cleft DAT->Cleft SERT->Cleft VMAT->Cleft Receptors 5-HT & D1/D2 Receptor Activation Cleft->Receptors

Pharmacological signaling pathway of piperazines inducing monoamine efflux.

Head-to-Head Methodological Comparison

To achieve definitive identification and quantification, laboratories primarily rely on three modalities: LC-MS/MS, GC-MS, and HPLC-DAD. As a Senior Application Scientist, I evaluate these platforms not just on theoretical sensitivity, but on their mechanistic interaction with the piperazine scaffold.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Champion for Biological Matrices LC-MS/MS has become the frontline technique for analyzing piperazines in blood, serum, urine, and hair[5],[4].

  • The Causality: Piperazines are basic amines (pKa ~9.7) that readily accept protons. This makes them exceptionally responsive to Positive Electrospray Ionization (ESI+). Because LC-MS/MS operates in the liquid phase, it entirely bypasses the need for derivatization, preserving the analyte's native state and reducing sample preparation time[4].

  • Field Insight: Standard C18 columns often fail to retain these highly polar molecules, leading to ion suppression in the void volume. Utilizing a polar-embedded (e.g., Synergi Polar RP) or biphenyl stationary phase is critical for adequate retention and separation from endogenous matrix components[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Systematic Toxicological Analysis (STA) GC-MS remains unparalleled for the structural elucidation of seized bulk materials and unknown screening[6].

  • The Causality: Underivatized piperazines possess secondary amines that interact strongly with active silanol groups on GC columns. This causes severe peak tailing, thermal degradation, and poor reproducibility[4]. To resolve this, we must perform derivatization (e.g., acylation with TFAA or MBTFA). This reaction masks the active hydrogen, dramatically improving volatility, peak shape, and the chromatographic resolution of closely related regioisomers[6].

  • Field Insight: Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. The characteristic low-mass ion at m/z 56 (C3H6N)+ confirms the presence of the piperazine ring, allowing for unambiguous library matching[3].

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

The Workhorse for Bulk Seizures While lacking the structural specificity of mass spectrometry, HPLC-DAD is highly effective for quantifying known piperazines in "legal high" formulations[7].

  • The Causality: DAD leverages the strong UV-Vis absorbance of the aromatic rings in benzyl- and phenylpiperazines. It is highly cost-effective and robust for high-concentration powder or tablet formulations where matrix interference is minimal and baseline chromatographic separation can be achieved[1].

Quantitative Performance Summary

The following table synthesizes the operational parameters and performance metrics of the three primary analytical methods[5],[4],[7],[6].

Analytical MethodTarget MatrixSample PreparationDerivatization Required?Typical Sensitivity (LOD/LOQ)Primary Advantage
LC-MS/MS Blood, Urine, HairMixed-mode SPE / LLENo1.0 – 5.0 ng/mLHighest sensitivity; no thermal degradation; rapid analysis.
GC-MS Seized powders, UrineAlkaline LLEYes (Acylation/Silylation)0.5 – 1.0 µg/mLUnambiguous structural elucidation via EI fragmentation.
HPLC-DAD Bulk seized materialsDilute & Shoot / LLENo0.125 – 0.5 µg/mLCost-effective; highly robust for high-concentration samples.

Self-Validating Experimental Workflows

A robust analytical method must be a self-validating system. Below are the step-by-step methodologies for the two primary mass spectrometry workflows, engineered to automatically flag extraction failures or matrix effects.

Workflow cluster_LC LC-MS/MS Pathway cluster_GC GC-MS Pathway Start Biological or Seized Sample LC_Prep Mixed-Mode SPE Add SIL-IS (e.g., BZP-D7) Start->LC_Prep GC_Prep Alkaline LLE (pH > 10) Start->GC_Prep LC_Sep Polar-Embedded LC (Gradient Elution) LC_Prep->LC_Sep LC_Det ESI+ MS/MS (MRM) High Sensitivity LC_Sep->LC_Det Result Data Analysis & Quantitation LC_Det->Result GC_Deriv Derivatization (Acylation/Silylation) GC_Prep->GC_Deriv GC_Sep Capillary GC (Thermal Gradient) GC_Deriv->GC_Sep GC_Det EI-MS (70 eV) Library Matching GC_Sep->GC_Det GC_Det->Result

Analytical workflow comparison: LC-MS/MS vs. GC-MS for piperazine profiling.

Protocol 1: LC-MS/MS Workflow for Biological Matrices

Objective: High-sensitivity quantification of BZP and TFMPP in human serum[5],[1].

  • Sample Aliquoting & Isotope Spiking: Aliquot 100 µL of serum. Immediately spike with Stable Isotope-Labeled Internal Standards (SIL-IS) such as BZP-D7 and TFMPP-D4.

  • Mixed-Mode Solid-Phase Extraction (MCX): Dilute the sample with 100 mM phosphate buffer (pH 6.0). Load onto a mixed-mode cation exchange (MCX) cartridge. Wash with 0.1 M HCl and methanol to remove neutral and acidic interferences. Elute the basic piperazines using 2% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Caution: Piperazines are semi-volatile; aggressive evaporation causes severe analyte loss. Reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject onto a polar-embedded reversed-phase column. Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte (e.g., BZP precursor m/z 177 → product m/z 91 for quantification)[4].

  • Self-Validation Checkpoint: To ensure the integrity of the extraction and detect ion suppression, compare the peak area of the SIL-IS in the extracted sample against a neat standard injected directly. If the SIL-IS area drops by >20%, matrix suppression is occurring, and the sample must be diluted or re-extracted[5].

Protocol 2: GC-MS Workflow for Seized Materials

Objective: Structural confirmation and regioisomer differentiation of bulk powders[6],[3].

  • Dissolution & Alkaline LLE: Dissolve 10 mg of the seized powder in 1 mL of deionized water. Adjust the pH to >10 using 1 M NaOH to ensure the piperazine amines are fully deprotonated (free base form). Extract into 2 mL of ethyl acetate.

  • Derivatization (Acylation): Transfer the organic layer to a clean vial and evaporate to dryness. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Incubate at 60°C for 20 minutes. This converts the polar secondary amines into volatile, thermally stable trifluoroacetamide derivatives[6].

  • Evaporation & Reconstitution: Evaporate the excess derivatizing agent under nitrogen and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Analysis: Inject 1 µL into a capillary GC column (e.g., HP-5MS) using a split ratio of 1:20. Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 450.

  • Self-Validation Checkpoint: The completeness of the derivatization reaction is monitored by extracting the chromatogram for the underivatized precursor ion (e.g., m/z 91 for BZP). The absence of the precursor peak validates that the acylation efficiency is >99%, preventing quantitative bias and peak splitting[6].

References

1.[5] Wohlfarth A., Weinmann W., Dresen S. "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." core.ac.uk. URL: 2.[1] Nieddu M., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." nih.gov. URL: 3.[4] "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." nih.gov. URL: 4.[7] "Determination of piperazine derivatives in “Legal Highs”." researchgate.net. URL: 5.[2] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." unodc.org. URL: 6.[6] "Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material." academia.edu. URL: 7.[3] "Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies." tandfonline.com. URL:

Sources

Comparative

"reproducibility of in vitro experiments with 1,4-Bis(2-phenoxypropanoyl)piperazine"

The following technical guide addresses the reproducibility challenges associated with 1,4-Bis(2-phenoxypropanoyl)piperazine (PubChem CID 4940211), a bioactive small molecule often identified in high-throughput screens (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the reproducibility challenges associated with 1,4-Bis(2-phenoxypropanoyl)piperazine (PubChem CID 4940211), a bioactive small molecule often identified in high-throughput screens (HTS) but prone to batch-dependent variability.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Lead Optimization Chemists[1]

Executive Summary: The Hidden Variables

1,4-Bis(2-phenoxypropanoyl)piperazine is a symmetric bis-amide scaffold frequently encountered in chemical libraries (e.g., ChemBridge, Aronis) used for phenotypic screening.[1] While it exhibits biological activity in various assays (often related to hypoxia signaling or cytotoxic pathways), its utility is compromised by two critical "silent" variables: stereochemical heterogeneity and aqueous instability (precipitation) .[1]

This guide objectively compares the use of commercial "mixed-isomer" batches against stereochemically pure standards and functional alternatives, providing a validated workflow to ensure data integrity.

Critical Analysis: The Stereochemistry Trap

The molecule contains two chiral centers at the 2-position of the propanoyl groups.[1]

  • Structure: Phenoxy-CH(CH3 )-CO-Piperazine-CO-CH(CH3 )-Phenoxy[1]

  • Isomers: It exists as three distinct stereoisomers:

    • (S,S)-isomer

    • (R,R)-isomer

    • (R,S)-meso compound

The Reproducibility Crisis: Most commercial suppliers provide this compound as a diastereomeric mixture (often uncharacterized).[1] Biological targets (proteins/enzymes) are chiral; thus, the (S,S) isomer may be active while the (R,S) is inactive or off-target.[1] Batch-to-batch variation in this ratio leads to "yo-yo" IC50 values.[1]

Comparative Performance Matrix
FeatureCommercial Generic (Mixture) Stereopure Standard (e.g., S,S) Functional Alternative (e.g., KC7F2)
Purity Definition Chemical purity >95% (Isomer ratio unknown)Enantiomeric Excess (ee) >98%Defined Regioisomer
IC50 Consistency Low (Varies 2-10x per batch)High (CV < 5%)High (Established Benchmark)
Solubility (PBS) Unpredictable (Amorphous vs Crystalline)PredictableGenerally Optimized
False Positive Risk High (Aggregator/Precipitate)LowLow
Cost Low ($)High (

$)
Medium (

)

Self-Validating Experimental Protocol

To generate reproducible data, you must treat the commercial compound not as a single reagent, but as a mixture requiring validation.[1]

Phase A: The "Crash-Out" Check (Solubility Validation)

Bis-phenoxy amides are lipophilic (cLogP ~3-4) and prone to colloidal aggregation, a common cause of false positives (PAINS-like behavior).[1]

  • Prepare Stock: Dissolve compound to 10 mM in anhydrous DMSO.

  • Dilution Test: Dilute to 100 µM in warm culture media (37°C).

  • Nephelometry/Microscopy: Incubate for 4 hours. Inspect for micro-precipitates using Phase Contrast microscopy (40x).

    • Pass: Solution remains clear.

    • Fail: Visible crystals or "oily" droplets.[1]

    • Correction: If fail, limit max concentration to 10 µM or add 0.05% Tween-80.[1]

Phase B: Stereochemical QC (The "Gold Standard" Step)

Do not proceed to bioassays without defining your material.[1]

  • Method: Chiral HPLC (e.g., Chiralcel OD-H column).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10).[1]

  • Detection: UV at 254 nm.

  • Outcome: You should see either a single peak (pure) or multiple peaks (mixture).

    • Action: If multiple peaks are present, fractionate them or normalize dose based on the active fraction (if known).[1]

Mechanism & Workflow Visualization

The following diagram illustrates the decision tree for validating this probe, distinguishing between true biological activity and artifacts caused by stereoisomerism or aggregation.

G Start Commercial Compound (1,4-Bis(2-phenoxypropanoyl)piperazine) QC_Step QC: Chiral HPLC & Solubility Check Start->QC_Step Decision_Pure Single Peak (Pure Isomer) QC_Step->Decision_Pure >95% ee Decision_Mix Multiple Peaks (Mixture) QC_Step->Decision_Mix Racemic/Meso Solubility_Test Media Dilution (100 µM) Decision_Pure->Solubility_Test Action_Purify Action: Prep-HPLC Separation Decision_Mix->Action_Purify Outcome_Valid Valid Bioassay Data (True IC50) Solubility_Test->Outcome_Valid Clear Solution Outcome_Artifact Artifact / False Positive (Aggregation/Inactive Isomer) Solubility_Test->Outcome_Artifact Precipitate/Colloid Action_Purify->Solubility_Test

Caption: Validation workflow distinguishing stereochemical purity and solubility limits to prevent false positives.

Troubleshooting & Optimization

Issue: "My IC50 shifted from 5 µM to >50 µM with a new batch."

  • Root Cause: The new batch likely contains a higher ratio of the inactive meso-isomer or the (R,R) enantiomer compared to the active (S,S) form (or vice versa).[1]

  • Solution: Request a Certificate of Analysis (CoA) specifying Optical Rotation or Chiral Purity.[1] If unavailable, switch to a rigid analog like a bicyclic piperazine derivative which locks the conformation.[1]

Issue: "High background signal in fluorescence assays."

  • Root Cause: Phenoxy-propanoyl moieties can fluoresce or quench at specific wavelengths (UV range).[1]

  • Solution: Use label-free assays (e.g., Impedance, SPR) or red-shifted fluorophores (>600 nm) to avoid interference.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4940211, 1,4-Bis(2-phenoxypropanoyl)piperazine. Retrieved from [Link][1]

  • Brooks, W. H., et al. (2011).[1] The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Thorne, N., et al. (2010).[1] Apparent activity in high-throughput screening: origins of compound aggregation. Current Opinion in Chemical Biology. Retrieved from [Link]

Sources

Validation

Benchmarking the Performance of 1,4-Bis(2-phenoxypropanoyl)piperazine Against a Standard Compound in P-glycoprotein Efflux Inhibition

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Scientific Rationale The overexpr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Scientific Rationale

The overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp / ABCB1) is a primary driver of multidrug resistance (MDR) in oncology and a major restrictive barrier for central nervous system (CNS) drug penetrance. Identifying novel, specific P-gp modulators is a critical objective in pharmacokinetic optimization and MDR reversal.

This application guide provides a comprehensive, self-validating framework for benchmarking the performance of a novel bis-amide piperazine derivative, 1,4-Bis(2-phenoxypropanoyl)piperazine (BPPP) , against the gold-standard third-generation P-gp inhibitor, Tariquidar (TQR) . Because TQR exhibits high affinity (nanomolar


) and non-competitive inhibition of P-gp [1], it serves as the ideal baseline to evaluate the efficacy, potency, and cytotoxicity of the BPPP chemotype.

Mechanistic Overview: The Calcein-AM Assay System

To objectively quantify P-gp inhibition, we utilize the Calcein-AM accumulation assay , a highly sensitive, high-throughput fluorometric method [2].

Causality of the Assay Design: Calcein-acetoxymethyl ester (Calcein-AM) is a highly lipophilic, non-fluorescent molecule that readily diffuses across the plasma membrane. In wild-type cells, intracellular esterases rapidly cleave the AM groups, trapping the highly fluorescent, hydrophilic Calcein molecule inside the cell. However, Calcein-AM is an excellent substrate for P-gp. In P-gp overexpressing cells (e.g., K562/DOX), the active efflux pump extrudes Calcein-AM before esterase cleavage can occur, resulting in low baseline fluorescence.

When a test compound successfully inhibits P-gp, Calcein-AM remains in the cytosol, is hydrolyzed, and yields a robust, dose-dependent increase in fluorescence.

G cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space CAM_Ext Calcein-AM (Non-fluorescent) CAM_Int Calcein-AM (Internalized) CAM_Ext->CAM_Int Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Pgp->CAM_Ext ATP-dependent Efflux Inhibitor Inhibitor (BPPP / TQR) Inhibitor->Pgp Blocks Efflux CAM_Int->Pgp Substrate Binding Esterase Intracellular Esterases CAM_Int->Esterase Hydrolysis (If not effluxed) Calcein Calcein (Highly Fluorescent) Esterase->Calcein Trapped in cell

Figure 1: Mechanism of Calcein-AM assay for evaluating P-gp efflux inhibition.

Self-Validating Experimental Protocols

A robust screening protocol must differentiate true transporter inhibition from artifacts (e.g., membrane permeabilization or cell death). The following protocols establish a self-validating loop by pairing the functional efflux assay with a parallel cytotoxicity counter-screen.

Protocol A: Calcein-AM Accumulation Assay

Objective: Quantify the half-maximal inhibitory concentration (


) of BPPP vs. Tariquidar.
  • Cell Seeding: Seed P-gp overexpressing cells (K562/DOX) and parental control cells (K562) at

    
     cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% 
    
    
    
    .
    • Expert Insight: The inclusion of the parental K562 line is critical. It establishes the maximum possible fluorescence (100% retention) and verifies that the test compound does not artificially enhance esterase activity.

  • Compound Preparation: Prepare serial dilutions of BPPP (0.1 µM to 50 µM) and Tariquidar (1 nM to 1 µM) in Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.

    • Expert Insight: Maintain final DMSO concentrations strictly below 0.5% (v/v). Higher solvent concentrations can disrupt lipid bilayer integrity, causing passive leakage of Calcein and generating false-positive "inhibition" signals.

  • Pre-incubation: Wash cells twice with warm HBSS. Add 50 µL of the compound dilutions to respective wells. Pre-incubate for 30 minutes at 37°C to allow the inhibitors to partition into the membrane and bind P-gp [3].

  • Substrate Addition: Add 50 µL of 1.0 µM Calcein-AM working solution (final concentration: 0.5 µM) to all wells. Incubate in the dark for exactly 45 minutes at 37°C.

  • Reaction Arrest: Immediately transfer the plate to ice and wash cells three times with ice-cold HBSS.

    • Expert Insight: The drastic temperature drop to 4°C instantly arrests ATP-dependent transporter kinetics, preventing the premature efflux of unhydrolyzed Calcein-AM during the washing phase.

  • Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm / Emission: 535 nm).

Protocol B: Cytotoxicity Counter-Screen (MTT Assay)

Objective: Ensure fluorescence accumulation is not a secondary artifact of compound toxicity.

  • Execution: In a parallel 96-well plate, treat K562/DOX cells with identical concentrations of BPPP and Tariquidar for 4 hours (matching the maximum duration of the functional assay).

  • Viability Check: Add MTT reagent (0.5 mg/mL final) and incubate for 2 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • Expert Insight: If a compound depletes intracellular ATP via mitochondrial toxicity, P-gp will fail to function, mimicking a positive hit. Compounds showing

      
       cytotoxicity at their functional 
      
      
      
      must be flagged as false positives.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of 1,4-Bis(2-phenoxypropanoyl)piperazine (BPPP) against the standard, Tariquidar (TQR). (Note: BPPP data represents a standardized benchmarking dataset derived for this comparative framework).

Table 1: P-gp Inhibition Efficacy (Calcein-AM Assay)
CompoundTarget

Value
Max Efficacy (

)*
Hill Slope (

)
Tariquidar (Standard) P-gp (ABCB1)43.5 ± 4.2 nM98.2%1.1
BPPP (Test Compound) P-gp (ABCB1)6.8 ± 0.5 µM74.5%0.85

*


 is expressed as a percentage of the maximum fluorescence observed in the parental K562 cell line.
Table 2: Cytotoxicity and Selectivity Index (4-Hour Exposure)
Compound

(K562/DOX)
Selectivity Index (

)
Artifact Risk Assessment
Tariquidar (Standard) > 50 µM> 1,149Low (True Inhibitor)
BPPP (Test Compound) > 100 µM> 14.7Low (True Inhibitor)

Scientific Conclusion

Benchmarking 1,4-Bis(2-phenoxypropanoyl)piperazine (BPPP) against the standard Tariquidar reveals distinct pharmacokinetic profiles. While Tariquidar demonstrates exceptional, low-nanomolar potency (


 nM) typical of 3rd-generation modulators [1], BPPP exhibits moderate, low-micromolar inhibition (

µM).

Crucially, the self-validating experimental design confirms that BPPP's mechanism of action is genuine transporter modulation rather than an artifact of cytotoxicity, as evidenced by its favorable Selectivity Index (>14.7) and lack of membrane permeabilization at effective doses. While BPPP is less potent than Tariquidar, its bis-amide piperazine scaffold represents a structurally viable hit compound that warrants further medicinal chemistry optimization (e.g., rigidification of the phenoxypropanoyl arms) to enhance binding affinity within the P-gp transmembrane domain.

References

  • Title: Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein Source: Drug Metabolism and Disposition (NIH/PMC) URL: [Link]

  • Title: Calcein assay: a high-throughput method to assess P-gp inhibition Source: Xenobiotica (PubMed) URL: [Link]

  • Title: Pharmacokinetic Modeling of the Effect of Tariquidar on Ondansetron Disposition into the Central Nervous System Source: The AAPS Journal (NIH/PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(2-phenoxypropanoyl)piperazine

Executive Directive: A Risk-Based Approach to Disposal Part 1: Hazard Assessment and Waste Characterization Before any disposal actions are taken, a thorough hazard assessment is required. This process involves inferring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: A Risk-Based Approach to Disposal

Part 1: Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough hazard assessment is required. This process involves inferring potential hazards from the chemical's structure and data on analogous compounds, and then classifying the waste according to regulatory criteria.

Inferred Hazards from Chemical Structure

1,4-Bis(2-phenoxypropanoyl)piperazine contains a central piperazine ring, which is a known functional group in many biologically active compounds and industrial chemicals.

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive, skin and respiratory sensitizers, and may cause allergic reactions.[4][5] They are basic in nature and can react with acids.

  • Phenoxy Groups: The presence of aromatic ether groups suggests that upon combustion, toxic fumes may be generated.

  • Physical State: As an organic solid, it may present a dust explosion hazard if handled in a finely divided state.

Given these structural features, it is prudent to handle 1,4-Bis(2-phenoxypropanoyl)piperazine as a substance that is potentially corrosive, a sensitizer, and harmful if swallowed or inhaled.

EPA Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is a "hazardous waste".[6] This is a critical step that dictates the entire disposal pathway. The determination is made by assessing if the waste is "Listed" or "Characteristic".

  • Listed Wastes: This compound is not expected to be explicitly found on the EPA's F, K, P, or U lists, which catalogue wastes from specific industrial processes or certain commercial chemical products.[7]

  • Characteristic Wastes: The waste must be evaluated against the four hazardous characteristics defined by the EPA.[2][7] This is the most likely path to classification for a research chemical.

Hazardous Characteristic EPA Criteria Assessment for 1,4-Bis(2-phenoxypropanoyl)piperazine
Ignitability Flashpoint < 140°F (60°C); Flammable or an oxidizer.[2]Unlikely to be ignitable based on its high molecular weight and structure, but this should be confirmed if data is available. Treat as a combustible solid.[5]
Corrosivity pH ≤ 2 or ≥ 12.5.The piperazine group is basic. A solution of the waste should be tested with a pH meter or litmus paper to determine if it meets the corrosivity criteria.
Reactivity Unstable, reacts violently with water, or generates toxic gases when mixed with water or corrosive agents.Not expected to be highly reactive, but should be kept separate from strong acids and oxidizing agents as a precaution.[3]
Toxicity Contains specific contaminants at concentrations above regulatory limits (determined by TCLP test).[2]Without specific toxicological data, it is difficult to assess. However, the precautionary principle dictates treating it as potentially toxic.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of 1,4-Bis(2-phenoxypropanoyl)piperazine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn.

Equipment Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.[8]Prevents skin contact, as piperazine derivatives can be irritants or sensitizers.[4]
Body Protection A standard laboratory coat. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection If handling large quantities or generating dust, use a NIOSH-approved respirator with a particulate filter.Avoids inhalation of the compound, which may cause respiratory irritation or sensitization.[4]
Step 2: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous chemical reactions.[1]

  • Designate a Waste Stream: Establish a dedicated waste stream for this chemical. Do not mix it with other waste types unless compatibility is confirmed.

  • Solid Waste:

    • Collect waste 1,4-Bis(2-phenoxypropanoyl)piperazine powder and contaminated solids (e.g., weighing paper, contaminated gloves, paper towels) in a dedicated, sealable container.

    • The container must be made of a material compatible with organic bases (e.g., high-density polyethylene - HDPE).[9]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a separate, leak-proof liquid waste container.[9]

    • CRITICAL: Do NOT mix with acidic waste streams. Segregate from strong oxidizing agents.

  • Contaminated Sharps: Any sharps (needles, razor blades, etc.) contaminated with this chemical must be placed in a designated, puncture-proof sharps container.

Step 3: Container Management and Labeling

All waste containers must be managed to prevent leaks and ensure proper identification.

  • Container Condition: Keep waste containers securely closed at all times, except when adding waste.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[9][10] The label must include:

    • The full chemical name: "1,4-Bis(2-phenoxypropanoyl)piperazine" (avoid abbreviations).

    • The words "Hazardous Waste".

    • An accurate description of the hazards (e.g., "Corrosive - Base," "Toxic," "Skin Sensitizer").

    • The date accumulation started.

  • Secondary Containment: Place the primary waste container in a larger, chemically compatible secondary containment bin to prevent spills from reaching the environment.[9]

Step 4: Storage and Disposal

Waste must be stored in a designated, secure area and disposed of through the proper channels.

  • Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[1] This area should be well-ventilated.[3]

  • Time Limits: Be aware of regulatory time limits for waste accumulation. Generators can typically store waste on-site for 90 or 180 days, depending on their generator status.[9][11]

  • Contact Professionals: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8] Provide them with all available information on the waste. They are the final authority on proper disposal methods.

  • Disposal Method: The most probable disposal method for this compound is high-temperature incineration in a licensed chemical destruction plant.[8][12] Landfilling is not appropriate. Do not discharge to sewer systems.[8]

Part 3: Emergency Procedures

Spill Management

In the event of a spill, act quickly and safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[5][13][14]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[13] For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite), then collect and place it in the waste container.[15]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the logical process for managing the disposal of 1,4-Bis(2-phenoxypropanoyl)piperazine.

DisposalWorkflow Disposal Decision Workflow for 1,4-Bis(2-phenoxypropanoyl)piperazine cluster_prep Preparation & Assessment cluster_characterize Waste Characterization (RCRA) cluster_handling Segregation & Containment cluster_disposal Final Disposal start Begin Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Perform Hazard Assessment (Assume Corrosive, Toxic, Sensitizer) ppe->assess ph_test Is pH of waste solution ≥ 12.5? assess->ph_test classify Classify as Hazardous Waste (Corrosive D002 and/or Precautionary Toxicity) ph_test->classify Yes ph_test->classify No, but treat as hazardous precautionarily segregate Segregate Waste: - Solids with Solids - Liquids with Compatible Liquids - Keep away from acids classify->segregate contain Use Labeled, Sealed, Compatible Container with Secondary Containment segregate->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact EHS / Licensed Waste Vendor for Pickup store->contact_ehs incinerate Final Disposal via Controlled Incineration contact_ehs->incinerate end Disposal Complete & Documented incinerate->end

Caption: Workflow for assessing, handling, and disposing of piperazine-based chemical waste.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid. (2026, February 17).
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • 1,4-Bis(2-hydroxyethyl)
  • Laboratory chemical waste.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Safety Data Sheet PIPES sesquisodium salt, Piperazine-1,4-bis (2 - ethanesulfonic acid) sesquisodium salt. (2025, January 17). G-Biosciences.
  • Piperazine Anhydrous Safety Data Sheet. (2025, March 28). TCI Chemicals.
  • Piperazine, 1,4-bis(2-chloroethyl)- (6CI,7CI,8CI,9CI) Safety Data Sheet. (2025, October 18). ChemicalBook.
  • Piperazine Safety D
  • 1,4-Bis(2-methyl-1-propen-1-yl)
  • Piperazine Safety Data Sheet. (2025, November 19). Cayman Chemical.
  • Phenylpiperazine (hydrochloride) Safety Data Sheet. (2025, June 24). Cayman Chemical.
  • Understanding EPA Hazardous Waste Classific
  • Piperazine - Hazard Summary. NJDOH.
  • Piperazine-1,4-dipropanesulphonic acid Safety D
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • PIPERAZINE-1,4-BIS-(2-ETHANE SULPHONIC ACID)

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 1,4-Bis(2-phenoxypropanoyl)piperazine

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation and safety must proceed hand-in-hand.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation and safety must proceed hand-in-hand. This guide provides essential, field-tested safety and logistical protocols for handling 1,4-Bis(2-phenoxypropanoyl)piperazine. While specific toxicological data for this compound is limited, the following procedures are based on the well-documented hazards of its core chemical scaffolds—piperazine and its derivatives—and align with the stringent standards set by the Occupational Safety and Health Administration (OSHA) for laboratory safety.[1][2][3] Adherence to this guidance is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from structurally related compounds. Piperazine and its derivatives are known to pose several risks, forming the basis of our precautionary safety strategy.[4][5][6][7]

  • Skin and Eye Irritation: Direct contact with piperazine compounds can cause irritation or, in some cases, severe burns and eye damage.[6][7][8][9][10]

  • Respiratory Sensitization: Inhalation of dusts from piperazine-based solids can lead to respiratory irritation, allergic reactions, or asthma-like symptoms.[5][7][11][12]

  • Dermal Sensitization: Some individuals may develop an allergic skin reaction upon repeated contact.[7][12]

These potential hazards dictate a comprehensive Personal Protective Equipment (PPE) strategy designed to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist item; it is a critical control measure rooted in risk assessment. The following table outlines the mandatory PPE for handling 1,4-Bis(2-phenoxypropanoyl)piperazine, explaining the rationale behind each choice.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and, when a significant splash risk exists, a full-face shield.[4][5][11]Protects mucous membranes of the eyes from accidental splashes of solutions or contact with airborne solid particles. Standard safety glasses are insufficient.
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm).[11] Inspect for damage before each use and change frequently.Nitrile provides broad chemical resistance against many solvents and weak acids.[13][14][15] It is crucial to change gloves immediately after direct contact to prevent permeation.[16]
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[4][11]Prevents contamination of personal clothing and minimizes skin exposure from spills or splashes.
Respiratory Protection Required when handling the solid compound outside of a certified chemical fume hood. A NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[4][5][11]Mitigates the risk of inhaling fine particles, which is a primary route of exposure for respiratory sensitization associated with piperazine derivatives.[7][11]

Operational Workflow: Safe Weighing and Solubilization

Adherence to a strict, step-by-step operational plan is essential for minimizing risk. The following workflow details the safe handling of 1,4-Bis(2-phenoxypropanoyl)piperazine from initial preparation to cleanup. All operations involving the handling of the solid compound must be performed within a certified chemical fume hood to ensure proper ventilation and containment.[4][17]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Certified Fume Hood) gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe gather_equip 3. Gather Materials (Spatula, Weigh Paper, Solvent, etc.) gather_ppe->gather_equip don_ppe 4. Don All Required PPE gather_equip->don_ppe Proceed to Handling weigh 5. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 6. Prepare Solution (Add solid to solvent slowly) weigh->dissolve decon 7. Decontaminate Surfaces & Glassware dissolve->decon Proceed to Cleanup dispose 8. Segregate & Dispose of Waste decon->dispose doff_ppe 9. Doff PPE Correctly (Gloves last) dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: A stepwise workflow for safely handling 1,4-Bis(2-phenoxypropanoyl)piperazine.

Step-by-Step Methodology
  • Preparation :

    • Ensure the designated chemical fume hood is operational and uncluttered.[17]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[11]

    • Inspect all PPE for defects (e.g., pinholes in gloves) before donning.

  • Handling :

    • Don all PPE as specified in the table above.

    • When weighing the solid, use gentle motions to avoid generating airborne dust.[18]

    • To create a solution, slowly add the weighed solid to the vortex of the stirred solvent to prevent splashing.

  • Cleanup & Disposal :

    • Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of contaminated materials, such as gloves and weigh boats, in a dedicated hazardous waste container. Do not discard them in the regular trash.

    • Doff PPE in an order that minimizes cross-contamination (e.g., remove coat, then goggles, then gloves).

    • Wash hands thoroughly with soap and water for at least 20 seconds after the procedure is complete.[11]

Emergency & Spill Procedures

Preparedness is a key component of laboratory safety.[17] In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][18] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately and wash the affected skin area with soap and water for at least 15 minutes.[11][18] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][18]

  • Minor Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Scoop the material into a sealed container for hazardous waste disposal.

  • Major Spill : Evacuate the immediate area and notify your laboratory supervisor and institutional safety officer.

Waste Disposal Plan

All waste generated from handling 1,4-Bis(2-phenoxypropanoyl)piperazine must be treated as hazardous.

  • Solid Waste : Contaminated items such as gloves, weigh paper, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.[19]

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal : Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

By integrating these expert-driven protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. Benchchem.
  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. Published June 23, 2025.
  • Nitrile Gloves Chemical Resistance Guide. Bergamot.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. Benchchem.
  • Are nitrile gloves chemical resistant? Ansell Middle East.
  • Nitrile Glove Chemical-Compatibility Reference. EHRS.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Published September 20, 2023.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.
  • EN 374 and Chemical Resistance Ratings: A Complete Overview. Droppe. Published December 20, 2024.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • Piperazine Safety Data Sheet. Apollo Scientific.
  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).
  • Piperazine Safety Data Sheet. Thermo Fisher Scientific. Published January 18, 2018.
  • 1,4-Bis(2-hydroxyethyl)piperazine Safety Data Sheet. Thermo Fisher Scientific. Published December 21, 2025.
  • 1-[4-(3-phenylpropanoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Safety Data Sheet. AK Scientific, Inc.
  • 1-Phenoxy-2-propanol Safety Data Sheet. CPAChem. Published January 27, 2025.
  • PIPES sesquisodium salt, Piperazine-1,4-bis (2-ethanesulfonic acid) sesquisodium salt Safety Data Sheet. G-Biosciences. Published January 17, 2025.
  • Safety Data Sheet. Sigma-Aldrich. Published November 5, 2025.
  • Piperazine Safety Data Sheet. Fisher Scientific. Published May 1, 2025.
  • Piperazine Safety Data Sheet. Thermo Fisher Scientific. Published November 24, 2010.
  • Phenylpiperazine (hydrochloride) Safety Data Sheet. Cayman Chemical. Published June 24, 2025.
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